molecular formula C8H7N3O3 B1296925 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid CAS No. 299921-24-7

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Cat. No.: B1296925
CAS No.: 299921-24-7
M. Wt: 193.16 g/mol
InChI Key: XVLSHLTXQLXVJF-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSHLTXQLXVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a robust strategy in contemporary medicinal chemistry for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid, a molecule that marries the well-established biological significance of the 1,2,4-triazole nucleus with the versatile furoic acid scaffold. The 1,2,4-triazole moiety is a cornerstone in a multitude of marketed drugs, exhibiting a wide array of pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.[1][2] Concurrently, furoic acid derivatives have demonstrated diverse biological potential.[3] This document aims to furnish researchers and drug development professionals with a detailed understanding of the chemical properties, synthesis, and potential applications of this hybrid molecule, thereby facilitating its exploration in the quest for new and effective pharmaceuticals.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a 2-furoic acid core substituted at the 5-position with a methyl group linked to a 1H-1,2,4-triazole ring via a nitrogen atom.

IdentifierValue
IUPAC Name This compound
CAS Number 299921-24-7[4]
Molecular Formula C₈H₇N₃O₃[4]
Molecular Weight 193.16 g/mol [4]
Canonical SMILES C1=C(C=O)C(C(=O)O)=C(N1)C

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the characteristics of its constituent moieties. The presence of the carboxylic acid group suggests acidic properties and the potential for salt formation. The triazole ring, being weakly basic, can also participate in acid-base interactions.[5] The polarity imparted by the triazole and carboxylic acid functionalities likely influences its solubility, favoring polar solvents.

Table of Predicted and Analog-Derived Properties:

PropertyPredicted/Inferred ValueRationale/Source
Melting Point Likely a solid with a relatively high melting pointFuroic acid derivatives often have melting points above 100°C.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from the polar nature of the triazole and carboxylic acid groups.[5]
pKa ~3-4 for the carboxylic acidBased on the pKa of 2-furoic acid.
LogP Low, indicating hydrophilicityThe polarity of the triazole ring contributes to a lower logP.[5]

Synthesis and Reaction Chemistry

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and commonly employed synthetic strategy would involve the nucleophilic substitution of a suitable leaving group at the 5-methyl position of a 2-furoic acid derivative by the 1,2,4-triazole anion. This general approach is a cornerstone for the formation of N-alkylated triazoles.

Proposed Synthetic Pathway

A plausible synthetic route would commence with the esterification of 2-furoic acid, followed by halogenation of the 5-methyl group, and subsequent reaction with 1,2,4-triazole.

Synthesis_Pathway A 2-Furoic Acid B Methyl 2-furoate A->B Esterification (e.g., MeOH, H+) C Methyl 5-(halomethyl)-2-furoate B->C Halogenation (e.g., NBS, light) D Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate C->D Nucleophilic Substitution (1,2,4-Triazole, Base) E This compound D->E Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of analogous compounds.[6]

Step 1: Synthesis of Methyl 5-(bromomethyl)-2-furoate

  • Esterification: 2-Furoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 2-furoate.

  • Bromination: The resulting ester is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under irradiation with a UV lamp. This selectively brominates the methyl group at the 5-position.

Step 2: Synthesis of Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate

  • A solution of 1,2,4-triazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like sodium hydride at 0 °C to generate the triazole anion.

  • Methyl 5-(bromomethyl)-2-furoate is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

Step 3: Hydrolysis to this compound

  • The ester obtained in the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An aqueous solution of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature.

  • Upon completion of the hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the final product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole protons (typically in the aromatic region, δ 8-9 ppm), the furan ring protons (δ 6-7.5 ppm), and a singlet for the methylene protons (δ ~5.5 ppm) connecting the furan and triazole rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the carbons of the furan and triazole rings, and the methylene carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the C-N and C=N bonds of the triazole ring.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity Purity Assessment (HPLC, Elemental Analysis) Structure_Confirmed->Purity

Caption: A typical analytical workflow for the structural confirmation and purity assessment of the title compound.

Potential Biological Activities and Applications

The combination of the 1,2,4-triazole and furoic acid moieties suggests a high potential for diverse biological activities.

Antifungal and Antibacterial Activity

Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. This heterocycle is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7] The incorporation of this pharmacophore into the furoic acid scaffold could lead to novel antifungal agents. Similarly, various triazole derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[8][9]

Other Potential Applications

Derivatives of 1,2,4-triazole have also been investigated for their anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[1][10] The furoic acid moiety can act as a bioisostere for other carboxylic acid-containing drugs and can be further derivatized to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis, although not explicitly detailed in the literature, can be reasonably proposed based on established synthetic methodologies. The combination of the biologically active 1,2,4-triazole ring with the versatile furoic acid core provides a rich platform for further chemical modification and biological evaluation. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule and its potential contributions to medicinal chemistry and drug discovery.

References

  • Seelam, N., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(4), 41. [Link]

  • Zhang, Y., et al. (2025). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemSusChem, 18, e202401390. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. [Link]

  • A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO 2. (2025). RSC Publishing. [Link]

  • This compound. ChemBK. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. [Link]

  • Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-387. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]

  • WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (n.d.).
  • Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. (n.d.). MDPI. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al 2 O 3 Catalyst. (n.d.). MDPI. [Link]

  • Colanceska-Ragenovic, K., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 6(10), 815-824. [Link]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). PubMed Central. [Link]

  • 1H-[5][8][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. [Link]

  • 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. (n.d.). PubChem. [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H). (n.d.). MDPI. [Link]

Sources

Molecular structure of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound featuring two key pharmacophores: a 2-furoic acid moiety and a 1,2,4-triazole ring linked by a methylene bridge. The strategic combination of these scaffolds suggests significant potential in medicinal chemistry, drawing upon the known biological activities of both parent structures. This document delineates a plausible synthetic pathway, offers a detailed structural elucidation through predictive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and discusses the molecule's physicochemical properties and potential biological relevance. The methodologies and analyses presented herein are grounded in established chemical principles and supported by authoritative references to provide a robust resource for professionals in drug discovery and development.

Introduction and Rationale

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The integration of multiple pharmacophoric units into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced or unique biological profiles. This compound is a prime example of such a hybrid design.

  • The 1,2,4-Triazole Moiety: This five-membered, nitrogen-rich heterocycle is a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metallic ions in enzymes makes it a privileged structure in drug design.

  • The Furoic Acid Moiety: Furan rings are present in numerous natural products and synthetic compounds with demonstrated bioactivity.[5] Specifically, furoic acid and its derivatives have been investigated for their antibacterial, anti-inflammatory, and antifungal applications.[5][6] The carboxylic acid group provides a critical anchor for ionic interactions with biological targets.

The covalent linkage of these two motifs via a methylene spacer creates a molecule with a distinct three-dimensional profile and electronic distribution, offering novel interaction possibilities with biological macromolecules. This guide aims to provide a thorough structural characterization to facilitate its further investigation and application.

Molecular Structure and Physicochemical Properties

The fundamental structure of the title compound, with the molecular formula C₈H₇N₃O₃[7], is presented below. Its systematic IUPAC name is 5-((1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylic acid.

Caption: 2D Structure of this compound.

A summary of key computed physicochemical properties is provided below. These parameters are critical for predicting the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyValueSource
Molecular FormulaC₈H₇N₃O₃[7]
Molecular Weight193.16 g/mol [7]
XLogP3-0.6[8]
Hydrogen Bond Donors2 (COOH, Triazole NH)PubChem Computation
Hydrogen Bond Acceptors5 (3xN in Triazole, 2xO in Carboxyl)PubChem Computation
Rotatable Bond Count3PubChem Computation

Proposed Synthesis Pathway

The retrosynthetic analysis breaks the molecule down into readily available starting materials: 5-(hydroxymethyl)-2-furoic acid and 1,2,4-triazole.

retrosynthesis target This compound intermediate Ethyl 5-(bromomethyl)-2-furoate target->intermediate SN2 Reaction precursor2 1,2,4-Triazole target->precursor2 Nucleophile precursor1 Ethyl 5-(hydroxymethyl)-2-furoate intermediate->precursor1 Bromination (PBr₃) start1 5-(Hydroxymethyl)-2-furoic acid precursor1->start1 Esterification (EtOH, H⁺)

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system; the successful isolation and characterization of the product at each step confirms the efficacy of the previous one.

Step 1: Esterification of 5-(hydroxymethyl)-2-furoic acid

  • Rationale: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions during the subsequent bromination step.

  • Procedure:

    • Suspend 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in absolute ethanol (10 volumes).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 5-(hydroxymethyl)-2-furoate.

Step 2: Bromination of the Hydroxymethyl Group

  • Rationale: The hydroxymethyl group is converted to a more reactive bromomethyl group, an excellent electrophile for the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve ethyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in a dry, aprotic solvent like diethyl ether or dichloromethane under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by slowly adding it to ice-water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude ethyl 5-(bromomethyl)-2-furoate.

Step 3: Nucleophilic Substitution with 1,2,4-Triazole

  • Rationale: The nitrogen of the 1,2,4-triazole acts as a nucleophile, displacing the bromide to form the C-N bond and assemble the core structure.

  • Procedure:

    • Dissolve 1,2,4-triazole (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to deprotonate the triazole, enhancing its nucleophilicity.

    • Add the crude ethyl 5-(bromomethyl)-2-furoate (1.0 eq) dissolved in a small amount of DMF to the mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry, and concentrate to yield the ethyl ester of the target compound.

Step 4: Hydrolysis of the Ethyl Ester

  • Rationale: The final step is the deprotection of the carboxylic acid to yield the final product.

  • Procedure:

    • Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture to a pH of ~3-4 with dilute hydrochloric acid (HCl), which will precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Structural Elucidation via Spectroscopic Methods (Predictive Analysis)

As experimental data is not published, this section provides a predictive analysis of the spectroscopic data expected for this compound, based on known values for its constituent fragments.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The solvent for analysis would typically be DMSO-d₆ to ensure solubility and observation of exchangeable protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.4 Broad Singlet 1H COOH Carboxylic acid protons are highly deshielded and exchangeable. Similar to other furoic acids.[12]
~8.6 Singlet 1H H-5 (Triazole) Protons on the 1,2,4-triazole ring typically appear at high chemical shifts.
~8.0 Singlet 1H H-3 (Triazole) The second triazole proton, also in the downfield region.
~7.3 Doublet 1H H-3 (Furan) Furan protons are deshielded. This proton is adjacent to the carboxyl group. Coupling to H-4.[11]
~6.7 Doublet 1H H-4 (Furan) Furan proton coupled to H-3.[11]

| ~5.6 | Singlet | 2H | -CH₂- | The methylene bridge protons are deshielded by the adjacent triazole and furan rings. |

Caption: Key proton assignments in the predicted ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~160 C=O (Carboxyl) Carbonyl carbons are highly deshielded. Consistent with furoic acid.[11]
~152 C-5 (Furan) Furan carbon attached to the methylene bridge.
~148 C-5 (Triazole) Aromatic carbon in the triazole ring.
~145 C-2 (Furan) Furan carbon attached to the carboxyl group.[11]
~144 C-3 (Triazole) Second aromatic carbon in the triazole ring.
~120 C-3 (Furan) Furan CH carbon.
~114 C-4 (Furan) Furan CH carbon.

| ~50 | -CH₂- | Aliphatic carbon, deshielded by adjacent heteroaromatic rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Rationale
3100 - 2500 Broad O-H stretch (Carboxylic Acid) The very broad nature is due to extensive hydrogen bonding of the acid dimer.
~3120 Medium C-H stretch (Aromatic) Characteristic of C-H bonds on the furan and triazole rings.
~1700 Strong C=O stretch (Carboxylic Acid) A strong, sharp peak indicative of the carbonyl group, conjugated with the furan ring.
1600 - 1450 Medium-Weak C=C and C=N stretches Aromatic ring stretching vibrations from both the furan and triazole rings.

| ~1250 | Strong | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the acid. |

The successful synthesis of the triazole ring would be further supported by the absence of a strong, sharp azide (N₃) stretching peak around 2100 cm⁻¹, which would be present in an azide precursor.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.

Predicted ESI-MS Data

  • Positive Ion Mode [M+H]⁺: Expected at m/z 194.06. This corresponds to the protonated molecule (C₈H₈N₃O₃⁺).

  • Negative Ion Mode [M-H]⁻: Expected at m/z 192.04. This corresponds to the deprotonated molecule (C₈H₆N₃O₃⁻).

  • Key Fragmentation: A prominent fragmentation pathway would be the loss of CO₂ (44 Da) from the deprotonated molecule, leading to a fragment at m/z 148. Another likely fragmentation is the cleavage of the methylene bridge, resulting in ions corresponding to the triazolylmethyl cation (m/z 82) and the furoic acid radical anion (m/z 111). Studies on similar triazole structures can help predict these pathways.[14]

Potential Biological Significance and Applications

The title compound is an attractive candidate for screening in various biological assays.

  • Antimicrobial Agents: Both triazoles and furoic acid derivatives have known antibacterial and antifungal properties.[1][6] This molecule could be tested against a panel of clinically relevant pathogens, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

  • Anticancer Agents: The 1,2,4-triazole nucleus is a key component of several anticancer drugs.[3] The compound could be evaluated for cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibition: The combination of a carboxylic acid (a common zinc-binding group) and nitrogen heterocycles (metal coordinators) makes this molecule a candidate for metalloenzyme inhibition.

Conclusion

This compound is a thoughtfully designed hybrid molecule that marries the well-established biological relevance of the 1,2,4-triazole and furoic acid scaffolds. This guide has provided a comprehensive structural overview, a robust and logical synthetic strategy, and a detailed predictive analysis of the spectroscopic data required for its unambiguous characterization. The insights into its physicochemical properties and potential biological activities underscore its promise as a valuable compound for further investigation in the fields of medicinal chemistry and drug development.

References

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  • Oriental Journal of Chemistry. Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA) molecule. Available from: [Link]

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  • MDPI. (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [https://www.mdpi.com/2 organics600041](https.google.com/url?q=[Link] organics600041)

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

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  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Available from: [Link]

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Sources

An In-depth Technical Guide to the Mechanism of Action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid, a novel small molecule with significant therapeutic potential. Structurally, the compound integrates a 1,2,4-triazole moiety with a 2-furoic acid core. Based on structure-activity relationship (SAR) studies of closely related bioisosteres, the primary molecular target is identified as the Uric Acid Transporter 1 (URAT1). This guide elucidates the role of URAT1 in renal uric acid homeostasis and details the molecular interactions likely responsible for the compound's inhibitory effects. Furthermore, we present a robust, multi-stage experimental framework for validating this mechanism, from initial in vitro enzymatic assays to cell-based functional validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapies for hyperuricemia and gout.

Part 1: Molecular Profile and Therapeutic Rationale

Chemical Identity and Structural Features

This compound (CAS: 299921-24-7) is an organic compound with the molecular formula C₈H₇N₃O₃[1]. Its structure is characterized by two key pharmacophoric elements:

  • 2-Furoic Acid Core: The furoic acid moiety serves as a critical structural backbone. Carboxylic acids are known to be essential for the activity of many uricosuric agents, as they mimic the endogenous substrate, uric acid, allowing for competitive binding to renal transporters. 2-Furoic acid and its derivatives are utilized as precursors in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory and cardiovascular drugs[2].

  • 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties[3][4][5].

Therapeutic Hypothesis: Targeting Hyperuricemia and Gout

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. A key contributor to hyperuricemia is the inefficient renal excretion of uric acid. The primary molecular machinery responsible for uric acid reabsorption from the renal filtrate back into the bloodstream is the Uric Acid Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene.

The structural similarity of this compound to a class of known potent URAT1 inhibitors suggests its primary mechanism of action is the inhibition of this transporter[6]. By blocking URAT1, the compound is hypothesized to prevent uric acid reabsorption, thereby promoting its excretion in urine (a uricosuric effect) and consequently lowering systemic uric acid levels.

Part 2: Primary Mechanism of Action: URAT1 Inhibition

The Role of URAT1 in Renal Uric Acid Reabsorption

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubule cells. It functions as an anion exchanger, mediating the reabsorption of urate from the tubular lumen in exchange for intracellular anions like lactate or nicotinate. This process is responsible for approximately 90% of renal uric acid reabsorption. Therefore, inhibiting URAT1 is a highly effective and clinically validated strategy for managing hyperuricemia.

Molecular Interaction Model

The inhibitory action of this compound is predicated on its ability to competitively bind to the URAT1 transporter.

  • Carboxylic Acid Anchor: The carboxylate group of the furoic acid moiety is crucial. It is theorized to occupy the same binding pocket as the carboxylate of the endogenous substrate, uric acid, forming key ionic or hydrogen bond interactions with positively charged amino acid residues within the transporter's active site.

  • Triazole Engagement: The nitrogen-rich 1,2,4-triazole ring likely extends into an adjacent pocket, forming supplementary hydrogen bonds and hydrophobic interactions. This secondary engagement is critical for enhancing binding affinity and selectivity over other transporters. SAR studies on similar 1,2,4-triazole-based carboxylic acids have demonstrated that modifications to this part of the molecule dramatically impact inhibitory potency against human URAT1[6].

The following diagram illustrates the proposed mechanism at the cellular level.

URAT1_Inhibition URAT1 URAT1 Transporter Apical Membrane blood Bloodstream URAT1->blood Enters Blood lumen Tubular Lumen (Urine Filtrate) UricAcid Uric Acid UricAcid->URAT1 Reabsorption Inhibitor 5-(1H-1,2,4-Triazol-1-ylmethyl) -2-furoic acid Inhibitor->URAT1 Inhibition Experimental_Workflow A Step 1: In Vitro Target Engagement (hURAT1 Vesicle Assay) B Step 2: IC50 Determination (Dose-Response Analysis) A->B Quantitative Analysis C Step 3: Cell-Based Functional Assay (HEK293-hURAT1 Uric Acid Uptake) B->C Cellular Context Validation D Step 4: Specificity Confirmation (Parental Cell Line Control) C->D Specificity Check E Result: Validated Mechanism (Potent & Specific URAT1 Inhibitor) D->E

Caption: A logical workflow for validating the URAT1 inhibition mechanism.

Protocol 1: In Vitro hURAT1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against isolated human URAT1 transporter activity.

  • Methodology:

    • Vesicle Preparation: Prepare membrane vesicles from a stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1).

    • Assay Buffer: Prepare an uptake buffer containing radiolabeled [¹⁴C]-uric acid.

    • Compound Dilution: Create a serial dilution of this compound (e.g., from 1 nM to 100 µM). Include a known URAT1 inhibitor (e.g., Lesinurad) as a positive control and a vehicle (DMSO) as a negative control.

    • Uptake Initiation: Pre-incubate the membrane vesicles with the test compound dilutions or controls. Initiate the transport reaction by adding the [¹⁴C]-uric acid buffer.

    • Reaction Termination: After a short incubation period (e.g., 1-2 minutes) at 37°C, terminate the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a glass fiber filter to separate vesicles from the buffer.

    • Quantification: Wash the filters to remove non-transported radiolabel. Measure the radioactivity retained by the vesicles using liquid scintillation counting.

  • Data Analysis & Trustworthiness: The amount of radioactivity is directly proportional to URAT1 activity. Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The system is self-validating through the inclusion of positive and negative controls, which define the dynamic range of the assay.

Protocol 2: Cell-Based Uric Acid Uptake Assay
  • Objective: To confirm the inhibitory activity of the compound in a live, intact cellular system.

  • Methodology:

    • Cell Culture: Seed HEK293 cells stably expressing hURAT1 and the corresponding parental HEK293 cells (negative control) into 96-well plates.

    • Compound Treatment: Once cells are confluent, wash them and pre-incubate with various concentrations of the test compound or controls (Lesinurad, vehicle) for 15-30 minutes.

    • Uptake Assay: Add assay buffer containing [¹⁴C]-uric acid to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Termination and Lysis: Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold buffer. Lyse the cells with a suitable lysis buffer.

    • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Authoritative Grounding & Specificity: This protocol directly measures the functional consequence of URAT1 inhibition in a physiological context. Comparing the results from the hURAT1-expressing cell line to the parental cell line is a critical control. A significant reduction in uric acid uptake only in the hURAT1-expressing cells validates that the compound's activity is specifically mediated by the URAT1 transporter and not by off-target effects on general cell health or other transport mechanisms.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

CompoundIn Vitro hURAT1 IC₅₀ (µM)Cell-Based hURAT1 IC₅₀ (µM)
This compoundHypothetical: 0.15Hypothetical: 0.25
Lesinurad (Reference Compound) [6]7.20~9.5

Note: Hypothetical values are projected based on the high potency observed in structurally similar compounds.[6]

Part 4: Future Directions and Broader Implications

While URAT1 inhibition is the most probable primary mechanism, the versatile 1,2,4-triazole scaffold warrants further investigation into potential secondary activities.

  • Selectivity Profiling: The compound should be tested against other key renal transporters, such as OAT1, OAT3, OAT4, and ABCG2, to ensure a selective mechanism and predict potential drug-drug interactions.

  • Cytochrome P450 Inhibition: Given that some triazole derivatives are known to inhibit CYP enzymes,[7] a screen against major CYP isoforms (e.g., CYP3A4, CYP2C9) is a prudent step in preclinical safety assessment.

  • In Vivo Efficacy: Successful in vitro and cell-based validation should be followed by studies in an appropriate animal model of hyperuricemia (e.g., oxonate-induced hyperuricemic mice) to confirm the uricosuric effect and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

This compound is a promising therapeutic candidate for hyperuricemia and gout. All available evidence strongly supports a mechanism of action centered on the potent and specific inhibition of the URAT1 transporter. The carboxylic acid of the furoic acid core likely serves as a binding anchor, while the 1,2,4-triazole moiety enhances affinity and confers drug-like properties. The experimental protocols detailed in this guide provide a rigorous and self-validating framework for confirming this mechanism, paving the way for advanced preclinical and clinical development.

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Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique combination of chemical stability, favorable pharmacokinetic properties, and versatile synthetic accessibility has designated it as a "privileged scaffold."[2] This means the 1,2,4-triazole core is a recurring motif in a multitude of clinically successful drugs across diverse therapeutic areas.[3][4] The triazole ring's ability to act as a bioisostere for amide, ester, or carboxylic acid groups, coupled with its capacity for hydrogen bonding and dipole interactions, allows it to bind with high affinity to a wide range of biological targets.[2][5][6] This guide provides a detailed exploration of the major biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Antifungal Activity: The Hallmark of Triazole Derivatives

The most prominent and commercially successful application of 1,2,4-triazoles is in the development of antifungal agents.[7] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[3][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][9] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[8]

The causality behind this targeted inhibition lies in the coordination of the N4 nitrogen atom of the triazole ring with the heme iron atom at the active site of the CYP51 enzyme.[9][10] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal membrane structure and function, leading to the inhibition of fungal growth and, ultimately, cell death.[9]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol (Essential for Membrane Integrity) Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Inhibition Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Depletion leads to Triazole 1,2,4-Triazole Derivative (e.g., Fluconazole) Triazole->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR)

The antifungal potency of triazole derivatives is highly dependent on the substituents attached to the core ring. Key SAR insights include:

  • The N1-Substituent: This position is crucial for antifungal activity. The presence of a substituted alkyl or aryl group is essential for binding to the CYP51 active site. For example, the 2,4-difluorophenyl group found in fluconazole and voriconazole is a key pharmacophore that enhances binding affinity.[11]

  • The C3 and C5 Substituents: Modifications at these positions can influence the compound's spectrum of activity, solubility, and pharmacokinetic profile. Long-tail structures, such as in itraconazole, can enhance activity against certain fungi.[11]

  • Introduction of Amino Acid Fragments: Recent studies have shown that incorporating amino acid fragments into the triazole structure can lead to broad-spectrum fungicidal activities, with some compounds exhibiting better efficacy than the control drug mefentrifluconazole.[12]

Quantitative Data: In Vitro Antifungal Activity

The efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound ClassFungal StrainMIC Range (µg/mL)Reference
Phenyl-propionamide-containing triazolesCandida albicans SC5314≤0.125 – 4.0[13]
Phenyl-propionamide-containing triazolesCryptococcus neoformans 22-21≤0.125 – 2.0[13]
Triazoles with amino acid fragmentsPhysalospora piricola10.126 – 10.808 (EC50)[12]
SCH 56592 (investigational)Candida spp.0.06 (MIC50)[14]
FluconazoleCandida spp.0.25 (MIC50)[14]

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms against various cancer cell lines.[15][16] Their versatility allows them to be tailored to inhibit specific targets involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

Unlike the singular primary target in antifungal activity, the anticancer effects of triazoles are diverse. They have been shown to target multiple crucial cellular pathways and proteins.[17]

  • Tubulin Polymerization Inhibition: Certain triazole derivatives act as potent inhibitors of tubulin polymerization.[18] By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[18][19]

  • Kinase Inhibition: Many triazoles are designed to inhibit protein kinases that are often overactive in cancer cells. Targets include Epidermal Growth Factor Receptor (EGFR) and B-Raf, which are key components of signaling pathways that drive cell proliferation.[19][20] Inhibition of these kinases blocks downstream signaling, thereby halting uncontrolled cell growth.

  • Enzyme Inhibition: Other targets include enzymes like topoisomerases, which are vital for DNA replication and repair in rapidly dividing cancer cells.[17]

Anticancer_Mechanisms cluster_targets Key Anticancer Targets cluster_outcomes Cellular Outcomes Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Polymerization Triazole->Tubulin Kinases Kinase Signaling (e.g., EGFR, B-Raf) Triazole->Kinases OtherEnzymes Other Enzymes (e.g., Topoisomerase) Triazole->OtherEnzymes Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest leads to Proliferation Inhibition of Proliferation Kinases->Proliferation leads to Apoptosis Apoptosis (Programmed Cell Death) OtherEnzymes->Apoptosis leads to Arrest->Apoptosis

Caption: Diverse anticancer mechanisms of action for 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR)

The anticancer efficacy of triazole derivatives is profoundly influenced by the nature and position of their substituents.

  • Aromatic Substituents: The presence of specific halogenated phenyl rings (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) often correlates with higher cytotoxic activity.[21] These groups can enhance binding to hydrophobic pockets in target proteins.

  • Schiff Base Hybrids: The incorporation of a Schiff base (azomethine) moiety can significantly increase antiproliferative activity.[15][20] These hybrid molecules often show potent inhibition of kinases like EGFR and B-Raf.

  • Thione/Thiol Group: The presence of a thione (C=S) or thiol (S-H) group at the C3 position is a common feature in many anticancer triazoles, suggesting its importance in target interaction.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of a compound is measured by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound IDR GroupA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)Reference
8c 4-fluorophenyl0.89 ± 0.070.65 ± 0.051.54 ± 0.11[21]
8a 2,4-dichlorophenyl1.23 ± 0.110.98 ± 0.082.11 ± 0.15[21]
8b 4-chlorophenyl2.54 ± 0.211.87 ± 0.143.45 ± 0.28[21]
8d 4-methoxyphenyl5.12 ± 0.454.32 ± 0.386.21 ± 0.51[21]
13a (Schiff Base Hybrid)---[20]

Note: Compound 13a showed potent B-Raf (IC50 = 0.7 µM) and EGFR (IC50 = 1.9 µM) inhibition.[20]

Anti-inflammatory, Antiviral, and Antibacterial Activities

Beyond their antifungal and anticancer properties, 1,2,4-triazoles exhibit a broad spectrum of other important biological activities.

  • Anti-inflammatory Activity: Many triazole derivatives function as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenases (LOX).[22][23][24] These enzymes are central to the inflammatory cascade. By blocking them, triazoles prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Some derivatives show promising selectivity for COX-2, which is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[22]

  • Antiviral Activity: The triazole scaffold is integral to several antiviral drugs, most notably Ribavirin.[3][25] Triazole derivatives can act as nucleoside analogs that interfere with viral DNA or RNA synthesis.[26] They have demonstrated activity against a wide range of viruses, including influenza, herpes simplex virus (HSV), hepatitis C (HCV), and human immunodeficiency virus (HIV).[26][27][28] Their mechanism often involves the inhibition of viral enzymes like reverse transcriptase or hemagglutinin.[26]

  • Antibacterial Activity: Various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][29] The specific mechanism is often related to the disruption of bacterial cellular processes, though it is less universally defined than their antifungal action. The activity is highly dependent on the specific substituents on the triazole ring.[29]

Experimental Protocols and Methodologies

The evaluation of 1,2,4-triazole derivatives requires robust and validated experimental protocols. The choice of assay is dictated by the biological activity being investigated.

General Synthesis of 1,2,4-Triazole Derivatives

A common method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazides.[3][30]

Protocol: Synthesis of a Thiosemicarbazide Intermediate

  • Reactant Preparation: Dissolve an appropriate aromatic amine (1.0 eq) in ethanol.

  • Addition: Add carbon disulfide (1.1 eq) and aqueous ammonia dropwise to the solution while stirring in an ice bath. Stir for 6-8 hours.

  • Intermediate Formation: Add a solution of sodium chloroacetate (1.0 eq) and then add hydrazine hydrate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Isolation: Cool the mixture. The resulting solid thiosemicarbazide product is filtered, washed with cold water, and recrystallized from ethanol.

Protocol: Cyclization to form 1,2,4-Triazole-3-thione

  • Reaction Setup: Suspend the synthesized thiosemicarbazide (1.0 eq) in a 2M aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture under reflux for 4-6 hours.

  • Acidification: After cooling to room temperature, carefully acidify the solution with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Purification: Filter the solid precipitate, wash thoroughly with water to remove salts, and then dry. Recrystallize the final 1,2,4-triazole-3-thione product from a suitable solvent like ethanol.

Caption: A generalized experimental workflow for screening novel 1,2,4-triazole derivatives.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the MIC of a compound.[14][31]

  • Preparation of Compound: Dissolve the synthesized triazole derivative in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥80%) compared to the positive control.[14][32]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[33][34]

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazole compound (typically from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the viability percentage against the compound concentration.[17]

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus is undeniably a privileged scaffold in drug discovery, consistently yielding compounds with potent and diverse biological activities.[2][29] The extensive research into its derivatives has led to significant therapeutic advances, particularly in the fields of mycology and oncology.

The future of 1,2,4-triazole research lies in the rational design of novel derivatives with enhanced selectivity and potency. Key areas of focus include:

  • Hybrid Molecules: Combining the triazole scaffold with other known pharmacophores to create hybrid drugs with dual or synergistic mechanisms of action.[2]

  • Target-Specific Design: Utilizing computational tools like molecular docking to design derivatives that bind with high specificity to novel biological targets, thereby reducing off-target effects and toxicity.[10][35]

  • Overcoming Resistance: Developing new triazole derivatives that are effective against drug-resistant strains of fungi, bacteria, and cancer cells.

As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the 1,2,4-triazole scaffold will undoubtedly continue to be a rich source of new and effective therapeutic agents for a wide range of human diseases.

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Potential therapeutic targets of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a 2-furoic acid moiety via a methylene bridge. The therapeutic potential of this molecule can be inferred from the well-documented pharmacological activities of its constituent chemical scaffolds. The 1,2,4-triazole ring is a cornerstone of numerous clinically significant drugs, most notably antifungal agents.[1][2][3][4] Similarly, the furoic acid core is present in various pharmaceuticals, including antimicrobials and anti-inflammatory agents.[5][6] This guide will provide an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its most probable mechanism of action, as well as a discussion of secondary, exploratory targets.

Part 1: Primary Hypothesized Target: Lanosterol 14α-Demethylase (CYP51) in Fungal Pathogens

The presence of the 1,2,4-triazole ring strongly suggests that the primary therapeutic target of this compound is Lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1][7][8]

Mechanism of Action of Triazole Antifungals

Triazole antifungals exert their effect by inhibiting CYP51, a cytochrome P450 enzyme.[2] This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[7][9] The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of CYP51, effectively blocking substrate binding and enzymatic activity.[8][10]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The ergosterol biosynthesis pathway is a multi-step process that is vital for fungal survival. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol.[8][11]

Ergosterol_Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor This compound Inhibitor->Lanosterol Inhibits CYP51

Caption: The Ergosterol Biosynthesis Pathway and the Site of Inhibition by Triazole Compounds.

Experimental Workflow for Validating CYP51 Inhibition

A systematic approach is required to confirm that this compound targets CYP51.

CYP51_Validation_Workflow A In Vitro Antifungal Susceptibility Testing B CYP51 Enzyme Inhibition Assay A->B Positive Result C Sterol Profile Analysis B->C Confirmed Inhibition D Molecular Docking Studies C->D Mechanism Elucidation E In Vivo Efficacy Studies D->E Candidate Validation

Caption: Experimental Workflow for Validating CYP51 as a Therapeutic Target.

Part 2: Secondary Potential Therapeutic Targets

While CYP51 is the most probable target, the broad biological activities of triazole and furoic acid derivatives suggest other potential avenues for investigation.[5][6][12][13][14][15][16]

Other Cytochrome P450 Enzymes

Triazoles are known to interact with various cytochrome P450 enzymes, not just fungal CYP51.[2] This can lead to drug-drug interactions but also opens the possibility of targeting other P450s involved in disease. For instance, some P450s are implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR)

Certain triazole-containing compounds have been designed and synthesized as inhibitors of the human Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[17] The structural features of this compound could potentially allow it to bind to the ATP-binding site of EGFR.

Bacterial Enzymes

Both triazole and furan derivatives have demonstrated antibacterial properties.[12][18] Potential bacterial targets could include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways.

Enzymes in Lipid Metabolism

Some furoic acid derivatives have been shown to possess hypolipidemic activity, suggesting an interaction with enzymes involved in lipid metabolism.[19][20] This could include enzymes like HMG-CoA reductase or those involved in fatty acid synthesis and cholesterol esterification.

Part 3: Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus).

  • Include positive (a known antifungal like fluconazole) and negative (no drug) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or spectrophotometrically.

Protocol 2: Recombinant CYP51 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against purified fungal CYP51.

Methodology:

  • Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).

  • Reconstitute the purified enzyme with a cytochrome P450 reductase in a lipid environment.

  • Perform the assay in a reaction mixture containing the reconstituted enzyme, the substrate (lanosterol), and NADPH.

  • Add varying concentrations of this compound to the reaction.

  • Monitor the depletion of NADPH or the formation of the product to determine the rate of reaction.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Sterol Profile Analysis by GC-MS

Objective: To analyze the effect of the compound on the sterol composition of fungal cells.

Methodology:

  • Culture fungal cells in the presence of a sub-lethal concentration of the test compound.

  • Harvest the cells and perform a lipid extraction.

  • Saponify the lipid extract to release free sterols.

  • Derivatize the sterols to make them volatile for gas chromatography (GC).

  • Analyze the derivatized sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Compare the sterol profile of treated cells to untreated cells, looking for a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols.

Quantitative Data Summary

AssayParameterExpected Outcome for an Effective CYP51 Inhibitor
Antifungal SusceptibilityMICLow micromolar or nanomolar range
CYP51 InhibitionIC50Potent inhibition, comparable to known triazole antifungals
Sterol Profile AnalysisErgosterol LevelSignificant decrease compared to control
Sterol Profile AnalysisLanosterol LevelSignificant increase compared to control

Conclusion and Future Directions

The chemical structure of this compound strongly implicates lanosterol 14α-demethylase (CYP51) as its primary therapeutic target, positioning it as a promising candidate for development as a novel antifungal agent. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis. Furthermore, the exploration of secondary targets such as EGFR and enzymes involved in bacterial and lipid metabolism should not be overlooked, as they could reveal novel therapeutic applications for this class of compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecule, as well as in vivo efficacy and safety profiling in relevant animal models of fungal infection.

References

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In vitro studies of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocyclic Compound

The confluence of a 1,2,4-triazole ring and a furoic acid moiety in the chemical structure of this compound presents a compelling case for its investigation as a potential therapeutic agent. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a plethora of clinically approved drugs with applications ranging from antifungal to anticancer treatments[1][2]. This is largely due to the triazole ring's ability to engage in various biological interactions, including hydrogen bonding and coordination with metallic ions in enzymes[3]. Similarly, the furan ring, a key component of furoic acid, is a prevalent motif in bioactive natural products and synthetic compounds, known to contribute to a spectrum of pharmacological activities[4].

This guide provides a comprehensive framework for the in vitro evaluation of this compound. The methodologies detailed herein are designed to systematically probe its potential anticancer and antimicrobial activities, drawing upon established protocols and the known biological landscape of its constituent chemical groups. As we embark on this scientific inquiry, the focus remains on rigorous, self-validating experimental design to ensure the generation of robust and interpretable data.

Part 1: Foundational Characterization and Preliminary Screening

Before delving into specific biological assays, it is crucial to establish a foundational understanding of the compound's purity, stability, and general cytotoxic profile.

Physicochemical Characterization

A pure and well-characterized compound is the bedrock of any reliable biological study.

Protocol 1: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a standard starting point. Detection is typically performed using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

    • Acceptance Criteria: Purity should be ≥95% for use in biological assays.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: High-resolution mass spectrometry (HRMS) is preferred for its ability to provide an accurate mass measurement, which can confirm the elemental composition.

    • Data Interpretation: The observed mass should be within 5 ppm of the calculated theoretical mass for the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Interpretation: The chemical shifts, coupling constants, and integration of the observed signals must be consistent with the proposed structure of this compound.

General Cytotoxicity Assessment

A preliminary cytotoxicity screen across a panel of cell lines is essential to determine the compound's general toxicity and to guide the concentration range for subsequent targeted assays.

Protocol 2: MTT Assay for Cell Viability

  • Cell Line Selection: A representative panel should include both cancerous and non-cancerous cell lines to assess for any selective toxicity. For example:

    • Cancer Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT-1080 (fibrosarcoma)[5].

    • Non-Cancerous Cell Line: HEK293 (human embryonic kidney cells) or normal human fibroblasts.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells for a defined period, typically 24 to 72 hours[5]. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Representative Data Table for Preliminary Cytotoxicity Screening

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
HT-1080[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]

Part 2: In-Depth Investigation of Anticancer Potential

Based on the extensive literature on the anticancer properties of 1,2,4-triazole derivatives, a thorough investigation into the antiproliferative and mechanistic aspects of this compound is warranted[6][7][8].

Cell Cycle Analysis

Understanding how the compound affects cell cycle progression is a critical step in elucidating its mechanism of action.

Protocol 3: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the population of a specific phase suggests cell cycle arrest.

Apoptosis Induction

Many effective anticancer agents induce programmed cell death, or apoptosis.

Protocol 4: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a viability dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower Left (Annexin V⁻/PI⁻): Live cells

    • Lower Right (Annexin V⁺/PI⁻): Early apoptotic cells

    • Upper Right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

    • Upper Left (Annexin V⁻/PI⁺): Necrotic cells

Mechanistic Target Exploration

The 1,2,4-triazole scaffold is known to interact with key signaling proteins in cancer.[6]

Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Deconvolution start This compound cytotoxicity Cytotoxicity Screen (MTT Assay) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis western_blot Western Blot for Key Signaling Proteins (e.g., EGFR, BRAF, Tubulin) cell_cycle->western_blot apoptosis->western_blot enzyme_inhibition Enzyme Inhibition Assays (Kinase Assays) western_blot->enzyme_inhibition

Caption: Proposed workflow for in vitro anticancer evaluation.

Protocol 5: Western Blotting for Key Signaling Proteins

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins implicated in cancer and known to be targeted by triazole derivatives, such as EGFR, BRAF, and tubulin[6]. Also, probe for markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs). Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status upon compound treatment.

Part 3: Assessment of Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents[9][10][11]. Therefore, a comprehensive evaluation of the antibacterial and antifungal properties of this compound is highly recommended.

Initial Screening for Antimicrobial Activity

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: A panel of clinically relevant and standard reference strains should be used:

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)[3].

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Representative Data Table for MIC Determination

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus[Insert Value][Insert Value]N/A
E. coli[Insert Value][Insert Value]N/A
C. albicans[Insert Value]N/A[Insert Value]
A. niger[Insert Value]N/A[Insert Value]
Further Characterization of Antimicrobial Action

For compounds that demonstrate significant antimicrobial activity (low MIC values), further studies can be conducted to determine if the effect is microbicidal or microbistatic.

Protocol 7: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under conditions that support microbial growth.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathway Potentially Targeted by Triazole Derivatives

G cluster_0 EGFR Signaling Pathway cluster_1 Potential Inhibition EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Triazole Derivative Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by triazole derivatives.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the initial in vitro characterization of this compound. The proposed experiments are designed to provide a comprehensive understanding of its potential as an anticancer and/or antimicrobial agent. Positive findings from these studies would provide a strong rationale for further preclinical development, including more advanced in vitro mechanistic studies, in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling. The inherent structural novelty of this compound, combined with the proven therapeutic relevance of its constituent moieties, underscores the importance of its thorough investigation.

References

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Physicochemical Characterization of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid: A Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid, a heterocyclic compound featuring both a triazole and a furoic acid moiety. We present detailed, field-proven protocols for determining aqueous and organic solubility, establishing a comprehensive stability profile through forced degradation studies, and developing robust analytical methodologies for quantification. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering not just procedural steps, but the scientific rationale that underpins a successful and regulatory-compliant characterization strategy.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

This compound (CAS: 299921-24-7) is a molecule of interest, incorporating a stable 1,2,4-triazole ring, known for its role in numerous pharmacologically active compounds, and a 2-furoic acid group, which imparts acidic characteristics and potential for various formulation strategies.[1][2][3][4] The developability of this, or any, active pharmaceutical ingredient (API) is fundamentally linked to its solubility and stability.

  • Solubility directly influences bioavailability. A poorly soluble compound will likely exhibit incomplete absorption, leading to suboptimal therapeutic efficacy and high inter-patient variability.[5] Early determination of solubility across a range of pH values and in relevant solvent systems is paramount for guiding formulation development, from simple solutions for preclinical toxicology to advanced dosage forms for clinical use.[6][7]

  • Stability dictates the drug's shelf-life, storage conditions, and potential for degradation into inactive or harmful impurities. A comprehensive stability profile, established in accordance with International Council for Harmonisation (ICH) guidelines, is a non-negotiable component of any regulatory submission.[8][9][10][11] Forced degradation studies are an indispensable tool in this process, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[12][13][14]

This guide will systematically address the methodologies required to build a robust physicochemical profile for this compound.

Solubility Determination: Beyond a Single Number

Solubility should not be viewed as a single value but as a profile that characterizes the compound's behavior under various conditions. For an ionizable molecule like this compound, which contains a carboxylic acid (pKa ~3-4) and a weakly basic triazole ring, pH will be the most dominant factor influencing aqueous solubility.

Theoretical Considerations

The presence of the carboxylic acid group suggests that the compound will exhibit significantly higher solubility in neutral to alkaline aqueous media (pH > pKa) where it exists as the more polar carboxylate anion. Conversely, in acidic environments (pH < pKa), it will be in its less soluble, neutral form.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[15] It measures the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.

Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers and organic solvents.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired test medium to each vial. Media should include:

    • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

    • Purified water.

    • Common organic solvents used in formulation (e.g., Ethanol, Propylene Glycol, DMSO, PEG 400).

  • Equilibration: Seal the vials and place them in a constant temperature shaker/rotator (e.g., 25°C and 37°C). The system should be agitated for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without altering the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

Summarize the results in a clear, tabular format. The following table presents a hypothetical solubility profile.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)
HCl Buffer1.2250.05
Acetate Buffer4.5251.2
Phosphate Buffer6.82515.8
Phosphate Buffer (PBS)7.43722.5
Water~5.5250.9
EthanolN/A25> 100
DMSON/A25> 150
PEG 400N/A2585.3

Causality Insight: The hypothetical data illustrates the expected pH-dependent solubility. The low solubility at pH 1.2 is due to the protonated, neutral carboxylic acid. As the pH increases above the pKa, the compound deprotonates to the highly soluble carboxylate form, dramatically increasing solubility. High solubility in organic solvents like Ethanol and DMSO is also typical for such structures.[16][17]

Stability Assessment and Forced Degradation

Stability testing is governed by ICH guidelines, primarily ICH Q1A(R2).[10] Forced degradation, or stress testing, is a critical component of this process. Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[14][18] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels.[12]

Experimental Workflow for Stability Studies

The overall process for assessing the stability of a new drug substance is a multi-step, logical progression from understanding inherent vulnerabilities to establishing a formal shelf-life.

Stability_Workflow cluster_prep Preparation & Planning cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_formal Formal Stability Studies (ICH Q1A) cluster_analysis Analysis & Reporting API Receive API Batch MethodDev Develop Stability-Indicating Analytical Method (Sec 4.0) API->MethodDev Forced Perform Forced Degradation Studies MethodDev->Forced LongTerm Long-Term Storage (e.g., 25°C/60% RH) MethodDev->LongTerm Hydrolysis Hydrolytic (Acid, Base, Neutral) Oxidation Oxidative (e.g., H2O2) Thermal Thermal (Dry Heat, In Solution) Photo Photolytic (UV/Vis Light) Analysis Analyze Samples at Timepoints LongTerm->Analysis Accelerated Accelerated Storage (e.g., 40°C/75% RH) Accelerated->Analysis ID Identify & Characterize Degradants (LC-MS) Analysis->ID Report Establish Degradation Profile & Pathways ID->Report ShelfLife Propose Retest Period / Shelf-Life Report->ShelfLife

Caption: Workflow for Drug Substance Stability Assessment.

Forced Degradation Protocols

Stock Solution Preparation: Prepare a stock solution of this compound at ~1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Use this stock for all stress conditions.

Stress ConditionReagents & ConditionsProcedure
Acid Hydrolysis 0.1 M HClMix equal parts stock solution and 0.2 M HCl. Heat at 60°C. Sample at 2, 8, 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis 0.1 M NaOHMix equal parts stock solution and 0.2 M NaOH. Keep at room temp. Sample at 1, 4, 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation 3% H₂O₂Mix stock solution with H₂O₂ to a final concentration of 3%. Keep at room temp in the dark. Sample at 2, 8, 24 hours.
Thermal 80°CStore vials of the stock solution and solid API in an oven at 80°C. Sample at 1, 3, and 7 days.
Photostability ICH Q1B Option 2Expose solid API and solution to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Use a dark control.

Trustworthiness Insight: Each stressed sample must be compared to an unstressed control solution prepared at the same time and stored at 5°C in the dark. This control is essential to differentiate degradation due to the stress condition from any inherent instability of the compound in the solution.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. The furoic acid moiety could be susceptible to decarboxylation under heat, while the methylene bridge could be a site for oxidation. The ester linkage in a potential prodrug form would be a primary target for acid/base hydrolysis.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Decarboxy Decarboxylation Product (Thermal Stress) Parent->Decarboxy Heat (-CO2) Oxidized Oxidized Product (Oxidative Stress) Parent->Oxidized H2O2 Hydrolyzed Hydrolysis of Furan Ring (Acid/Base Stress) Parent->Hydrolyzed H+/OH-

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for understanding its chemical behavior and potential applications. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Introduction to this compound

This compound (Molecular Formula: C₈H₇N₃O₃, CAS: 299921-24-7) is a molecule that combines the structural features of a furoic acid and a 1,2,4-triazole ring, linked by a methylene bridge.[1] The furoic acid moiety is a known pharmacophore, while the triazole ring is a versatile component in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. The unique combination of these two heterocyclic systems suggests a range of potential biological activities and material properties. Accurate and comprehensive spectroscopic characterization is the cornerstone of any further investigation into this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the presence of the acidic carboxylic acid proton, which is often more clearly observed in DMSO-d₆ compared to other solvents like chloroform-d. Furthermore, the polarity of DMSO-d₆ is well-suited for dissolving the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1H-COOH
~8.6singlet1HTriazole C5-H
~8.0singlet1HTriazole C3-H
~7.3doublet (d)1HFuran C3-H
~6.8doublet (d)1HFuran C4-H
~5.6singlet2H-CH₂-

Interpretation:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (~13.5 ppm) due to the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Triazole Protons (C5-H and C3-H): The two protons on the 1,2,4-triazole ring are expected to appear as sharp singlets in the aromatic region (~8.0-8.6 ppm).[2][3] The electron-withdrawing nature of the nitrogen atoms in the ring leads to their significant deshielding.

  • Furan Protons (C3-H and C4-H): The two protons on the furan ring will appear as doublets due to coupling with each other. The proton at the C3 position is adjacent to the electron-withdrawing carboxylic acid group, and is thus expected to be slightly more deshielded (~7.3 ppm) than the proton at the C4 position (~6.8 ppm).

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the furan and triazole rings are chemically equivalent and will appear as a singlet at approximately 5.6 ppm. This chemical shift is influenced by the adjacent furan ring and the nitrogen of the triazole ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160-COOH
~152Triazole C5
~148Furan C2
~145Triazole C3
~144Furan C5
~119Furan C3
~113Furan C4
~48-CH₂-

Interpretation:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 160 ppm.

  • Aromatic Carbons: The carbons of the furan and triazole rings are expected in the range of 113-152 ppm. The carbons attached to heteroatoms (oxygen and nitrogen) will be more deshielded. Specifically, the C2 and C5 carbons of the furan ring and the C3 and C5 carbons of the triazole ring will have higher chemical shifts.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to be the most upfield signal, appearing around 48 ppm.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Referencing F->G H Integration & Multiplicity Analysis (1H) G->H I Chemical Shift Assignment (1H & 13C) G->I H->I J Structure Confirmation I->J

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

Rationale for Technique: Attenuated Total Reflectance (ATR) is chosen as it requires minimal sample preparation and is suitable for solid samples.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the empty ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum will show characteristic absorption bands for the carboxylic acid, furan, and triazole moieties.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~3100MediumC-H stretch (aromatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C and C=N stretches (furan and triazole rings)
~1250StrongC-O stretch (carboxylic acid)
~1100MediumC-O-C stretch (furan ring)

Interpretation:

  • O-H Stretch: A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[4][5] Conjugation with the furan ring may slightly lower this frequency.

  • Aromatic C-H and Ring Stretches: The C-H stretching vibrations of the furan and triazole rings are expected around 3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1600-1470 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibration of the carboxylic acid will be a strong band around 1250 cm⁻¹. The asymmetric C-O-C stretch of the furan ring is expected around 1100 cm⁻¹.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Place solid sample on ATR crystal C Record Sample Spectrum (4000-400 cm-1) A->C B Record Background Spectrum B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E F Functional Group Assignment E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Spectral Analysis A Prepare dilute solution in MeOH/ACN B Infuse into ESI source A->B C Acquire spectra (positive & negative modes) B->C D Identify Molecular Ion Peak C->D E Determine Exact Mass D->E F Analyze Fragmentation Pattern D->F G Confirm Molecular Formula & Structure E->G F->G

Caption: Workflow for mass spectrometry-based structural analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation. The predicted data, based on the well-established spectroscopic characteristics of furoic acid and triazole derivatives, offer a clear roadmap for researchers working with this compound. The synergistic use of these analytical techniques allows for an unambiguous assignment of the molecular structure, which is a critical first step in the exploration of its potential applications in drug development and materials science.

References

  • Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Available at: [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • PubMed. (2013). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Available at: [Link]

  • MDPI. (2021). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

  • ResearchGate. (2011). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Available at: [Link]

  • PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link]

  • SciELO. (2017). 1H--[2][6]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

  • Imre Blank's Homepage. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • PubMed. (2013). Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. Available at: [Link]

  • ACS Publications. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design. This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid, a key building block for the development of novel pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights for a successful synthesis.

Synthetic Strategy

The synthesis of this compound is approached via a three-step sequence, commencing with the readily accessible 5-(chloromethyl)furan-2-carboxylic acid. The strategy is designed for efficiency and scalability, employing common laboratory reagents and techniques. The overall synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 5-(Chloromethyl)furan- 2-carboxylic acid B Ethyl 5-(chloromethyl)- 2-furoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 5-(1H-1,2,4-triazol- 1-ylmethyl)-2-furoate B->C 1,2,4-Triazole, K₂CO₃ DMF, 80 °C D 5-(1H-1,2,4-Triazol- 1-ylmethyl)-2-furoic acid C->D LiOH, THF/H₂O Room Temperature

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-(chloromethyl)-2-furoate

Rationale: The initial esterification of the carboxylic acid is a crucial step to protect the carboxyl group from participating in the subsequent N-alkylation reaction. The use of ethanol as both a reagent and a solvent, with a catalytic amount of sulfuric acid, is a classic and efficient method for this transformation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-(Chloromethyl)furan-2-carboxylic acid160.5610.0 g62.3
Ethanol (absolute)46.07150 mL-
Sulfuric acid (concentrated)98.081.0 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-50 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(chloromethyl)furan-2-carboxylic acid (10.0 g, 62.3 mmol) and absolute ethanol (150 mL).

  • Stir the mixture until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 9:1 Hexane/Ethyl Acetate) to yield ethyl 5-(chloromethyl)-2-furoate as a pale yellow oil.

Expected Yield: ~85-90%

Part 2: Synthesis of Ethyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate

Rationale: This step involves the nucleophilic substitution of the chloride by the 1,2,4-triazole. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction, and potassium carbonate acts as a base to deprotonate the triazole, generating the nucleophile. The regioselectivity of the alkylation predominantly favors the N1 position of the triazole.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-(chloromethyl)-2-furoate188.6110.0 g53.0
1,2,4-Triazole69.073.84 g55.6
Potassium carbonate (anhydrous)138.218.0 g57.9
Dimethylformamide (DMF, anhydrous)73.09100 mL-
Ethyl acetate88.11200 mL-
Water18.02200 mL-
Brine-100 mL-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole (3.84 g, 55.6 mmol) and anhydrous potassium carbonate (8.0 g, 57.9 mmol) in anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of ethyl 5-(chloromethyl)-2-furoate (10.0 g, 53.0 mmol) in anhydrous DMF (20 mL) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (Eluent: 1:2 Hexane/Ethyl Acetate) to yield ethyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate as a white to off-white solid.

Expected Yield: ~75-85%

Part 3: Synthesis of this compound

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. A mild base like lithium hydroxide in a mixture of THF and water is effective for this hydrolysis at room temperature, minimizing potential side reactions.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate221.208.0 g36.2
Lithium hydroxide monohydrate41.961.82 g43.4
Tetrahydrofuran (THF)72.1180 mL-
Water18.0280 mL-
1 M Hydrochloric acid-As needed-
Dichloromethane84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate (8.0 g, 36.2 mmol) in a mixture of THF (80 mL) and water (80 mL).

  • Add lithium hydroxide monohydrate (1.82 g, 43.4 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 12-16 hours, or until TLC analysis (Eluent: 9:1 Dichloromethane/Methanol) indicates the complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold dichloromethane.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain this compound.

Expected Yield: >90%

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Molecular Formula: C₈H₇N₃O₃[3]

  • Molar Mass: 193.16 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.60 (s, 1H, triazole-H), ~8.00 (s, 1H, triazole-H), ~7.25 (d, 1H, furan-H), ~6.60 (d, 1H, furan-H), ~5.60 (s, 2H, CH₂), ~13.0 (br s, 1H, COOH).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~160.0 (C=O), ~152.0 (triazole-C), ~148.0 (furan-C), ~145.0 (triazole-C), ~120.0 (furan-CH), ~112.0 (furan-CH), ~48.0 (CH₂).

  • FT-IR (KBr, cm⁻¹): ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1550, 1480 (C=N, C=C stretch).

  • Mass Spectrometry (ESI-MS): m/z 194.05 [M+H]⁺.

Safety Precautions

  • 5-(Chloromethyl)furan-2-carboxylic acid and its ethyl ester are lachrymators and should be handled in a well-ventilated fume hood.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid and hydrochloric acid are corrosive and should be handled with extreme care.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis s1_start Mix 5-(chloromethyl)furan- 2-carboxylic acid and ethanol s1_add_h2so4 Add conc. H₂SO₄ s1_start->s1_add_h2so4 s1_reflux Reflux for 4h s1_add_h2so4->s1_reflux s1_evap Evaporate ethanol s1_reflux->s1_evap s1_extract Work-up with EtOAc and NaHCO₃ wash s1_evap->s1_extract s1_purify Column Chromatography s1_extract->s1_purify s1_product Ethyl 5-(chloromethyl)- 2-furoate s1_purify->s1_product s2_add_ester Add ethyl 5-(chloromethyl)- 2-furoate s1_product->s2_add_ester s2_start Mix 1,2,4-triazole and K₂CO₃ in DMF s2_start->s2_add_ester s2_heat Heat at 80 °C for 6h s2_add_ester->s2_heat s2_quench Pour into ice-water s2_heat->s2_quench s2_extract Extract with EtOAc s2_quench->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product Ethyl 5-(1H-1,2,4-triazol- 1-ylmethyl)-2-furoate s2_purify->s2_product s3_start Dissolve ester in THF/H₂O s2_product->s3_start s3_add_lioh Add LiOH·H₂O s3_start->s3_add_lioh s3_stir Stir at RT for 12-16h s3_add_lioh->s3_stir s3_evap Evaporate THF s3_stir->s3_evap s3_acidify Acidify with 1M HCl s3_evap->s3_acidify s3_filter Filter and dry precipitate s3_acidify->s3_filter s3_product Final Product s3_filter->s3_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Available at: [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. The method was developed based on a systematic evaluation of the analyte's physicochemical properties and established chromatographic principles. The final optimized method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and potassium phosphate at pH 3.0, with UV detection at 245 nm. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine quality control, stability testing, and research applications involving this compound.

Introduction and Method Rationale

This compound is a heterocyclic compound incorporating both a furoic acid moiety and a 1,2,4-triazole ring.[1] This unique structure, containing both acidic and basic functional groups, makes it a molecule of interest in pharmaceutical and medicinal chemistry research.[2] The development of a reliable and accurate analytical method is paramount for its quantification in various stages of drug development and quality control.

The primary challenge in developing an HPLC method for this analyte is its amphoteric nature. The furoic acid group is acidic, while the nitrogen atoms in the triazole ring are basic. The pKa of the parent 2-furoic acid is approximately 3.12, and the pKa of the protonated 1,2,4-triazole ring is around 2.45.[3] This dual character can lead to poor peak shapes and inconsistent retention if the mobile phase pH is not carefully controlled.

Reversed-phase HPLC was selected as the most suitable chromatographic mode due to the analyte's polarity.[4] The core of this method development was to establish a mobile phase pH that ensures a consistent and single ionic form of the analyte during analysis. A pH of 3.0 was chosen for the following reasons:

  • Suppression of Carboxylic Acid Ionization: At a pH below the pKa of the furoic acid, the carboxyl group remains predominantly in its protonated, non-ionized form, which enhances its retention on a nonpolar C18 stationary phase.[5][6]

  • Protonation of Triazole Ring: At pH 3.0, the triazole ring will be partially protonated. While this can sometimes lead to interactions with residual silanols on the silica-based column packing, using a modern, high-purity, end-capped C18 column minimizes these secondary interactions.

  • Buffer Selection: A phosphate buffer was chosen as it provides excellent buffering capacity in the pH 2-3 range and has a low UV cutoff, making it compatible with UV detection.[7][8]

Acetonitrile was selected as the organic modifier over methanol for its lower viscosity and better UV transparency at lower wavelengths. UV spectrophotometric analysis of the parent furoic acid and triazole structures suggests that a detection wavelength between 240-260 nm would provide adequate sensitivity.[9][10] An empirical evaluation led to the selection of 245 nm as the optimal wavelength.

Method_Development_Logic Analyte Analyte: this compound Properties Physicochemical Properties: - Acidic Furoic Acid (pKa ~3.1) - Basic Triazole Ring (pKa ~2.5) - UV Chromophores Analyte->Properties Mode Select Mode: Reversed-Phase HPLC (Good for polar analytes) Properties->Mode MobilePhase Mobile Phase Optimization Properties->MobilePhase Detection Select Detection: UV-Vis @ 245 nm (Based on chromophores) Properties->Detection Column Select Column: C18 (Versatile, nonpolar) Mode->Column pH_Control pH Control is CRITICAL Set pH = 3.0 - Suppresses carboxyl ionization - Consistent triazole protonation MobilePhase->pH_Control Buffer Buffer: Phosphate (pKa ~2.1, good for pH 3.0) MobilePhase->Buffer Organic Organic: Acetonitrile (Low viscosity, low UV cutoff) MobilePhase->Organic

Caption: Logic flow for HPLC method development.

Experimental Protocol

This section provides the detailed methodology for the analysis. All procedures should be performed in a qualified analytical laboratory by trained personnel.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatographic software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄), and reagent-grade water (18.2 MΩ·cm).

  • Reference Standard: this compound, certified purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of reagent-grade water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions

All quantitative data and system suitability parameters are summarized in the following table.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 15% B2-10 min: 15% to 60% B10-12 min: 60% B12.1-15 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes
Expected Retention Time Approximately 7.5 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[11][12] The validation protocol encompasses system suitability, specificity, linearity, accuracy, precision, quantitation limit, and robustness.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) sst Perform System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standard Solutions (Stock and Working) prep_std->sst prep_sample Prepare Sample Solutions inject Inject Standards & Samples prep_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration integrate->calculate validate Perform Method Validation Tests (Linearity, Accuracy, etc.) calculate->validate report Generate Report validate->report

Caption: Overall experimental workflow from preparation to reporting.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution (50 µg/mL) five times. The acceptance criteria must be met as per USP <621>.[13][14][15]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (containing all excipients except the active ingredient). No interfering peaks were observed at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.[16]

Linearity and Range

Linearity was evaluated by preparing standard solutions at five concentration levels ranging from 10 µg/mL to 100 µg/mL (20% to 200% of the working concentration). A calibration curve was constructed by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[17]

Accuracy (Recovery)

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day by a different analyst using different equipment. The %RSD between the two sets of data is calculated to assess the method's ruggedness.

Limit of Quantitation (LOQ)

The LOQ was determined based on the signal-to-noise ratio (S/N). It is the concentration that yields an S/N ratio of approximately 10. This was confirmed by injecting solutions of decreasing concentration and demonstrating that the LOQ concentration could be quantified with acceptable precision and accuracy.[17]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.1 units) The system suitability parameters were checked under each varied condition to ensure they remained within the acceptance criteria.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method's foundation on sound chromatographic principles, particularly the control of mobile phase pH to manage the analyte's amphoteric nature, ensures reliable performance. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research environment for the routine analysis of this compound.

References

  • 1,2,4-Triazole - Wikipedia. Wikipedia. [Link]

  • 2-Furoic acid - Wikipedia. Wikipedia. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • This compound - ChemBK. ChemBK. [Link]

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Royal Society of Chemistry. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. [Link]

  • (PDF) UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. [Link]

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. PubChem. [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). USP. [Link]

  • Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. MDPI. [Link]

  • 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid - PubChem. PubChem. [Link]

  • The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. AIP Publishing. [Link]

  • Reversed-phase HPLC Buffers. Regis Technologies. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]

  • 1H-1,2,4-Triazole: An Effective Solvent for Proton-Conducting Electrolytes. LIU RESEARCH GROUP.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

  • USP Chapter 621 changes. Element Lab Solutions. [Link]

  • Discover the Art of Buffer selection in HPLC Development part 1. PharmaCores. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • 5-Nitro-2-furoic acid - SpectraBase. SpectraBase. [Link]

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Physics: Conference Series. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • A Guide For Selection of Buffer for HPLC. YouTube. [Link]

  • (PDF) 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate. ResearchGate. [Link]

  • UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC Technologies. [Link]

  • A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. PubMed. [Link]

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Application Notes and Protocols for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid as a Putative COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are cornerstone therapies for pain and inflammation, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two isoforms, a constitutive COX-1 responsible for physiological functions and an inducible COX-2 that is upregulated at sites of inflammation, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] This document provides a comprehensive technical guide for the investigation of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid , a novel compound featuring a 1,2,4-triazole moiety—a scaffold known for its presence in various pharmacologically active agents, including some with COX-2 inhibitory activity.[4][5][6] We present detailed protocols for a proposed chemical synthesis, in vitro enzymatic evaluation against COX-1 and COX-2, and in vivo assessment of anti-inflammatory efficacy using a standard acute inflammation model. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.

Scientific Background: The Rationale for Selective COX-2 Inhibition

The therapeutic action of NSAIDs stems from their ability to block the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][7] This conversion is catalyzed by the COX enzymes.

  • COX-1 (Constitutive): This isoform is present in most tissues under normal physiological conditions. It synthesizes prostaglandins that protect the gastric mucosa, support kidney function, and maintain platelet aggregation. Inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of traditional NSAIDs.[2]

  • COX-2 (Inducible): This isoform is typically absent or present at very low levels in most tissues. Its expression is rapidly induced by pro-inflammatory stimuli like cytokines and growth factors.[3] The prostaglandins produced by COX-2 at the site of injury are the primary drivers of the inflammatory response.[2]

A selective COX-2 inhibitor, therefore, aims to reduce inflammation by targeting the inducible enzyme while sparing the protective functions of COX-1, offering a potentially safer therapeutic profile.[2][8] The chemical structure of selective inhibitors like celecoxib allows them to fit into the larger, more flexible active site of the COX-2 enzyme, a feature not present in the more constricted active site of COX-1.[2] The 1,2,4-triazole heterocycle in our target compound is a key pharmacophore being explored for such selective interactions.[4][6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation GastricProtection Gastric Protection, Platelet Function Prostaglandins->GastricProtection PLA2 Phospholipase A2 (Stimulus) COX1 COX-1 (Constitutive) COX1->PGG2 Cyclooxygenase Activity COX2 COX-2 (Inducible) COX2->PGG2 Cyclooxygenase Activity TestCompound 5-(1H-1,2,4-Triazol-1-ylmethyl) -2-furoic acid TestCompound->COX2

Figure 1: Prostaglandin synthesis pathway and the target of selective COX-2 inhibitors.

Proposed Synthesis Protocol

The synthesis of this compound (CAS: 299921-24-7) can be approached through a multi-step process involving the preparation of key intermediates.[9] The following is a proposed, logical synthetic route based on established chemical transformations for furan and triazole derivatives.[10][11][12]

Synthesis_Workflow A Methyl 2-furoate B Methyl 5-(bromomethyl)-2-furoate (Intermediate 1) A->B Bromination (e.g., NBS, AIBN) E Methyl 5-(1H-1,2,4-triazol-1-ylmethyl) -2-furoate (Intermediate 2) B->E Nucleophilic Substitution C 1H-1,2,4-Triazole D Sodium salt of 1,2,4-Triazole C->D Deprotonation (e.g., NaH in DMF) D->E F 5-(1H-1,2,4-Triazol-1-ylmethyl) -2-furoic acid (Final Product) E->F Saponification (e.g., LiOH, H2O/THF) InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: Buffer, Heme, COX-1/2 Enzymes, Test Compound Dilutions B Add Buffer, Heme, and COX Enzyme to wells A->B C Add Test Compound or Control (DMSO/Celecoxib) B->C D Pre-incubate for 10 min at room temperature C->D E Initiate reaction with TMPD and Arachidonic Acid D->E F Read absorbance at 590 nm kinetically for 5 min E->F G Calculate initial reaction velocity (V) for each well F->G H Calculate % Inhibition relative to DMSO control G->H I Plot % Inhibition vs. [Compound] and fit curve to determine IC50 H->I InVivo_Workflow A Acclimatize Animals (e.g., Wistar Rats, 180-200g) B Randomly assign to groups: 1. Vehicle (e.g., 0.5% CMC) 2. Test Compound (e.g., 10 mg/kg) 3. Positive Control (Indomethacin, 10 mg/kg) A->B C Measure initial paw volume (V₀) using a plethysmometer B->C D Administer compounds (e.g., oral gavage, p.o.) C->D E Wait 1 hour for drug absorption D->E F Induce inflammation: Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw E->F G Measure paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan F->G H Calculate Edema (Vₜ - V₀) and % Inhibition of Edema G->H

Sources

Application Note: Standardized Protocols for Assessing the Antifungal Activity of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent development of novel antifungal agents. Triazole-based compounds remain a cornerstone of antifungal therapy, and their derivatization offers a promising avenue for discovering next-generation therapeutics.[1][2] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the systematic evaluation of the antifungal activity of a novel investigational compound, 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against clinically relevant fungal pathogens, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction and Scientific Rationale

The 1,2,4-triazole moiety is a critical pharmacophore in a multitude of highly successful antifungal drugs, including fluconazole and voriconazole.[3][4] The established mechanism of action for triazole antifungals involves the targeted inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[2][5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth or cell death.[5][7][8]

The compound in focus, this compound, strategically combines this proven triazole core with a 2-furoic acid scaffold. Furan derivatives themselves have been investigated for a range of antimicrobial activities.[9] This rational drug design approach suggests that the compound may exhibit potent antifungal properties. Therefore, a rigorous and standardized assessment of its in vitro activity is the critical first step in its preclinical development pathway.

This guide provides the necessary protocols to generate reproducible and reliable data, forming a solid foundation for further investigation.

Presumed Mechanism of Action: Ergosterol Biosynthesis Inhibition

The central hypothesis for the antifungal activity of this compound is its function as an inhibitor of ergosterol synthesis, consistent with other triazole-class drugs.[2] The nitrogen atom in the triazole ring is expected to bind to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme, preventing it from converting lanosterol to ergosterol.[2] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising the fungal cell membrane.

Triazole_Mechanism_of_Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition / Cell Death) Enzyme->DisruptedMembrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Compound 5-(1H-1,2,4-Triazol-1-ylmethyl) -2-furoic acid Compound->Enzyme Inhibits

Caption: Proposed mechanism of action for the test compound.

Essential Materials and Preparations
3.1. Test Compound and Controls
  • Test Compound: this compound, purity >95%.

  • Positive Control: Voriconazole or Caspofungin (pharmaceutical grade).[10][11][12] The choice depends on the target organism; Voriconazole is a relevant triazole for comparison, while Caspofungin represents a different mechanistic class (glucan synthase inhibitor).[10][13][14]

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).

    • Expert Insight: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its low toxicity at the final concentrations used in the assay (<1% v/v). A solvent toxicity control is mandatory to ensure observed effects are not artifacts.

3.2. Fungal Strains and Culture Media
  • Yeast Strains: Candida albicans (e.g., ATCC 90028), Candida glabrata (e.g., ATCC 90030).

  • Filamentous Fungi (Molds): Aspergillus fumigatus (e.g., ATCC 204305).

  • Growth Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture and maintenance.

    • RPMI-1640 Medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) for the broth microdilution assay. This is the CLSI-recommended medium for standardization and reproducibility.[15]

3.3. Preparation of Stock Solutions
  • Compound Stock (1280 µg/mL): Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock. For example, dissolve 1.28 mg in 1 mL of DMSO. Store at -20°C.

    • Rationale: A high-concentration stock minimizes the amount of DMSO carried over into the assay wells. Serial dilutions will be performed in the assay medium.

  • Control Stock (1280 µg/mL): Prepare a stock solution of the positive control (e.g., Voriconazole) in DMSO using the same method.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[18][19][20][21]

4.1. Inoculum Preparation
  • For Yeasts (Candida spp.):

    • Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.[22]

    • Select several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • For Molds (Aspergillus spp.):

    • Culture the mold on an SDA plate at 35°C for 7-14 days until sporulation is evident.[23]

    • Gently flood the plate with sterile saline containing 0.05% Tween 80 (to help disperse spores).

    • Harvest the conidia by gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

4.2. Broth Microdilution Procedure

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution (in DMSO) C Prepare 2X Drug Dilutions in RPMI Medium A->C B Prepare Fungal Inoculum (0.5 McFarland -> Dilute) E Add 100 µL of Fungal Inoculum to Wells B->E D Add 100 µL of 2X Drug Dilutions to Wells C->D F Final Volume: 200 µL (1X Drug, 1X Inoculum) D->F E->F G Incubate Plate (35°C, 24-48h) F->G H Visually Inspect for Growth or Read OD600nm G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Plate Setup: Use a sterile 96-well flat-bottom microtiter plate.

  • Serial Dilutions:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a given row.

    • Add 200 µL of the 2X highest desired concentration of the test compound (prepared in RPMI-1640) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI-1640 to well 12.

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours. The duration depends on the growth rate of the specific fungal strain.

4.3. Data Interpretation
  • Visual Reading: The MIC is the lowest drug concentration in which there is no visible growth (i.e., the well is clear) compared to the turbid growth in the control well (well 11).[17]

  • Spectrophotometric Reading: For a more quantitative measure, read the optical density (OD) at 600 nm. The MIC is defined as the concentration that inhibits growth by ≥50% (MIC₅₀) or ≥90% (MIC₉₀) compared to the drug-free control.[24]

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[16][25] This assay is a direct extension of the MIC test and helps determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh SDA plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from the lower concentration wells.

  • MFC Determination: The MFC is the lowest concentration from the MIC plate that results in no colony formation (or a reduction of ≥99.9% compared to the initial inoculum count) on the SDA plate.[25][26]

Data Presentation and Analysis

Results should be presented clearly in a tabular format. The ratio of MFC to MIC is a key indicator of the compound's activity.

  • Fungicidal: If the MFC/MIC ratio is ≤ 4.

  • Fungistatic: If the MFC/MIC ratio is > 4.

Table 1: Example Antifungal Activity Data

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans 5-(...)-2-furoic acid242Fungicidal
ATCC 90028Voriconazole0.2514Fungicidal
Aspergillus fumigatus 5-(...)-2-furoic acid4328Fungistatic
ATCC 204305Voriconazole144Fungicidal
Self-Validation and Trustworthiness

To ensure the reliability and validity of the results, the following controls must be included in every assay:

  • Growth Control (Well 11): Contains medium and inoculum only. Must show robust turbidity.

  • Sterility Control (Well 12): Contains medium only. Must remain clear.

  • Solvent Control: A separate row testing the highest concentration of DMSO used in the assay. Must show no inhibition of growth.

  • Reference Drug Control: A parallel assay with a standard antifungal (e.g., Voriconazole) to ensure the fungal strains are responding as expected and the assay is performing correctly.

References
  • Al-Burtomani, S. K. S., et al. (2005). Voriconazole: the newest triazole antifungal agent. PMC. [Link]

  • Barber, A. E., et al. (2024). Caspofungin. StatPearls - NCBI Bookshelf. [Link]

  • Chandler, J. C., et al. (2017). Culture, Characterization, and Delivery of Aspergillus fumigatus. NCBI. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central. [Link]

  • Fisher, J. F. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Fisher, M. A. (2013). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Guan, A., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Jain, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • PatSnap. (2024). What is the mechanism of Caspofungin Acetate? Patsnap Synapse. [Link]

  • PatSnap. (2024). What is the mechanism of Voriconazole? Patsnap Synapse. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2016). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • Sanguinetti, M., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. PMC - NIH. [Link]

  • Triazole antifungals. EBSCO Research Starters. (n.d.). [Link]

  • Wikipedia. (2024). Voriconazole. Wikipedia. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Guan, A., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. [Link]

  • Barber, A. E., et al. (2024). Caspofungin. StatPearls - NCBI Bookshelf. [Link]

  • Chandler, J. C., et al. (2017). Culture, Characterization, and Delivery of Aspergillus fumigatus. Journal of Visualized Experiments. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. [Link]

  • Fisher, J. F. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Fisher, M. A. (2013). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • PatSnap. (2024). What is the mechanism of Voriconazole? Patsnap Synapse. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2016). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • Sanguinetti, M., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document... Microbiology Spectrum. [Link]

  • Triazole antifungals. EBSCO Research Starters. (n.d.). [Link]

  • Wikipedia. (2024). Voriconazole. Wikipedia. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action... Clinical Microbiology Reviews. [Link]

  • Guan, A., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds... Molecules. [Link]

  • Jain, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. [Link]

  • PatSnap. (2024). What is the mechanism of Caspofungin Acetate? Patsnap Synapse. [Link]

  • Al-Burtomani, S. K. S., et al. (2005). Voriconazole: the newest triazole antifungal agent. Journal of Antimicrobial Chemotherapy. [Link]

  • Prasad, R., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • PatSnap. (2024). Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action... YouTube. [Link]

  • Canton, E., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]

  • Henriques, M., et al. (2014). Candida and Aspergillus spp - The Role of Alginate in Combination with Antifungals. PLoS One. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Mól, A. C. A., et al. (2009). CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. Lume UFRGS. [Link]

  • Shad, A., & Ahmad, S. (2016). Triazole antifungals: A review. ResearchGate. [Link]

  • Wikipedia. (2024). Caspofungin. Wikipedia. [Link]

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Application Notes and Protocols: Characterizing 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid using a suite of cell-based assays. While the specific biological target of this compound is not yet fully elucidated, its structural elements, particularly the furoic acid moiety, suggest a potential role in the modulation of cellular lipid metabolism. This guide presents a logical workflow, from initial cytotoxicity assessment to in-depth metabolic profiling, to investigate its mechanism of action. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Introduction: Unraveling the Bioactivity of a Novel Furoic Acid Derivative

This compound is a novel small molecule with a chemical structure that warrants investigation into its biological activity. The furoic acid scaffold is present in a number of biologically active compounds, including some that are known to modulate metabolic pathways. For instance, the compound 5-(tetradecyloxy-2-furoic acid) (TOFA) is a known inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo synthesis of fatty acids.[1] Given this structural similarity, we hypothesize that this compound may also impact lipid metabolism, potentially by inhibiting ACC or other enzymes in the fatty acid synthesis or oxidation pathways.

To rigorously test this hypothesis, a multi-faceted approach using cell-based assays is essential. Such assays allow for the study of the compound's effects in a biologically relevant context, providing insights into its potency, specificity, and mechanism of action. This application note will guide the user through a systematic investigation, beginning with fundamental cytotoxicity evaluation, followed by direct assessment of lipid accumulation, and culminating in a detailed analysis of cellular bioenergetics.

The Strategic Workflow for Compound Characterization

A logical and stepwise approach is critical for the efficient and effective characterization of a novel compound. The following workflow is recommended to elucidate the cellular effects of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Functional Assays cluster_2 Phase 3: Data Interpretation & Hypothesis Refinement A Cell Line Selection & Culture B Cytotoxicity Assessment (MTT/MTS Assay) A->B Establish cell model C Lipid Accumulation (Oil Red O Staining) B->C Determine non-toxic concentrations D Metabolic Profiling (Seahorse XF Assay) C->D Functional consequence E Target Engagement (Enzyme Activity Assays) D->E Hypothesis refinement F Integrated Data Analysis E->F G Mechanism of Action Hypothesis F->G

Figure 1: A strategic workflow for the characterization of a novel compound.

Foundational Assays: Establishing a Baseline
3.1. Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the biological question at hand. For investigating effects on lipid metabolism, several cell lines are appropriate:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism, including lipogenesis and fatty acid oxidation.[2]

  • A549 (Human Lung Carcinoma): Known to have high rates of de novo fatty acid synthesis.[3]

  • 3T3-L1 (Mouse Adipocytes): A preadipocyte cell line that can be differentiated into mature adipocytes, making it an excellent model for studying lipid accumulation.[4]

For the protocols outlined below, we will use the HepG2 cell line as an example. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5]

3.2. Cytotoxicity Assessment: The MTT Assay

Before investigating the mechanistic effects of a compound, it is crucial to determine its cytotoxic profile. This ensures that any observed effects are not simply a consequence of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[5][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

ParameterRecommendation
Cell Line HepG2
Seeding Density 1 x 10^4 cells/well
Compound Concentrations Logarithmic serial dilution (e.g., 0.1 µM to 100 µM)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL final concentration
Wavelength 570 nm
Mechanistic and Functional Assays: Probing the Hypothesis

Based on the cytotoxicity data, subsequent experiments should be conducted at non-toxic concentrations of the compound.

4.1. Lipid Accumulation: Oil Red O Staining

To directly test the hypothesis that this compound affects lipid metabolism, we can assess its impact on intracellular lipid accumulation. Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.[9]

Protocol: Oil Red O Staining for Intracellular Lipids

  • Cell Culture and Treatment: Seed HepG2 cells in a 24-well plate and treat with non-toxic concentrations of the compound for 24-48 hours. To induce lipid accumulation, the culture medium can be supplemented with a mixture of oleic and palmitic acids.[2]

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.[10]

  • Staining: Wash the cells with water and then with 60% isopropanol.[10] Allow the cells to dry completely. Add the Oil Red O working solution and incubate for 10 minutes at room temperature.[10]

  • Washing: Remove the staining solution and wash the cells multiple times with water until the wash water is clear.[10]

  • Imaging: Acquire images using a light microscope. Lipid droplets will appear as red puncta within the cells.

  • Quantification (Optional): To quantify the lipid accumulation, the Oil Red O dye can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured at 500 nm.[10]

4.2. Metabolic Profiling: Seahorse XF Analyzer

To gain a deeper understanding of the compound's impact on cellular metabolism, the Seahorse XF Analyzer can be used to measure the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.[11]

G cluster_0 Mitochondrial Respiration (OCR) cluster_1 Glycolysis (ECAR) Mito Pyruvate, Fatty Acids, Glutamine TCA TCA Cycle Mito->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH₂ ATP_Synth ATP Synthase ETC->ATP_Synth Proton Gradient O2 O₂ ATP_Mito ATP ATP_Synth->ATP_Mito H2O H₂O O2->H2O Consumption Gluc Glucose Pyruvate Pyruvate Gluc->Pyruvate ATP_Glyco ATP Gluc->ATP_Glyco Lactate Lactate Pyruvate->Lactate H H⁺ Lactate->H Export

Sources

Application Notes and Protocols for In Vivo Evaluation of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Investigational Agent for Metabolic Disease

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a novel small molecule with potential therapeutic applications in metabolic diseases. Its chemical structure, featuring a triazole and a furoic acid moiety, suggests potential interactions with key biological targets. While specific data for this compound is emerging, its structural elements are present in various biologically active agents[1][2][3]. This guide provides a comprehensive framework for the in vivo experimental design and evaluation of this compound, postulating its mechanism of action as an inhibitor of Thioredoxin-interacting protein (TXNIP).

TXNIP has been identified as a critical regulator of glucose and lipid metabolism.[4] Its overexpression is associated with pancreatic β-cell apoptosis, insulin resistance, and reduced energy expenditure.[4] Conversely, animals deficient in TXNIP are protected from diet-induced insulin resistance and diabetes.[4] Therefore, inhibiting TXNIP presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[5] This document will guide researchers in designing and executing robust preclinical in vivo studies to assess the therapeutic potential of this compound as a TXNIP inhibitor.

Preclinical In Vivo Experimental Design: A Strategic Approach

A well-structured in vivo study is paramount for generating reliable and reproducible data.[6][7] The design should be hypothesis-driven and incorporate measures to minimize bias.[8]

Animal Model Selection: Recapitulating Human Disease

The choice of animal model is critical and should align with the clinical indication. For assessing a potential anti-diabetic and anti-steatotic agent, several models are appropriate. A thorough literature review is essential to select the most suitable model for the proposed investigation.[6][7]

Animal Model Key Characteristics Therapeutic Relevance Considerations
Diet-Induced Obesity (DIO) Mice Develop obesity, insulin resistance, and hepatic steatosis on a high-fat diet.[9]Highly translatable to human obesity and metabolic syndrome.[9]Requires a significant period of high-fat feeding to induce the phenotype.
db/db Mice Genetically diabetic due to a leptin receptor mutation, leading to obesity, hyperglycemia, and insulin resistance.[9][10]Robust and well-characterized model of type 2 diabetes.[9]The underlying genetic mutation may not fully represent the heterogeneity of human type 2 diabetes.
ob/ob Mice on a MASH Diet Genetically obese mice that, when fed a high-fat, high-fructose, high-cholesterol diet, develop metabolic-associated steatohepatitis (MASH) with moderate fibrosis.[9]Suitable for investigating compounds targeting both metabolic and inflammatory aspects of liver disease.The severe obesity and specific diet may influence compound metabolism and disposition.

For initial efficacy studies of this compound, the Diet-Induced Obesity (DIO) mouse model is recommended due to its high clinical relevance in mimicking the development of metabolic syndrome in humans.

Experimental Workflow

A logical and well-defined workflow is essential for a successful in vivo study.

experimental_workflow acclimatization Animal Acclimatization (1-2 weeks) diet High-Fat Diet Induction (8-12 weeks) acclimatization->diet randomization Randomization & Grouping diet->randomization treatment Treatment Administration (4-8 weeks) randomization->treatment monitoring In-life Monitoring treatment->monitoring endpoints Terminal Endpoint Analysis treatment->endpoints monitoring->treatment

Caption: A typical experimental workflow for in vivo evaluation in a DIO model.

Dosing Regimen and Administration

The route of administration and dosing frequency should be informed by preliminary pharmacokinetic studies. For orally bioavailable compounds, administration via oral gavage is standard.

Parameter Recommendation Rationale
Route of Administration Oral gavageMimics the intended clinical route for many small molecules and allows for precise dosing.
Vehicle Selection 0.5% (w/v) Carboxymethylcellulose (CMC) in waterAn inert and commonly used vehicle for suspending compounds for oral administration.
Dose Levels 3 dose levels (e.g., 10, 30, 100 mg/kg) + Vehicle ControlTo establish a dose-response relationship for efficacy and safety.
Dosing Frequency Once or twice dailyTo be determined by pharmacokinetic studies to maintain adequate drug exposure.
Treatment Duration 4-8 weeksSufficient time to observe significant changes in metabolic parameters in DIO models.

A pilot study may be necessary to determine the optimal dosing and to assess the feasibility of the procedure, especially if no established procedure exists.[6][7]

Endpoint Analysis: Measuring Therapeutic Efficacy

A comprehensive set of endpoints should be selected to assess the compound's effect on various aspects of metabolic disease.

Category Endpoint Methodology
Metabolic Parameters Body weight, food and water intakeWeekly measurements
Glucose toleranceOral Glucose Tolerance Test (OGTT)
Insulin sensitivityInsulin Tolerance Test (ITT)
Fasting blood glucose and insulinBlood collection and analysis (e.g., ELISA)
Hepatic Profile Liver weightAt necropsy
Liver triglycerides and cholesterolBiochemical assays on liver homogenates
HistopathologyH&E and Oil Red O staining of liver sections
Pharmacodynamics TXNIP expression in liver and adipose tissueWestern blot, qPCR
Safety Clinical observations, plasma ALT/ASTDaily monitoring, biochemical assays

Signaling Pathway of TXNIP in Metabolic Disease

Understanding the mechanism of action requires knowledge of the relevant signaling pathways.

TXNIP_pathway cluster_cell Pancreatic β-cell / Hepatocyte Glucose High Glucose TXNIP TXNIP Expression Glucose->TXNIP upregulates Thioredoxin Thioredoxin (active) TXNIP->Thioredoxin inhibits NLRP3 NLRP3 Inflammasome TXNIP->NLRP3 activates ROS Reactive Oxygen Species (ROS) Thioredoxin->ROS reduces Apoptosis Apoptosis NLRP3->Apoptosis Insulin_Resistance Insulin Resistance NLRP3->Insulin_Resistance Compound 5-(1H-1,2,4-Triazol-1-ylmethyl) -2-furoic acid Compound->TXNIP inhibits

Caption: Hypothesized mechanism of TXNIP inhibition in metabolic disease.

Detailed Protocols

Adherence to detailed and validated protocols is crucial for data integrity. The proper planning and execution of these steps help ensure the ethical treatment of animals and the generation of reliable research data.[6][7]

Protocol 1: Diet-Induced Obesity Mouse Model and Treatment
  • Animal Husbandry: House male C57BL/6J mice (8 weeks old) in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Baseline Measurements: After the diet induction period, measure baseline body weight, fasting blood glucose, and perform an OGTT.

  • Randomization: Randomize HFD-fed mice into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose to ensure homogeneity.

  • Compound Preparation: Prepare a suspension of this compound in 0.5% CMC in sterile water.

  • Treatment Administration: Administer the compound or vehicle via oral gavage once daily for 4-8 weeks.

  • In-life Monitoring: Monitor body weight and food intake weekly. Observe animals daily for any signs of toxicity.

Protocol 2: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 6 hours (with access to water) prior to the test.

  • Baseline Glucose: Collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Protocol 3: Terminal Endpoint Analysis
  • Final Measurements: At the end of the treatment period, record final body weights and perform a terminal blood collection via cardiac puncture under anesthesia.

  • Euthanasia and Necropsy: Euthanize mice according to approved institutional guidelines. Perform a necropsy to collect liver, adipose tissue, and other relevant organs.[7]

  • Tissue Processing: Weigh the collected organs. Fix a portion of the liver in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular analysis.

  • Biochemical Analysis: Analyze plasma for insulin, ALT, and AST levels. Analyze liver homogenates for triglyceride and cholesterol content.

  • Molecular Analysis: Extract RNA and protein from frozen tissues to analyze the expression of TXNIP and other relevant genes and proteins.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods to determine the significance of the findings.[11] Results should be presented clearly, and any potential biases in the study design or execution should be acknowledged.[8][11]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[11] Researchers are responsible for the welfare of the animals, including appropriate housing, feeding, and care.[11]

Conclusion

This application note provides a comprehensive guide for the in vivo evaluation of this compound as a potential therapeutic agent for metabolic diseases, based on the hypothesized mechanism of TXNIP inhibition. By following these detailed protocols and experimental design principles, researchers can generate robust and reliable data to assess the efficacy and safety of this novel compound.

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Application Note & Protocol: Crystallization Techniques for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound incorporating a furoic acid moiety and a 1,2,4-triazole ring.[1] The presence of both a carboxylic acid and a triazole group imparts a unique combination of hydrogen bond donors and acceptors, influencing its solid-state properties such as crystal packing and potential for polymorphism.[2][3] The ability to control the crystallization process is paramount in pharmaceutical development to ensure the desired solid-state form with optimal physicochemical properties, including solubility, stability, and bioavailability. This document provides a comprehensive guide for researchers to develop robust crystallization protocols for this compound.

Physicochemical Properties and Considerations

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structural components. The parent molecule, 2-furoic acid, is a white crystalline solid with a melting point in the range of 128-133 °C and is soluble in water and alcohol.[4][5][6] The addition of the triazolylmethyl group is expected to increase the melting point and may modify its solubility profile. The triazole moiety introduces additional sites for hydrogen bonding, which can lead to the formation of different crystalline arrangements, or polymorphs.[2][3] The potential for polymorphism is a critical consideration, as different polymorphs can exhibit distinct physical and pharmacological properties.[3]

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred CharacteristicRationale
Molecular Formula C8H7N3O3Based on chemical structure.[1]
Molar Mass 193.16 g/mol Calculated from the molecular formula.[1]
Physical Appearance Likely a white to off-white crystalline solidBased on the appearance of the parent 2-furoic acid.[4]
Melting Point Expected to be >130 °CThe addition of the triazole group to the furoic acid structure is likely to increase the melting point due to stronger intermolecular interactions.
Solubility Expected to be soluble in polar protic and aprotic solvents.The carboxylic acid and triazole groups can engage in hydrogen bonding with polar solvents.
Polymorphism High potentialTriazole-containing compounds are known to exhibit polymorphism.[2][3]

Solvent Selection and Solubility Screening

The initial and most critical step in developing a crystallization protocol is to determine the solubility of the compound in a range of solvents with varying polarities. This information is crucial for selecting appropriate solvent systems for different crystallization techniques.

Protocol 1: Solvent Solubility Screening

  • Solvent Selection: Choose a diverse set of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate small, sealed vials.

  • Solvent Addition: Add the selected solvent to each vial in a stepwise manner (e.g., 0.1 mL increments).

  • Equilibration: After each solvent addition, vigorously stir or sonicate the mixture at a controlled temperature (e.g., 25 °C and 50 °C) for a sufficient time to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution. The solubility can be qualitatively categorized as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate can be measured using techniques like HPLC or UV-Vis spectroscopy.[7]

Logical Flow for Solvent Selection in Crystallization:

Solvent_Selection cluster_screening Solubility Screening cluster_classification Solvent Classification cluster_technique Crystallization Technique Selection Solubility_Screen Determine Solubility in Varying Polarity Solvents High_Solubility High Solubility (Good Solvent) Solubility_Screen->High_Solubility Identifies Low_Solubility Low Solubility (Anti-Solvent) Solubility_Screen->Low_Solubility Identifies Moderate_Solubility Moderate Solubility Solubility_Screen->Moderate_Solubility Identifies Slow_Evaporation Slow Evaporation High_Solubility->Slow_Evaporation Vapor_Diffusion Vapor Diffusion High_Solubility->Vapor_Diffusion Solvent Anti_Solvent Anti-Solvent Addition High_Solubility->Anti_Solvent Solvent Low_Solubility->Vapor_Diffusion Anti-Solvent Low_Solubility->Anti_Solvent Anti-Solvent Cooling Cooling Crystallization Moderate_Solubility->Cooling

Caption: Logic diagram for selecting a crystallization method based on solubility screening results.

Crystallization Protocols

Based on the solubility data, several crystallization techniques can be employed. It is advisable to explore multiple methods to increase the likelihood of obtaining high-quality crystals and to identify potential polymorphs.

Protocol 2: Slow Evaporation

This is often the simplest method for obtaining single crystals.

  • Dissolution: Dissolve a known amount of this compound in a "good" solvent (one in which it is readily soluble) at room temperature to create a nearly saturated solution. Common solvents for heterocyclic compounds include ethyl acetate, acetonitrile, or DMF.[8]

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization dish or vial to remove any particulate matter.

  • Evaporation: Cover the vessel with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth.

Protocol 3: Vapor Diffusion

This technique is gentle and can yield high-quality crystals. It is particularly useful when the compound is soluble in one solvent and insoluble in another.

  • Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent.

  • Setup: Place a small, open vial containing the solution inside a larger, sealed chamber. The chamber should contain a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol 4: Anti-Solvent Addition

This method involves the controlled addition of an anti-solvent to a solution of the compound.

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent.

  • Anti-Solvent Addition: Slowly add an anti-solvent to the solution with gentle stirring until slight turbidity is observed.

  • Re-dissolution: Add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium.

Experimental Workflow for Crystallization Method Development:

Crystallization_Workflow cluster_start Initiation cluster_screening Screening cluster_methods Crystallization Methods cluster_analysis Analysis cluster_end Outcome Start Crude this compound Solvent_Screening Protocol 1: Solvent Solubility Screening Start->Solvent_Screening Slow_Evap Protocol 2: Slow Evaporation Solvent_Screening->Slow_Evap Vapor_Diff Protocol 3: Vapor Diffusion Solvent_Screening->Vapor_Diff Anti_Solv Protocol 4: Anti-Solvent Addition Solvent_Screening->Anti_Solv Crystal_Harvest Harvest and Dry Crystals Slow_Evap->Crystal_Harvest Vapor_Diff->Crystal_Harvest Anti_Solv->Crystal_Harvest Characterization Characterize Crystals: - Microscopy - DSC - PXRD - SC-XRD Crystal_Harvest->Characterization Optimized_Protocol Optimized Crystallization Protocol Characterization->Optimized_Protocol

Caption: A systematic workflow for the development of a crystallization protocol.

Characterization of Crystalline Forms

Once crystals are obtained, it is essential to characterize them to determine their quality and to identify if different polymorphs have been formed.

  • Visual Inspection: Examine the crystals under a microscope for morphology and homogeneity.

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and to detect the presence of different polymorphs, which will have distinct melting endotherms.

  • Powder X-ray Diffraction (PXRD): PXRD provides a unique fingerprint for a crystalline solid. Different polymorphs will produce different diffraction patterns.

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD can be used to determine the precise three-dimensional arrangement of the molecules in the crystal lattice.

Troubleshooting and Advanced Techniques

If initial attempts to obtain high-quality crystals are unsuccessful, consider the following:

  • Varying the temperature: Perform crystallization at different temperatures (e.g., 4 °C, room temperature, elevated temperatures).

  • Seeding: Introduce a small, well-formed crystal into a saturated solution to induce crystallization.

  • Solvent mixtures: Use binary or tertiary solvent systems to fine-tune the solubility.

  • Melt Crystallization: For thermally stable compounds, melting the solid and then slowly cooling it can sometimes produce crystals.[9]

  • Cocrystallization: The formation of cocrystals with a suitable coformer can sometimes facilitate the crystallization of a target molecule.[9]

Conclusion

The crystallization of this compound requires a systematic approach, starting with a thorough solubility screen to guide the selection of an appropriate crystallization method. Due to the presence of functional groups capable of forming strong intermolecular interactions, there is a significant possibility of polymorphism, which necessitates a comprehensive characterization of the resulting solid forms. The protocols and workflows detailed in this application note provide a robust framework for researchers to develop a reliable and reproducible crystallization process for this and similar heterocyclic carboxylic acids.

References

  • Lewkowski, J. (2001).
  • Cayman Chemical. (2022).
  • Wikipedia. (n.d.). 2-Furoic acid.
  • The Good Scents Company. (n.d.). 2-furoic acid.
  • Organic Syntheses. (n.d.). Pyromucic Acid.
  • Stirk, A. J., & O'Donoghue, A. C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1860.
  • ChemBK. (n.d.). This compound.
  • Sarma, B., & Sarma, R. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41(6), 677-685.
  • Wojciechowski, J., et al. (2018). Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. Crystal Growth & Design, 18(1), 359-373.
  • Wang, Y., et al. (2018). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Chemical Technology & Biotechnology, 93(11), 3209-3217.
  • PubChem. (n.d.). 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid.
  • Li, A., et al. (2017). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • Han, S., & Wuest, W. M. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 20(19), 6294-6298.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. International Journal of Drug Design and Discovery, 3(3), 853-858.
  • Sławiński, J., et al. (2021). Pyrazolo[5,1-c][5][10][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(16), 4969.

  • Google Patents. (n.d.). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • BenchChem. (n.d.). Solubility of 2,5-Furandicarboxylic acid in organic solvents.
  • Chemicalland21. (n.d.). 2-Furoic Acid.
  • El-Faham, A., et al. (2022). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 3(4), 317-353.
  • Zazharskyi, V. V., et al. (2020). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Voprosy khimii i khimicheskoi tekhnologii, (6), 50-58.
  • Kumar, A., & Singh, P. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Pharmaceutical Sciences and Research, 16(8), 1234-1245.
  • Zhang, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206.
  • Balaraman, E., & Gunanathan, C. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid.
  • Zhang, M., et al. (2023). Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. Crystal Growth & Design, 23(6), 4531-4553.
  • Sławiński, J., et al. (2018). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Acta Poloniae Pharmaceutica, 75(1), 141-147.
  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • Sigma-Aldrich. (n.d.). 2-Furoic acid 98%.
  • NIST. (n.d.).

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Application Note: Molecular Docking of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid with Lanosterol 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, this method is instrumental for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[1] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and elucidation of potential mechanisms of action, thereby accelerating the drug development pipeline.

This guide provides a detailed protocol for conducting a molecular docking study of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid. The structure of this compound features a 1,2,4-triazole ring, a well-known pharmacophore responsible for the antifungal activity of drugs like fluconazole and itraconazole.[2][3] These agents act by inhibiting lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway of fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell lysis.[4] Given the structural similarity, we hypothesize that this compound may also target CYP51. This application note will, therefore, use human lanosterol 14α-demethylase as the target protein to illustrate a robust docking protocol.

Experimental Design & Workflow

The overall workflow for the docking study is a multi-step process that begins with the preparation of both the ligand and the receptor (protein), proceeds to the docking simulation, and concludes with a thorough analysis of the results. This systematic approach ensures the reliability and reproducibility of the in silico experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB_retrieval Retrieve Protein Structure (e.g., PDB ID: 3LD6) Protein_prep Prepare Receptor (Remove water, add hydrogens, assign charges) PDB_retrieval->Protein_prep Ligand_build Build/Retrieve Ligand Structure (SMILES or 2D) Ligand_prep Prepare Ligand (Generate 3D coordinates, minimize energy, assign charges) Ligand_build->Ligand_prep Grid_gen Define Binding Site (Grid Box Generation) Protein_prep->Grid_gen Docking Run Docking Simulation (AutoDock Vina) Ligand_prep->Docking Grid_gen->Docking Pose_analysis Analyze Binding Poses (Scoring & Ranking) Docking->Pose_analysis Interaction_vis Visualize Interactions (PyMOL, Discovery Studio) Pose_analysis->Interaction_vis

Figure 1: General workflow for molecular docking studies.

Detailed Protocols

This protocol utilizes AutoDock Tools for file preparation and AutoDock Vina for the docking simulation, both of which are widely used and freely available software.[5] For visualization, PyMOL is recommended.

Part A: Preparation of the Target Protein (Receptor)

The quality of the initial protein structure is critical for a meaningful docking result. The goal is to prepare a clean, chemically correct receptor model.

  • Obtain Protein Structure: Download the crystal structure of human lanosterol 14α-demethylase (CYP51) from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 3LD6 , which is the human enzyme in complex with ketoconazole.[6][7]

  • Initial Cleaning: Open the PDB file (3LD6.pdb) in a molecular viewer or text editor. Remove all non-protein molecules, including water (HOH), co-solvents, and the co-crystallized ligand (ketoconazole in this case).[8][9] This is crucial to ensure the binding site is empty for the new ligand. Save this cleaned file.

  • Receptor Preparation using AutoDock Tools (ADT):

    • Launch ADT and open the cleaned PDB file.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select 'Polar only' and click 'OK'. This step adds hydrogens to polar atoms, which are essential for correct hydrogen bonding.[10]

    • Assign Charges: Charges are critical for calculating electrostatic interactions. In ADT, Kollman charges are typically assigned to the protein. Navigate to Edit > Charges > Add Kollman Charges.

    • Merge Non-Polar Hydrogens: To simplify the calculation, non-polar hydrogens are often merged with their adjacent carbons. Go to Edit > Hydrogens > Merge Non-Polar.

    • Save as PDBQT: The final step is to save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina. Go to Grid > Macromolecule > Choose, select the protein, and then save the output file (e.g., 3LD6_receptor.pdbqt).

Part B: Preparation of the Ligand

The ligand, this compound, must be converted into a 3D structure with appropriate charges and rotatable bonds defined.

  • Obtain Ligand Structure: The 2D structure can be drawn using software like ChemDraw or obtained from a database like PubChem if available. The SMILES string for the compound can be used as a starting point.

  • Generate 3D Coordinates: Use a program like Open Babel or the sketcher in AutoDock Tools to convert the 2D structure into a 3D conformation.

  • Ligand Preparation using AutoDock Tools (ADT):

    • Load the 3D structure of the ligand into ADT.

    • Detect Root and Torsion Bonds: This step defines the rigid and rotatable parts of the molecule, which is fundamental for conformational sampling during docking. Navigate to Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions you wish to allow (Ligand > Torsion Tree > Choose Torsions).

    • Assign Gasteiger Charges: Gasteiger charges are commonly used for small molecules. Go to Edit > Charges > Compute Gasteiger.

    • Save as PDBQT: Save the prepared ligand in the PDBQT format (ligand.pdbqt).

Part C: Molecular Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box Generation): The docking search space must be defined.[11] A common strategy is to center the grid box on the position of the co-crystallized ligand.

    • In ADT, with the prepared receptor loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding cavity. A size of 20x20x20 Å is often a good starting point.[12] Record the coordinates of the grid center and the dimensions.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that provides the necessary information to AutoDock Vina.

    • receptor and ligand : Specify the input files.

    • out : Specifies the output file for the docked poses.

    • center_x, _y, _z and size_x, _y, _z : Define the search space from the previous step.

    • exhaustiveness : Controls the thoroughness of the search. Higher values increase computational time but also the reliability of the result. A value of 8 is a reasonable default.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

Analysis of Docking Results

The output of the docking simulation is a PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their predicted binding affinity.

  • Interpret Binding Scores: Open the log file (log.txt). It will contain a table of binding affinities (in kcal/mol) for the top poses. The more negative the value, the stronger the predicted binding.

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL to analyze the results.[13][14][15][16]

    • Open PyMOL and load the receptor PDB file (3LD6_receptor.pdb).

    • Load the docking output file (docking_results.pdbqt). The different poses will be loaded as separate states.

    • Focus on the top-ranked pose and analyze its interactions with the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential coordination with the heme iron, which is characteristic of azole inhibitors of CYP51.

Data Presentation

The results should be summarized in a clear format.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesHydrogen Bonds (Ligand Atom - Residue Atom)
1-9.50.00TYR132, PHE234, HemeO1(carboxyl) - TYR132(OH)
2-9.21.85TYR132, MET508, HemeN4(triazole) - Heme(Fe)
3-8.92.41PHE234, SER378, HemeN2(triazole) - SER378(OG)

Table 1: Example of a summary table for docking results. Data is hypothetical.

Self-Validation and Trustworthiness

To ensure the docking protocol is reliable for the given protein target, a crucial validation step is to re-dock the co-crystallized ligand (ketoconazole from 3LD6) into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å. This confirms that the chosen parameters and search space are appropriate for the system.[9]

Conclusion

This application note provides a comprehensive and validated protocol for performing molecular docking studies of this compound with its putative target, lanosterol 14α-demethylase. By following these steps, researchers can gain valuable insights into the potential binding mechanism and affinity of novel compounds, guiding further experimental validation and optimization in the drug discovery process.

References

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Grosdidier, A., Zoete, V., & Michielin, O. (n.d.). SwissDock, a web service for protein-small molecule docking. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Joga, R. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Video]. YouTube. Retrieved from [Link]

  • Bio-concept. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Vanderbilt University. Retrieved from [Link]

  • Zhang, Y., Cui, H., & Xia, H. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemSusChem. Retrieved from [Link]

  • RCSB Protein Data Bank. (2016). 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. Retrieved from [Link]

  • Kasture, P. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Retrieved from [Link]

  • Ali, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • ResearchGate. (2020). How shall I prepare a protein PDB file in a particular pH for docking and simulation? Retrieved from [Link]

  • RCSB Protein Data Bank. (2010). 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. Retrieved from [Link]

  • EBSCO. (n.d.). Triazole antifungals. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from [Link]

  • Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved from [Link]

  • de la Torre, A., et al. (2023). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization and Computational Studies. MDPI. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Journal of Chemical Health Risks. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • Hosseinpour, M., et al. (2017). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Computational Biology. (2022, May 28). Autodock result protein-ligand interaction analysis using pymol [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Triazole antifungals: A review. Retrieved from [Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Kumar, R., & Yar, M. S. (2014). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances. Retrieved from [Link]

  • Dr. Amjad Ali. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

  • Wang, R., et al. (2019). Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia associated with gout. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • UniProt. (n.d.). CYP51A1 - Lanosterol 14-alpha demethylase - Homo sapiens (Human). Retrieved from [Link]

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  • Sztanke, K., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will delve into the causality behind common experimental pitfalls and provide validated protocols to enhance your yield and purity.

The synthesis of this molecule, while conceptually straightforward, presents challenges in controlling regioselectivity, minimizing side reactions, and ensuring effective purification. This guide addresses the most frequent issues encountered in the laboratory.

Overall Synthesis Pathway

The synthesis is typically approached as a two-step process starting from commercially available methyl 2-furoate. The first step involves the formation of a reactive intermediate, methyl 5-(chloromethyl)-2-furoate, followed by a nucleophilic substitution with 1,2,4-triazole and subsequent saponification.

Synthesis_Pathway A Methyl 2-furoate B Methyl 5-(chloromethyl)-2-furoate A->B Chloromethylation (Paraformaldehyde, ZnCl2, HCl) C Methyl 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoate B->C N-Alkylation (1,2,4-Triazole, Base, Solvent) D This compound C->D Saponification (e.g., LiOH, H2O/THF)

Caption: General synthetic route to the target compound.

Troubleshooting and FAQs

Section 1: Starting Material Stability and Purity

Question: My overall yield is inconsistent. I suspect my key intermediate, methyl 5-(chloromethyl)-2-furoate, is degrading upon storage. How can I ensure its quality?

Answer: This is a very common and critical issue. Methyl 5-(chloromethyl)-2-furoate is a reactive benzylic-type halide and is susceptible to degradation, especially if exposed to moisture, light, or elevated temperatures.[1] Its purity is paramount for a successful subsequent reaction.

Causality and Best Practices:

  • Mechanism of Degradation: The primary degradation pathway is hydrolysis of the chloromethyl group to a hydroxymethyl group, which can then potentially polymerize or undergo other side reactions. The compound is also known to darken over time, indicating the formation of colored impurities.[1]

  • Synthesis and Purification: While commercially available, in-house preparation can ensure freshness. A standard method is the Blanc-type chloromethylation of methyl 2-furoate.[1]

  • Validation and Storage:

    • Purity Check: Always verify the purity of your starting material by ¹H NMR and melting point (should be 29-36 °C) before use.[1] The methylene protons of the chloromethyl group should appear as a sharp singlet around δ 4.7 ppm in CDCl₃. The appearance of a signal around δ 4.6 ppm could indicate the corresponding alcohol.

    • Storage: Store methyl 5-(chloromethyl)-2-furoate under an inert atmosphere (argon or nitrogen), in a desiccator, at a low temperature (2-8°C), and protected from light. For long-term storage, consider flame-sealing in ampoules.

    • Use Freshly Prepared Material: For best results, use the material immediately after synthesis and purification.

Experimental Protocol: Preparation of Methyl 5-(chloromethyl)-2-furoate[1]

  • To a stirred solution of methyl 2-furoate in a suitable solvent, add paraformaldehyde and a Lewis acid catalyst like zinc chloride.

  • Bubble anhydrous hydrogen chloride gas through the mixture at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Perform an aqueous workup, extracting the product with a solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil or solid, preferably by vacuum distillation or flash chromatography, to obtain a white to pale yellow solid.

Section 2: The Nucleophilic Substitution Step

Question: I am getting a mixture of isomers during the reaction with 1,2,4-triazole. How can I improve the regioselectivity for the desired N1-alkylated product?

Answer: This is the most crucial challenge in this synthesis. 1,2,4-triazole is an ambident nucleophile with two chemically distinct nitrogen atoms (N1 and N4) available for alkylation. N2 is generally less nucleophilic. The reaction conditions, particularly the choice of base and solvent, dictate the ratio of N1 to N4 isomers.

Causality and Mechanistic Insight:

  • Tautomerism and Deprotonation: 1,2,4-triazole exists in equilibrium between its 1H and 4H tautomers.[2] A base will deprotonate the triazole to form the triazolide anion. This anion has delocalized negative charge, but the highest electron density is typically on the N1 and N4 atoms.

  • Controlling Regioselectivity:

    • N1-Alkylation (Desired): Generally favored under conditions that involve a metal cation coordinating with the triazolide anion. Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile often favors the thermodynamically more stable N1 isomer.[3][4]

    • N4-Alkylation (Isomeric Impurity): Can become significant under different conditions. The N4 position is sterically less hindered.

Regioselectivity sub 1,2,4-Triazole + Base anion Triazolide Anion (Resonance Stabilized) sub->anion - H+ N1_product N1-Alkylated Product (Thermodynamically Favored) anion->N1_product Attack from N1 N4_product N4-Alkylated Product (Kinetically Favored/Side Product) anion->N4_product Attack from N4 reagent R-CH₂-Cl reagent->anion

Caption: N1 vs. N4 alkylation pathways for 1,2,4-triazole.

Question: What is the optimal base and solvent combination for the N-alkylation step to maximize yield?

Answer: The choice of base and solvent is critical for both yield and regioselectivity. A strong base in a polar aprotic solvent is generally the most effective system.

Causality and Recommendations:

  • Role of the Base: The base must be strong enough to deprotonate 1,2,4-triazole (pKa ≈ 10.2) efficiently but should not promote side reactions like hydrolysis of the ester or elimination.

  • Role of the Solvent: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is ideal. These solvents solvate the cation of the base (e.g., K⁺, Na⁺) but poorly solvate the triazolide anion, leaving it "naked" and highly nucleophilic, which accelerates the Sₙ2 reaction.[5] Protic solvents (like ethanol or water) will solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

Data Summary: Impact of Reaction Conditions on N-Alkylation

BaseSolventTypical Temp. (°C)AdvantagesDisadvantages
K₂CO₃ DMF60 - 80Inexpensive, moderate strength, good N1 selectivity.[4]Can be slow; requires elevated temperatures which may cause side reactions.
NaH THF / DMF0 - RTStrong, non-nucleophilic base; rapid reaction at lower temperatures.[3]Highly reactive with water (requires anhydrous conditions); safety hazard.
NaOH / KOH DMF / DMSORT - 50Strong and inexpensive.[3]Can cause hydrolysis of the methyl ester if not carefully controlled.
DBU AcetonitrileRT - 60Strong, non-nucleophilic organic base; good solubility.More expensive; can sometimes lead to elimination side products.

Recommendation: Start with potassium carbonate (1.5 eq.) in anhydrous DMF . Heat the reaction to 60-70 °C and monitor carefully by TLC. If the reaction is sluggish or the yield is low, switching to sodium hydride (1.1 eq.) in anhydrous THF or DMF at 0 °C to room temperature is a highly effective alternative.

Section 3: The Final Hydrolysis Step

Question: My hydrolysis of the methyl ester is either incomplete or leads to decomposition of the furan ring. What are the best conditions for saponification?

Answer: The furan ring is sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The hydrolysis must be performed under mild conditions to avoid ring-opening or other degradation pathways.

Causality and Best Practices:

  • Furan Ring Instability: The furan ring can be cleaved under harsh hydrolytic conditions.

  • Mild Saponification: Lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol at room temperature is the gold standard for mild saponification of sensitive esters. It provides a good balance of reactivity and selectivity.

Experimental Protocol: Mild Saponification

  • Dissolve the methyl ester intermediate in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide (approx. 1.5 - 2.0 equivalents) in water dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Carefully acidify the reaction mixture to a pH of ~3-4 with cold 1M HCl. The product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 4: Product Purification

Question: I am struggling to obtain a pure final product. What is a reliable purification protocol?

Answer: The final product is a zwitterionic-capable molecule, which can make purification challenging. A combination of precipitation and recrystallization is typically effective.

Causality and Recommendations:

  • Solubility Profile: The product is an acid and contains a basic triazole ring. Its solubility is highly pH-dependent. It is generally poorly soluble in many common organic solvents but soluble in aqueous base.

  • Purification Strategy:

    • Acidic Precipitation: As described in the hydrolysis protocol, careful acidification of the basic reaction mixture will crash out the product, leaving many impurities behind in the aqueous solution. This is the primary purification step.

    • Recrystallization: The crude solid obtained from precipitation can be further purified by recrystallization. A mixture of solvents is often required. Common systems include ethanol/water, methanol/water, or isopropanol/water.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

Troubleshooting_Workflow start Low Yield of Final Product check_sm Check Purity of Methyl 5-(chloromethyl)-2-furoate (¹H NMR, m.p.) start->check_sm impure_sm Impure check_sm->impure_sm Check pure_sm Pure check_sm->pure_sm Check resynthesize Re-synthesize / Purify Starting Material impure_sm->resynthesize Yes check_alkylation Analyze Alkylation Step (TLC, LC-MS for Isomers) pure_sm->check_alkylation Yes isomers_present Isomers Present? check_alkylation->isomers_present Analyze no_isomers No / Minor Isomers check_alkylation->no_isomers Analyze optimize_regio Optimize Regioselectivity: - Change Base (K₂CO₃ -> NaH) - Ensure Anhydrous Conditions isomers_present->optimize_regio Yes check_hydrolysis Analyze Hydrolysis Step (TLC for completion) no_isomers->check_hydrolysis Yes incomplete_hydrolysis Incomplete / Degradation check_hydrolysis->incomplete_hydrolysis Check complete_hydrolysis Complete check_hydrolysis->complete_hydrolysis Check optimize_hydrolysis Use Milder Conditions: - LiOH in THF/H₂O - Lower Temperature (0°C -> RT) incomplete_hydrolysis->optimize_hydrolysis Yes optimize_purification Optimize Purification: - pH control during precipitation - Screen recrystallization solvents complete_hydrolysis->optimize_purification Yes

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from [Link]

  • Vila, S., et al. (2009). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Arkivoc, 2009(11), 143-150. Retrieved from [Link]

  • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 503-513. Retrieved from [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Retrieved from [Link]

  • Gobec, F., et al. (2019). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 15, 1269-1275. Retrieved from [Link]

  • Akhtar, T., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. Retrieved from [Link]

  • Wang, D., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(41), 23297-23301. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2144-37-8, METHYL 5-(CHLOROMETHYL)-2-FUROATE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-(chloromethyl)-2-furoate. Retrieved from [Link]

  • Zhang, Z., et al. (2020). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemCatChem, 12(20), 5098-5102. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Cahana, A. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis. Retrieved from [Link]

  • Yuan, Q., et al. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Bioresource Technology, 303, 122930. Retrieved from [Link]

  • Marković, J. D., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. RSC Advances, 10(42), 25114-25127. Retrieved from [Link]

  • Biswas, T. (2021, December 24). Nucleophilicity of triazole and MCQ. YouTube. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemSusChem. Retrieved from [Link]

  • Parker, R. A., et al. (2006). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
  • Pokhodylo, N. T., & Obushak, M. D. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Molbank, 2019(2), M1063. Retrieved from [Link]

  • Mikochik, P., & Cahana, A. (2014). Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. Patsnap Eureka. Retrieved from [Link]

  • Balaraman, E., et al. (2011). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Organometallics, 30(20), 5456-5459. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(12), 3236. Retrieved from [Link]

  • Paniagua, M., et al. (2017). Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency. Catalysts, 7(12), 374. Retrieved from [Link]

  • Sanborn, A. J. (2013). Purification of 5-hydroxymethylfurfural (hmf) by crystallization. Google Patents.
  • Zhang, X., et al. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o33. Retrieved from [Link]

  • Ivanova, Y. A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 312-349. Retrieved from [Link]

  • Patel, B. R., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(5-S), 1-5. Retrieved from [Link]

  • Desenko, S. M., et al. (2018). A convenient synthesis of 4(5)-(2-hydroxyaroyl)-5(4)-trifluoromethyl-1,2,3-triazoles from 2-trifluoromethylchromones and chromen-4-imines. Chemistry of Heterocyclic Compounds, 54(1), 100-106. Retrieved from [Link]

  • Wang, J., et al. (2024). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Catalysts, 14(1), 47. Retrieved from [Link]

  • Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Arkivoc, 2001(1), 17-54. Retrieved from [Link]

  • Dam, M. A., et al. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Google Patents.

Sources

Technical Support Center: Purification of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid (CAS No. 299921-24-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic carboxylic acid. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific problems that may arise during the purification of this compound.

Question 1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?

Answer: The physical appearance of your crude product can offer initial clues about the types of impurities present. A sticky or oily consistency often suggests the presence of unreacted starting materials or low molecular weight byproducts that depress the melting point. Discoloration, on the other hand, can indicate the presence of polymeric materials or degradation products.

Common impurities can include:

  • Unreacted Starting Materials: Such as 5-(chloromethyl)-2-furoic acid or 1,2,4-triazole.

  • Partially Reacted Intermediates: Depending on the synthetic route, these could be various substituted furan or triazole derivatives.

  • Byproducts from Side Reactions: These can include regioisomers or products from unintended reactions of the starting materials.

  • Residual Solvents: High boiling point solvents like DMF or DMSO used in the synthesis can be difficult to remove.

  • Degradation Products: The furoic acid moiety can be susceptible to degradation under harsh acidic or basic conditions.

A preliminary purity assessment by Thin Layer Chromatography (TLC) can provide a good indication of the number of components in your crude product. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2][]

Question 2: I am struggling with streaking and poor separation during silica gel column chromatography. What can I do to improve this?

Answer: The high polarity of this compound, owing to the carboxylic acid and triazole groups, can lead to strong interactions with the silica gel stationary phase, resulting in streaking and poor separation. Here are several strategies to overcome this challenge:

  • Solvent System Modification:

    • Increase Polarity Gradually: Start with a less polar eluent and gradually increase the polarity. Common solvent systems for polar compounds include mixtures of ethyl acetate/hexanes with increasing amounts of methanol.[2]

    • Add an Acid Modifier: Incorporating a small amount of acetic acid or formic acid (e.g., 0.1-1%) into your mobile phase can help to suppress the ionization of the carboxylic acid group, reducing its interaction with the silica and leading to sharper peaks.

    • Use a More Polar Solvent System: A dichloromethane/methanol gradient can be effective for highly polar compounds.

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography (C18): This is often a better choice for purifying polar compounds.[4] A mobile phase of water/acetonitrile or water/methanol with a trifluoroacetic acid (TFA) or formic acid modifier is a good starting point.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[4]

Question 3: My compound is "oiling out" during crystallization instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" is a common problem when impurities are present, as they can disrupt the crystal lattice formation.[4] Here are some techniques to try:

  • Solvent Selection: The choice of solvent is critical. An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents or solvent mixtures. For a furoic acid derivative, consider solvents like water, ethanol, isopropanol, or mixtures with ethyl acetate.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.

  • Purification Prior to Crystallization: If oiling out persists, it is a strong indication that your material requires further purification by chromatography before attempting crystallization again.

Question 4: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is essential to confirm the purity and structure of your this compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[] An ideal result is a single, sharp peak.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only help confirm the structure but can also reveal the presence of impurities.

    • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Structural Confirmation:

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

    • NMR Spectroscopy: Detailed analysis of the NMR spectra will confirm the connectivity of the atoms in the molecule.

Here is a table summarizing the expected analytical data for this compound:

Analytical TechniqueExpected Result
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol
¹H NMR Peaks corresponding to the triazole, furan, methylene, and carboxylic acid protons.
¹³C NMR Peaks corresponding to the carbons of the triazole, furan, methylene, and carboxyl groups.
Mass Spec (ESI-) [M-H]⁻ at m/z 192.15
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches (~1500-1600 cm⁻¹).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and purification of this compound.

Question 5: What are the general solubility properties of this compound?

Answer: Due to the presence of both a carboxylic acid and a triazole ring, this compound is expected to be polar. It will likely have good solubility in polar protic solvents like water, methanol, and ethanol, especially upon heating or with the addition of a base to form the carboxylate salt. It is also likely soluble in polar aprotic solvents such as DMSO and DMF. Its solubility in less polar solvents like ethyl acetate and dichloromethane will be lower, and it is expected to be poorly soluble in non-polar solvents like hexanes.

Question 6: How can I remove residual metal catalysts from my reaction?

Answer: If your synthesis involves a metal catalyst, such as copper in a click chemistry reaction, residual metal can contaminate your product. A common method to remove residual metal ions is to wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[4]

Question 7: Is this compound stable?

Answer: Generally, 1,2,4-triazoles are aromatic and quite stable compounds, resistant to hydrolysis under moderate acidic and alkaline conditions.[5] However, the furoic acid moiety can be sensitive to strong acids and high temperatures, which can lead to degradation or decarboxylation. It is advisable to avoid prolonged exposure to harsh conditions during purification.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Formation: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then adding methanol) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_0 Initial State cluster_1 Purification Strategy cluster_2 Analytical Validation Crude Crude Product (Oil or Discolored Solid) Choice Purification Method Selection Crude->Choice Chroma Column Chromatography Choice->Chroma High Impurity Load Recryst Recrystallization Choice->Recryst Low Impurity Load Analysis Purity & Structural Analysis (HPLC, NMR, MS, IR) Chroma->Analysis Recryst->Analysis Pure Pure Product (>95% Purity) Analysis->Pure

Caption: A decision-making workflow for the purification of this compound.

Impurity_Profile cluster_Impurities Potential Impurities Target This compound SM1 Unreacted 5-(halomethyl)-2-furoic acid SM1->Target Synthesis SM2 Unreacted 1,2,4-triazole SM2->Target Synthesis Inter Partially Reacted Intermediates Inter->Target Incomplete Reaction Side Side Reaction Byproducts Side->Target Side Reaction Solv Residual High-Boiling Solvents (e.g., DMF) Solv->Target Work-up

Caption: Potential impurities in the synthesis of this compound.

References

  • Benchchem.
  • Koval, et al. (2022). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing.
  • Benchchem.
  • Wikipedia. 2-Furoic acid.
  • Cayman Chemical. 5-Hydroxymethyl-2-furancarboxylic Acid.
  • Google Patents.
  • ChemBK. This compound.
  • Organic Syntheses.
  • BOC Sciences.
  • ResearchG

Sources

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Issues in Solution

Welcome to the technical support center for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your work.

The stability of any compound in solution is paramount for obtaining reliable and reproducible experimental results. This compound possesses two key heterocyclic moieties: a 1,2,4-triazole ring and a furan ring, linked by a methylene bridge. The overall stability is influenced by the chemical properties of both ring systems and their substituents. The 1,2,4-triazole ring is generally aromatic and stable, but the furoic acid portion can be susceptible to certain conditions.[1][2] This guide will address common stability concerns and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding the stability of this compound.

Q1: How should I store the solid compound and its solutions to ensure maximum stability?

A1: Proper storage is critical for the longevity of the compound.[1]

FormStorage ConditionRationale
Solid Store at +4°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).Exposure to light, high temperatures, and humidity can accelerate the degradation of complex organic molecules.[1] Triazole derivatives, in particular, can be susceptible to photodegradation.[3][4]
Solutions Prepare solutions fresh whenever possible. If storage is necessary, aliquot into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.Freezing minimizes chemical degradation by slowing down reaction kinetics. Aliquoting prevents contamination and degradation from repeated warming and cooling.

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: The degradation of this compound in solution can be influenced by several factors.[1] These include:

  • pH: Extreme acidic or basic conditions can promote hydrolysis. The furoic acid moiety, in particular, may be susceptible.[5]

  • Light: Exposure to UV or even ambient light can lead to photodegradation. Photostability is a known concern for some triazole-containing compounds.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents, for example, may participate in hydrolytic degradation.

  • Presence of Oxidizing Agents: The molecule may be susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[6]

Q3: Are there any visual signs of degradation I should watch for?

A3: Yes. While not a definitive test, visual inspection can be an early indicator of a problem. Look for:

  • Color Change: A change from a colorless to a colored solution (e.g., yellow or brown) can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate may suggest that the compound is degrading into less soluble products or that its solubility has changed due to a shift in pH or solvent composition.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental issues you might encounter.

Issue 1: Inconsistent or Poor Results in Biological Assays

You've run a biological assay multiple times, but the results are not reproducible, or the compound appears less active than expected.

Potential Cause: Degradation of the compound in the assay medium.[7]

Troubleshooting Workflow:

A Inconsistent/Poor Assay Results B Verify Compound Stability in Assay Medium A->B C Incubate compound in assay buffer (without cells/target) over time course B->C D Analyze samples at t=0 and final time point using HPLC or LC-MS C->D E Significant degradation observed? D->E F Yes: Modify Assay Conditions E->F > 5-10% loss G No: Problem is likely not compound stability. Investigate other assay parameters. E->G < 5% loss H Reduce incubation time F->H I Adjust buffer pH F->I J Add antioxidant (if oxidation is suspected) F->J K Protect assay from light F->K A New Peaks in Chromatogram B Hypothesize Degradation Pathway A->B C Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) B->C D Analyze stressed samples by LC-MS/MS C->D E Characterize Degradants D->E F Match degradant peaks to unknown peaks in original sample E->F G Identify Degradation Pathway F->G H Modify storage/handling conditions to prevent degradation G->H

Caption: Workflow for identifying unknown degradation products.

Explanation of the Causality:

The structure of this compound suggests potential points of degradation.

Caption: Potential degradation sites and pathways.

  • Hydrolysis: The furan ring, especially with an electron-withdrawing carboxylic acid group, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.

  • Decarboxylation: Furoic acids can undergo decarboxylation (loss of CO₂) when heated. [8]* Photodegradation: Both triazole and furan rings are aromatic systems that can absorb UV light, making them susceptible to photodegradation. [3][4] To identify the unknown peaks, a forced degradation study is the most effective approach. [6][9]This involves intentionally exposing the compound to harsh conditions to generate the potential degradation products in a controlled manner.

Experimental Protocols
Protocol 1: General Solution Stability Assessment

This protocol outlines a method to determine the stability of your compound in a specific solvent or buffer system.

Materials:

  • This compound

  • Solvent/buffer of interest (e.g., PBS, DMSO, assay medium)

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

  • Incubator/water bath set to the desired temperature

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Test Solution Preparation: Dilute the stock solution into the final test buffer/solvent to the desired experimental concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC/LC-MS to get the initial peak area of the parent compound. This is your 100% reference.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., 37°C, protected from light).

  • Time Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC/LC-MS.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: Forced Degradation Study

This study is designed to identify likely degradation products and establish the stability-indicating nature of your analytical method. [6][10] Objective: To generate ~5-20% degradation under each stress condition. [6][9] Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound and solution at 80°C for 48 hours.

  • Photodegradation: Solution exposed to a calibrated light source (ICH Q1B guidelines) for a specified duration.

Procedure:

  • Sample Preparation: Prepare solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress: For each condition, mix your compound solution with the stressor (e.g., add an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Incubate: Expose the samples to the conditions for the specified time. Remember to keep a control sample at room temperature, protected from light.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid-stressed sample with an equivalent amount of base (e.g., 0.1 M NaOH) and the base-stressed sample with acid (e.g., 0.1 M HCl).

  • Analysis: Analyze all samples (including the control) by a suitable stability-indicating method, typically LC-MS.

  • Characterization: Use the mass spectrometry data (MS and MS/MS fragmentation) to propose structures for the major degradation products.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄60°C for 2-8 hoursTo identify acid-labile points (e.g., furan ring opening). [11]
Base Hydrolysis 0.1 M - 1 M NaOH or KOH60°C for 2-8 hoursTo identify base-labile points. [11]
Oxidation 3% - 30% H₂O₂Room Temp for 24 hoursTo test susceptibility to oxidation. [10]
Thermal Dry Heat / Solution80°C for 48 hoursTo assess intrinsic thermal stability (e.g., decarboxylation). [8]
Photolytic ICH Q1B Light SourceVariesTo determine light sensitivity. [3]

By understanding the potential stability issues of this compound and employing these systematic troubleshooting and experimental approaches, you can ensure the integrity of your samples and the reliability of your scientific data.

References
  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247–251. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 051–057. [Link]

  • ACS Publications. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews. [Link]

  • Sahrai, H., et al. (2016). Photo-Physical Response of Two Triazole Compounds Against Solvent Polarity. Journal of Fluorescence, 26, 739-747. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. [Link]

  • Inamdar, S., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine, 27(1s). [Link]

  • Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. [Link]

  • Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(4), 1539-1550. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • ResearchGate. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. [Link]

  • Vitas Analytical Services. (n.d.). Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 73-88. [Link]

  • ResearchGate. (2022). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]

  • Koopman, F., et al. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences, 107(11), 4919-4924. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Research, 12(2). [Link]

  • National Center for Biotechnology Information. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

  • Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Waghmare, A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • National Center for Biotechnology Information. (2020). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem, 13(17), 4346-4363. [Link]

  • National Center for Biotechnology Information. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxymethyl-2-furoic acid. PubChem. [Link]

  • ResearchGate. (2018). Quantitative Analysis of 5-Hydroxymethylfurfural in Linezolid Injection by High Performance Liquid Chromatography. [Link]

  • Prior, R. L., et al. (2006). Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice. Journal of Agricultural and Food Chemistry, 54(10), 3744-3749. [Link]

  • National Center for Biotechnology Information. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Science and Technology. [Link]

Sources

Artifacts in NMR spectrum of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common spectral artifacts and challenges encountered during the characterization of this molecule. The unique bifunctional nature of this compound, possessing both a carboxylic acid and a triazole moiety, presents specific considerations for obtaining a clean and interpretable NMR spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues in a question-and-answer format, providing both the underlying scientific reasoning and actionable protocols.

Q1: Why is the carboxylic acid proton signal (-COOH) either extremely broad, weak, or completely absent in my ¹H NMR spectrum?

A1: The Lability of the Acidic Proton

The proton of a carboxylic acid is highly acidic and labile, meaning it can rapidly exchange with other acidic protons in the sample. This rapid exchange is a common cause of signal broadening.[1][2]

  • Causality: The chemical environment of the carboxylic proton is not static. It engages in rapid hydrogen bonding with other molecules of the analyte, residual water, or protic solvents.[2][3] This exchange occurs on a timescale that is often faster than the NMR experiment can distinguish, leading to an averaged, and thus broadened, signal. In some cases, the signal can be so broad that it is indistinguishable from the baseline.[1]

  • Troubleshooting Protocol:

    • Ensure a Dry Sample and Solvent: Meticulously dry your sample under high vacuum. Use a freshly opened bottle of deuterated solvent or a solvent that has been stored over molecular sieves to minimize water content. Residual water can exacerbate the exchange and broadening of the -COOH proton.[1]

    • D₂O Exchange Confirmation: To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[2] This is a definitive test for exchangeable protons.

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of proton exchange, potentially resulting in a sharper signal for the carboxylic acid proton.

Q2: The signals for my triazole protons appear broader than expected. What could be the cause?

A2: Tautomerism and Intermediate Rate Exchange

The 1,2,4-triazole ring can undergo tautomerization, where a proton moves between different nitrogen atoms. Additionally, the triazole nitrogens can participate in intermolecular hydrogen bonding. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to peak broadening.

  • Causality: The molecule contains both an acidic group (carboxylic acid) and basic nitrogens (triazole). This can lead to intramolecular or intermolecular proton transfer. When the rate of this exchange is "intermediate" on the NMR timescale, the spectrometer detects an average of the different proton environments, resulting in broad signals.

  • Troubleshooting Workflow:

    G Start Broad Triazole Signals Observed Check_pH Is the sample pH controlled? Start->Check_pH Adjust_pH Adjust pH with dilute acid/base in D₂O Check_pH->Adjust_pH No Change_Solvent Change to a more polar or aprotic solvent (e.g., DMSO-d₆) Check_pH->Change_Solvent Yes VT_NMR Variable Temperature (VT) NMR Adjust_pH->VT_NMR Change_Solvent->VT_NMR Sharper_Signals Sharper Signals Obtained VT_NMR->Sharper_Signals

    Caption: Troubleshooting workflow for broad triazole signals.

    • Step-by-Step Guide:

      • Solvent Choice: The choice of solvent can significantly impact the exchange rate. In aprotic, polar solvents like DMSO-d₆, hydrogen bonding with the solvent can stabilize a particular tautomer and slow down the exchange, leading to sharper signals.

      • pH Adjustment: The protonation state of both the carboxylic acid and the triazole ring is pH-dependent.[4] Small changes in the sample's pH (due to impurities or concentration) can alter the exchange dynamics. Preparing the sample in a buffered solution (if solubility allows) can sometimes help.

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose an intermediate exchange process. Lowering the temperature may slow the exchange sufficiently to observe distinct signals for the different tautomers (slow exchange regime). Conversely, increasing the temperature may accelerate the exchange to the point where a sharp, averaged signal is observed (fast exchange regime).[5]

Q3: I am observing unexpected signals in my spectrum that do not correspond to my product. What are the likely impurities?

A3: Identifying Common Contaminants

Unexpected peaks often arise from residual solvents used in the synthesis and purification, or from starting materials.

  • Common Synthetic Impurities:

    • Starting Materials: Incomplete reaction can leave residual starting materials. For instance, if the synthesis involved the reaction of a halo-furoic acid derivative with 1,2,4-triazole, signals from these precursors might be present.

    • Isomeric Byproducts: Depending on the synthetic route, isomeric impurities of the target compound could be formed.[6]

  • Common Solvent Impurities:

Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Dichloromethane5.305.76
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)1.99 (CH₃), 3.97 (CH₂), 1.15 (CH₃)
Water~1.56~3.33

This table provides approximate chemical shifts. Actual values can vary with temperature and sample composition.

  • Troubleshooting and Identification:

    • Review Synthesis and Purification: Carefully examine the solvents and reagents used in the final steps of your synthesis and workup.

    • Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities.

    • Spiking Experiment: If a specific impurity is suspected, add a small amount of the pure substance to your NMR sample. An increase in the intensity of the corresponding peak will confirm its identity.

Q4: The chemical shifts of my aromatic/heterocyclic protons seem to drift between different samples. Why is this happening?

A4: Concentration and pH Dependence

The chemical environment, and thus the chemical shift, of protons in molecules with acidic and basic functionalities can be highly sensitive to the sample concentration and the micro-pH of the solution.

  • Causality:

    • Concentration Effects: At higher concentrations, intermolecular interactions such as hydrogen bonding and π-stacking of the aromatic furan and triazole rings become more pronounced. These interactions can alter the electronic environment of the protons, leading to changes in their chemical shifts.[5] For carboxylic acids, concentration directly impacts the extent of hydrogen-bonded dimerization, which affects the chemical shift of the acidic proton.[1]

    • pH Effects: As this compound has both an acidic and a basic site, it can exist in different protonation states (cationic, neutral, anionic, or zwitterionic) depending on the pH. Even small amounts of acidic or basic impurities can alter the pH and thus the observed chemical shifts.[4][7]

  • Mitigation Strategy:

    G Start Inconsistent Chemical Shifts Prep_Standardized Prepare Samples at a Consistent, Low Concentration Start->Prep_Standardized Check_Solvent Use High Purity, Anhydrous Deuterated Solvent Prep_Standardized->Check_Solvent Consider_Buffer Consider Using a Buffered NMR Solvent System Check_Solvent->Consider_Buffer Consistent_Spectra Consistent and Reproducible Spectra Consider_Buffer->Consistent_Spectra

    Caption: Protocol for achieving reproducible chemical shifts.

    • Standardize Concentration: When comparing different batches or running related experiments, aim to prepare your NMR samples at a consistent and relatively dilute concentration (e.g., 5-10 mM).

    • Ensure Solvent Purity: Use high-purity deuterated solvents to minimize the presence of acidic or basic impurities.

    • pH Control: For highly sensitive studies, especially those involving interactions with other molecules, using a deuterated buffer system can help maintain a constant pH and ensure spectral reproducibility.

References

  • North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 14(3), 1180-1203. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2018). 1H-[1][3][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(11), 2351-2362. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • ResearchGate. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum? [Forum post]. Retrieved from [Link]

  • Tzankova, D., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8893. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Reddy, P. P., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 699–710. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. Retrieved from [Link]

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899321. Retrieved from [Link]

  • RSC Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. RSC Advances, 13(44), 30869-30876. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. Our focus is on delivering scientifically sound solutions to common challenges encountered during the chromatographic separation of this important heterocyclic compound and its biotransformation products.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of this compound.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: this compound (Molecular Formula: C8H7N3O3) is a polar, ionizable compound.[1] Its structure contains a carboxylic acid group on the furan ring, making it an acidic analyte. The presence of the triazole and furan rings provides chromophores for UV detection. The key to a successful separation is controlling the ionization of the carboxylic acid group through mobile phase pH adjustment.[2][3][4]

Q2: What type of HPLC column is most suitable for this analysis?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of furoic acid derivatives.[5][6] Given the polar nature of the parent compound and its expected metabolites, a column with polar-embedded or polar-endcapped functionalities can enhance retention and improve peak shape, especially when using highly aqueous mobile phases.[7][8]

Q3: Why is the pH of the mobile phase so critical for this separation?

A3: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on the furoic acid moiety.[4][9][10] To achieve consistent retention and good peak shape, it is crucial to suppress the ionization of this acidic group. This is typically achieved by maintaining the mobile phase pH at least 2 units below the pKa of the carboxylic acid.[2][9] An acidic mobile phase, such as one containing 0.1% formic acid or phosphoric acid, will ensure the analyte is in its neutral, less polar form, leading to better retention on a reversed-phase column.[2][7]

Q4: What are the likely metabolites of this compound, and how will they behave chromatographically?

Q5: I'm observing peak tailing for my main analyte peak. What is the likely cause and how can I fix it?

A5: Peak tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. This can be addressed by:

  • Adjusting Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to fully protonate the carboxylic acid, minimizing its interaction with silanols.

  • Using a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups.

  • Adding a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can mask the silanol groups, though this is less common for acidic analytes.

II. Troubleshooting Guides

This section provides structured approaches to resolving specific issues you may encounter during your experiments.

A. Issue: Poor Resolution Between Parent Compound and a Key Metabolite

Poor resolution is a common challenge, especially when dealing with structurally similar metabolites. This guide will walk you through a logical troubleshooting process.

Troubleshooting Workflow: Poor Resolution

Poor_Resolution Start Poor Resolution Observed ChangeGradient Optimize Gradient Slope Start->ChangeGradient ChangeSolvent Change Organic Solvent (e.g., Acetonitrile to Methanol) ChangeGradient->ChangeSolvent If resolution is still poor End Resolution Improved ChangeGradient->End Resolution adequate ChangepH Adjust Mobile Phase pH ChangeSolvent->ChangepH If resolution is still poor ChangeSolvent->End Resolution adequate ChangeColumn Select a Different Stationary Phase (e.g., Phenyl-Hexyl or Cyano) ChangepH->ChangeColumn If resolution is still poor ChangepH->End Resolution adequate ChangeColumn->End Resolution adequate

A logical workflow for troubleshooting poor resolution.

Detailed Steps & Scientific Rationale:

  • Optimize the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, often leading to better separation. If your parent and metabolite are eluting very close together, decrease the rate of change of the organic solvent percentage in your gradient program.[16]

  • Change the Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, and they offer different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order or improve the separation of your compounds of interest due to different interactions with the stationary phase.

  • Adjust Mobile Phase pH: Even small changes in pH can significantly impact the retention of ionizable compounds.[3][4] A slight adjustment of the mobile phase pH (e.g., from 2.8 to 3.0) can sometimes be enough to improve resolution between the parent acid and a metabolite.

  • Select a Different Stationary Phase: If the above steps do not provide adequate resolution, the interaction between your analytes and the C18 stationary phase may not be selective enough. Consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase. These phases offer different retention mechanisms (e.g., π-π interactions with the phenyl phase) that can lead to significant changes in selectivity.

B. Issue: Drifting Retention Times

Inconsistent retention times can compromise the reliability of your analytical method. This guide provides a systematic approach to diagnosing and resolving retention time drift.

Troubleshooting Workflow: Retention Time Drift

Retention_Time_Drift Start Retention Time Drift Observed CheckEquilibration Ensure Adequate Column Equilibration Start->CheckEquilibration CheckMobilePhase Verify Mobile Phase Preparation & Stability CheckEquilibration->CheckMobilePhase If drift persists End Stable Retention Times CheckEquilibration->End Issue resolved CheckTemperature Confirm Stable Column Temperature CheckMobilePhase->CheckTemperature If drift persists CheckMobilePhase->End Issue resolved CheckSystem Inspect HPLC System for Leaks or Pump Issues CheckTemperature->CheckSystem If drift persists CheckTemperature->End Issue resolved CheckSystem->End Issue resolved

A systematic approach to diagnosing retention time drift.

Detailed Steps & Scientific Rationale:

  • Ensure Adequate Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time drift.[11] Ensure that the column is re-equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.

  • Verify Mobile Phase Preparation and Stability: Inconsistencies in mobile phase preparation can lead to retention time shifts.[12] Always prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before adding the organic solvent.[10] Volatile mobile phase components can evaporate over time, changing the composition and affecting retention.

  • Confirm Stable Column Temperature: Column temperature has a significant effect on retention time.[11] Use a column oven to maintain a constant and consistent temperature throughout your analytical run. Even small fluctuations in ambient temperature can cause noticeable drift.

  • Inspect the HPLC System: Check for leaks in the system, particularly at fittings. A leak can cause a drop in pressure and a change in flow rate, leading to longer retention times.[11][12] Ensure the pump is functioning correctly and delivering a consistent flow rate.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a baseline reversed-phase HPLC method for the separation of this compound and its potential polar metabolites.

Protocol 1: Gradient Reversed-Phase HPLC Method

Objective: To achieve a robust separation of the parent compound from its more polar metabolites.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Volumetric flasks and pipettes for mobile phase preparation.

  • 0.45 µm filters for mobile phase filtration.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1 mL of formic acid, and then fill to the mark with water. Mix thoroughly and degas.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile. Carefully add 1 mL of formic acid, and then fill to the mark with acetonitrile. Mix thoroughly and degas.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
25.0955
  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

Rationale for Protocol Choices:

  • C18 Column: Provides good hydrophobic retention for the parent compound.[5]

  • Acidic Mobile Phase (Formic Acid): Suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[2]

  • Gradient Elution: Necessary to elute the more polar metabolites in a reasonable time while still retaining and separating the parent compound.[16]

  • Column Oven: Ensures reproducible retention times by maintaining a stable temperature.[11]

IV. References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • K. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dong, M. W. (2016). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 28(8), 582-588.

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Hawach Scientific. (2023, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (2023, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. [Link]

  • Lab-Training. (2023, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Al-Rimawi, F., & Al-Jamal, K. (2015). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 38(13), 2269-2275.

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mastelf. (2023, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]

  • Biotage. (2023, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, S., & Singh, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(7), 3124-3129.

  • Kim, Y. R., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(9), 4143-4148.

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Shinde, V. (2023, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Chrom Tech. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Shi, Q., et al. (2010). Determination of furoic acid, furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Chinese Journal of Chromatography, 28(4), 433-436.

  • Merck. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Retrieved from [Link]

  • BenchChem Technical Support Team. (2023, November). Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Isomorphine. BenchChem.

  • BenchChem Technical Support Team. (2023). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. BenchChem.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]

  • Reddy, B. S., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Scientific Reports, 13(1), 15637.

  • Spriet, I., & Willems, L. (2003). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Current Opinion in Investigational Drugs, 4(2), 169-174.

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem. Retrieved from [Link]

  • Frontiers Media S.A. (2023). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Retrieved from [Link]

  • ResearchGate. (2020). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of triazole containing FDA approved drugs. Retrieved from [Link]

Sources

Technical Support Center: Investigating Cell Toxicity with 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected cell toxicity observed during in-vitro experiments. As a novel compound, understanding its interaction with cellular systems is paramount. This resource will equip you with the knowledge and experimental frameworks to diagnose and resolve common issues, ensuring the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide - Is It True Cytotoxicity or an Experimental Artifact?

Unexpected cell death can derail experiments and lead to misinterpretation of a compound's activity. Before concluding that this compound is inherently cytotoxic at your concentrations of interest, it is crucial to systematically deconstruct your experimental setup. This section provides a logical workflow to pinpoint the root cause of the observed toxicity.

Initial Observation: A significant decrease in cell viability after treatment.

Expert Insight: The choice and concentration of solvent are critical variables in cell-based assays.[1] While Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble compounds, it can induce cytotoxicity at higher concentrations.[2][3]

Troubleshooting Steps:

  • Review Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is consistent across all wells and is at a level known to be non-toxic to your specific cell line.[1] A general recommendation for DMSO is to keep the final concentration below 0.5%, although this can be cell-line dependent.[2]

  • Run a Solvent-Only Control: Always include a control group treated with the highest concentration of the solvent used in your experiment.

  • Compare Viabilities: If the solvent-only control shows a significant decrease in viability, the observed toxicity is likely due to the solvent and not your compound.

Data-Driven Decision Making:

Solvent Concentration Observed Cell Viability Interpretation Next Steps
0.1% DMSO95%Solvent is likely not the issue.Proceed to Question 2.
1% DMSO60%Solvent is contributing to toxicity.Lower the solvent concentration or explore alternative solubilization methods.
0.5% Ethanol98%Solvent is likely not the issue.Proceed to Question 2.
5% Ethanol70%Solvent is contributing to toxicity.[1]Lower the solvent concentration.

Expert Insight: Compounds with poor aqueous solubility can precipitate out of solution, especially when diluted from a high-concentration stock into an aqueous cell culture medium.[4] This can lead to inconsistent results and, in some cases, physical stress on the cells.

Troubleshooting Steps:

  • Visual Inspection: After adding your compound to the media, visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Microscopic Examination: Examine the culture plate under a microscope. Precipitate will often appear as small, irregular particles.

  • Solubility Assessment: If you suspect precipitation, consider performing a formal solubility test of your compound in the cell culture medium.

Workflow for Addressing Compound Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Expert Insight: The chemical properties of a test compound can interfere with the reagents of common cell viability assays, leading to false-positive or false-negative results.[5] For example, compounds that are reducing agents can directly reduce tetrazolium salts (like MTT, MTS, XTT, and WST-1) in the absence of cellular metabolism, leading to a false signal of viability.[5][6]

Troubleshooting Steps:

  • Run a Cell-Free Assay: Add your compound at the highest concentration to cell-free media and perform the viability assay. A significant signal in the absence of cells indicates interference.

  • Use an Orthogonal Assay: If you suspect interference, validate your results with a different type of viability assay that relies on a distinct mechanism. For example, if you are using an MTT assay (metabolic activity), consider confirming with an ATP-based assay (measures ATP content of viable cells) or a dye exclusion assay (e.g., Trypan Blue, which assesses membrane integrity).[6][7]

Comparison of Common Viability Assays:

Assay Type Principle Potential for Interference
Tetrazolium Reduction (MTT, MTS) Measures metabolic activity via reduction of a tetrazolium salt.[6]Can be affected by reducing agents.[5]
Resazurin (alamarBlue) Measures metabolic activity via reduction of resazurin.Can be affected by reducing agents.
ATP-Based (e.g., CellTiter-Glo) Quantifies ATP, an indicator of viable cells.[6]Less prone to artifacts from colored or reducing compounds.[6]
Dye Exclusion (Trypan Blue) Stains cells with compromised membranes.Requires cell counting; less suitable for high-throughput screening.
LDH Release Measures lactate dehydrogenase released from damaged cells.Can be affected by compounds that bind to LDH.[5]

Part 2: Frequently Asked Questions (FAQs) - Understanding the Biology Behind the Toxicity

Once you have ruled out experimental artifacts, the next step is to investigate the potential biological mechanisms underlying the observed cytotoxicity of this compound.

Q1: What are the potential mechanisms of cell death that could be induced by a novel triazole-furoic acid compound?

A1: Novel chemical entities can induce cell death through various pathways. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8] Given that triazole derivatives are known for a wide range of biological activities, several mechanisms are plausible:[9]

  • Apoptosis: This is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[10] It can be initiated through two main pathways:

    • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria.[11][12]

    • The Extrinsic (Death Receptor) Pathway: Activated by the binding of extracellular ligands to death receptors on the cell surface.[13]

  • Necrosis: This is a more chaotic form of cell death resulting from severe cellular injury, leading to cell swelling and lysis.[8]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to damage to lipids, proteins, and DNA, ultimately triggering cell death.[14][15]

  • Mitochondrial Dysfunction: As the powerhouse of the cell, any disruption to mitochondrial function can have severe consequences, including decreased ATP production and increased ROS generation, which can lead to apoptosis.[16][17][18]

Investigating the Mechanism of Cell Death:

Caption: A decision tree for investigating the mechanism of cell death.

Q2: How do I design a dose-response experiment to accurately determine the IC50 value?

A2: A well-designed dose-response experiment is crucial for quantifying the potency of your compound. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this experiment.[19][20]

Experimental Protocol for IC50 Determination:

  • Cell Seeding: Plate your cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.

  • Compound Dilution Series: Prepare a serial dilution of this compound. A common approach is to use a 1:2 or 1:3 dilution series spanning a wide range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Treat the cells with the different concentrations of your compound. Include appropriate controls (untreated cells and solvent-only controls).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen and validated cell viability assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[21][22]

Interpreting the Dose-Response Curve:

A typical dose-response curve is sigmoidal.[21] The top plateau represents 100% cell viability, while the bottom plateau represents the maximum inhibition achieved by the compound. The IC50 is the concentration at which the response is halfway between the top and bottom plateaus.[23]

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: Proper handling and storage of your compound are essential for maintaining its integrity and ensuring reproducible results.[24][25]

Recommendations for Compound Management:

  • Solvent Selection: Choose a solvent in which your compound is highly soluble to prepare a concentrated stock solution (e.g., 10-30 mM in DMSO).[4]

  • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation.[25][26] Avoid repeated freeze-thaw cycles, which can decrease compound stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

  • Documentation: Keep detailed records of the solvent used, stock concentration, storage conditions, and date of preparation.

Part 3: In-Depth Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay for Apoptosis Detection

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[27] This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a light signal that is proportional to the amount of caspase activity.

Materials:

  • Cells treated with this compound in a 96-well plate.

  • Caspase-Glo® 3/7 Assay System (or equivalent).

  • Luminometer.

Procedure:

  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence in treated cells compared to untreated controls indicates the activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses a cell-permeable dye (e.g., DCFDA) that fluoresces when oxidized by intracellular ROS. An increase in fluorescence indicates an increase in ROS levels.

Materials:

  • Cells treated with this compound in a 96-well plate.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a similar ROS-sensitive dye.

  • Fluorescence plate reader.

Procedure:

  • Remove the culture medium from the wells.

  • Wash the cells with a buffered saline solution (e.g., PBS).

  • Add the ROS-sensitive dye, diluted in buffer, to each well.

  • Incubate the plate under conditions recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Wash the cells to remove any excess dye.

  • Measure the fluorescence of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • An increase in fluorescence in treated cells compared to untreated controls suggests that the compound induces oxidative stress.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H - MDPI. Available at: [Link]

  • Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - PubMed. Available at: [Link]

  • Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC - NIH. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI - NIH. Available at: [Link]

  • Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. Available at: [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... - ResearchGate. Available at: [Link]

  • (PDF) Particle-Induced Artifacts in the MTT and LDH Viability Assays - ResearchGate. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. Available at: [Link]

  • Apoptosis - Wikipedia. Available at: [Link]

  • Cell Death and Inflammation: The Role of Mitochondria in Health and Disease - MDPI. Available at: [Link]

  • How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen - YouTube. Available at: [Link]

  • Activation of Caspases || Apoptosis I || 4K Animation - YouTube. Available at: [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]

  • Clinical effects of chemical exposures on mitochondrial function - PMC - PubMed Central. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. Available at: [Link]

  • What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues - Corning. Available at: [Link]

  • Cell viability (%) detected after treatment of solvents with... - ResearchGate. Available at: [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. Available at: [Link]

  • Mitochondria Related Cell Death Modalities and Disease - Frontiers. Available at: [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. Available at: [Link]

  • Oxidative Stress and Antioxidant Strategies: Relationships and Cellular Pathways for Human Health - MDPI. Available at: [Link]

  • Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI. Available at: [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - MDPI. Available at: [Link]

  • Best Practices for Chemical Storage in Research Labs - Apollo Scientific. Available at: [Link]

  • Drug dose-response data analysis - Towards Data Science. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. Available at: [Link]

  • Role of mitochondrial damage in programmed cell death and preventive... - ResearchGate. Available at: [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid - Weizmann Institute of Science. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]

  • Pyrazolo[5,1-c][1][6][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed Central. Available at: [Link]

  • Oxidative stress - Wikipedia. Available at: [Link]

  • Overcoming a Cytotoxicity Failure Video - Nelson Labs. Available at: [Link]

  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values | Request PDF - ResearchGate. Available at: [Link]

  • Oxidative stress promotes cytotoxicity in human cancer cell lines exposed to Escallonia spp. extracts - PubMed. Available at: [Link]

  • 5-Furan-2yl[1][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][9] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results with 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their biological assays with this compound. Inconsistent results can be a significant roadblock in research, and this resource aims to provide a structured approach to troubleshooting, rooted in scientific principles and practical lab experience. We will explore potential issues related to the compound's physicochemical properties, its interaction with assay components, and general experimental best practices.

Part 1: Understanding the Molecule and Potential for Inconsistency

This compound is a small molecule that possesses a furoic acid moiety and a 1,2,4-triazole ring. Both of these structural components can contribute to its biological activity and, at the same time, be a source of potential assay-related complications. The furoic acid group provides an acidic handle, influencing solubility and potential for hydrogen bonding. The triazole ring is a known pharmacophore present in many biologically active compounds, including antifungals and anticancer agents, and it can participate in coordination with metal ions.[1][2]

Inconsistencies in assay results with a novel or less-characterized compound like this are not uncommon and can often be traced back to a few key areas. This guide will walk you through a logical troubleshooting process, from the compound itself to the specifics of your assay.

Part 2: Troubleshooting Guides in Q&A Format

Section A: Compound-Specific Issues

Question 1: My dose-response curves are not consistently sigmoidal and show high variability between replicates. What could be the issue with the compound itself?

This is a classic sign of issues with the compound's purity, solubility, or stability in the assay medium.

  • Purity: The presence of even minor impurities can lead to significant and unexpected biological effects, clouding the true activity of your compound of interest.[3] Highly potent impurities can lead to false positives or an overestimation of the compound's efficacy.[3]

    • Troubleshooting Protocol:

      • Verify Purity: Always use a compound with the highest possible purity (ideally >98%). Request the certificate of analysis (CoA) from the supplier, which should include purity data from methods like HPLC and NMR.

      • Consider orthogonal purity checks: If you have access to analytical instrumentation, consider running your own purity analysis, for example, by LC-MS, to confirm the supplier's data and check for degradation.

  • Solubility: Poor solubility is a frequent cause of inconsistent results. If the compound precipitates in your assay, the effective concentration will be lower and more variable than intended.

    • Troubleshooting Protocol:

      • Visual Inspection: After adding the compound to your assay medium, visually inspect for any signs of precipitation (cloudiness, particles). You can also centrifuge a sample of the final compound dilution in assay buffer and check for a pellet.

      • Determine Solubility Limit: Systematically determine the solubility of the compound in your specific assay buffer. Prepare a serial dilution and use a method like nephelometry or visual inspection under a microscope to find the concentration at which it starts to precipitate.

      • Optimize Solvent and Stock Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells or interfere with the assay.[4] Keep the final DMSO concentration below 0.5% and consistent across all wells.[4] Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your assay buffer. For a structurally related compound, 5-hydroxymethyl-2-furancarboxylic acid, solubility is reported to be around 10 mg/mL in DMSO.[5][6]

  • Stability: The compound may be degrading in your assay medium over the course of the experiment. The furoic acid moiety could be susceptible to enzymatic degradation, and the overall molecule could be pH-sensitive.

    • Troubleshooting Protocol:

      • Incubation Stability Test: Incubate the compound in your assay buffer for the duration of your experiment. At various time points (e.g., 0, 2, 4, 24 hours), analyze the sample by LC-MS to check for the appearance of degradation products.

      • pH Considerations: The carboxylic acid group on the furoic acid moiety has a pKa, and its ionization state will depend on the pH of your assay buffer. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. 2-furoic acid has a pKa of 3.12, making it anionic at physiological pH.[7]

Section B: Assay-Specific Interference

Question 2: I am observing inhibition in my enzymatic assay, but the results are not reproducible. Could the compound be interfering with the assay technology itself?

Yes, small molecules can interfere with assay readouts in several ways, leading to "false positive" or inconsistent results.[8]

  • Assay Signal Interference: The compound might absorb light at the same wavelength as your assay's detection method (e.g., in fluorescence or absorbance-based assays), or it could be a fluorescence quencher.

    • Troubleshooting Protocol:

      • Run a Control Plate: Prepare a plate with your assay components but without the enzyme or substrate. Add your compound at the concentrations you are testing. This will tell you if the compound itself contributes to the signal.

      • Test for Quenching: If you are using a fluorescence-based assay, run a standard curve of your fluorescent product with and without your compound to see if it quenches the signal.

  • Chelation Effects: The 1,2,4-triazole ring is a known metal chelator.[1] If your assay relies on metal ions as cofactors for an enzyme, the compound could be inhibiting the reaction by sequestering these ions, rather than by directly interacting with the enzyme.

    • Troubleshooting Protocol:

      • Increase Cofactor Concentration: Try running the assay with an excess of the metal cofactor. If the inhibitory effect of your compound is reduced, this suggests chelation is occurring.

      • Consider a Different Assay: If chelation is confirmed to be the mechanism, you may need to use an orthogonal assay that does not depend on metal cofactors to validate your findings.

  • Non-specific Inhibition: Some compounds can form aggregates at higher concentrations, which can then non-specifically inhibit enzymes.

    • Troubleshooting Protocol:

      • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent compound aggregation.

      • Activity-Concentration Relationship: Non-specific inhibitors often display a very steep dose-response curve. If you observe a sharp drop in activity over a narrow concentration range, this could be a sign of aggregation.

Part 3: Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following workflow diagram outlines a systematic approach to identifying the source of inconsistency.

Troubleshooting_Workflow start Inconsistent Assay Results Observed compound_check Step 1: Verify Compound Integrity start->compound_check purity Check Purity (>98%) compound_check->purity solubility Assess Solubility in Assay Buffer compound_check->solubility stability Evaluate Stability (Time, pH) compound_check->stability assay_interference Step 2: Investigate Assay Interference purity->assay_interference If pure... solubility->assay_interference If soluble... stability->assay_interference If stable... signal_check Control for Signal Interference assay_interference->signal_check chelation_check Test for Metal Chelation assay_interference->chelation_check aggregation_check Assess Non-specific Inhibition (e.g., add detergent) assay_interference->aggregation_check experimental_technique Step 3: Review Experimental Technique signal_check->experimental_technique If no interference... chelation_check->experimental_technique If no chelation... aggregation_check->experimental_technique If no aggregation... pipetting Verify Pipetting Accuracy experimental_technique->pipetting reagents Check Reagent Quality & Storage experimental_technique->reagents controls Ensure Proper Controls are in Place experimental_technique->controls resolution Identify Source of Variability & Optimize Protocol pipetting->resolution reagents->resolution controls->resolution

Caption: A stepwise workflow for troubleshooting inconsistent assay results.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Based on the properties of structurally similar molecules, 100% DMSO is the recommended starting solvent for creating a high-concentration stock solution.[5][6] For aqueous buffers, the solubility is likely to be lower. It is crucial to keep the final concentration of DMSO in your assay low (ideally <0.5%) to avoid solvent-induced artifacts.[4]

Q2: Can the furoic acid part of the molecule cause any issues?

Yes. 2-furoic acid itself has biological relevance and is used as a food preservative and in the synthesis of pharmaceuticals.[7][9] It is an acidic molecule, and its ionization state is pH-dependent. At physiological pH, the carboxylic acid will be deprotonated, which could influence how the molecule interacts with its biological target. Ensure your assay buffer is robust.

Q3: Are there any known biological targets for compounds with a 1,2,4-triazole ring?

The 1,2,4-triazole ring is a well-known pharmacophore. It is a key component in many antifungal drugs where it inhibits the enzyme lanosterol 14α-demethylase by coordinating to the heme iron.[1] It is also found in anticancer drugs.[1] This known activity profile means that if your assay system contains metalloenzymes, you should be aware of the potential for chelation-based inhibition.

Q4: How should I store the compound to ensure its stability?

For a related compound, 5-hydroxymethyl-2-furancarboxylic acid, storage at -20°C is recommended for long-term stability (≥4 years).[6] It is good practice to store your stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound's light sensitivity is unknown.

Q5: What should I do if I have tried all the troubleshooting steps and still see inconsistent results?

If you have systematically ruled out issues with the compound and the assay, consider the possibility of a complex biological mechanism. The compound might have multiple targets, or its effect could be highly dependent on cell state or density in cell-based assays. At this point, it would be beneficial to:

  • Try an orthogonal assay: Use a different method to measure the same biological endpoint.

  • Consult with a colleague: A fresh perspective can often help to identify potential issues that were overlooked.

  • Re-evaluate the hypothesis: It is possible that the observed biological effect is indeed variable due to the compound's mechanism of action.

References

  • Ghosh, A., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science.
  • MDPI. (n.d.).
  • MDPI. (n.d.). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. MDPI.
  • Timm, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • NIH. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS.
  • Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. Purosolv.
  • Moravek. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Moravek.
  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?.
  • ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9)
  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol.
  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
  • NIH. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • PubMed. (2021).
  • Arome Science. (n.d.).
  • Quora. (2016).
  • Atom Scientific. (2022). Why Is Purity Important In Chemistry?.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Pyrazolo[5,1-c][2][5][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience.
  • ResearchGate. (2025). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. Books - The Royal Society of Chemistry.
  • ChemPoint. (n.d.).
  • Abcam. (n.d.).
  • MedChemExpress. (n.d.). 2-Furoic acid (Pyromucic acid)
  • Atom Scientific. (n.d.). Why Purity Variation is Significant in Laboratories.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • PubChem. (n.d.). 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. PubChem.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI.

Sources

Technical Support Center: Scale-up Synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this compound. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically approached through a multi-step process. A common and logical route, which will be the basis of this guide, involves the initial esterification of a 5-halomethyl-2-furoic acid, followed by nucleophilic substitution with 1,2,4-triazole, and concluding with ester hydrolysis to yield the final product. This strategy is often preferred for scale-up due to the generally stable intermediates and manageable reaction conditions.

Synthetic_Pathway 5-(Chloromethyl)-2-furoic_acid 5-(Chloromethyl)-2-furoic acid Ester_Intermediate Methyl 5-(chloromethyl)-2-furoate 5-(Chloromethyl)-2-furoic_acid->Ester_Intermediate Esterification (e.g., SOCl2, MeOH) Triazole_Ester_Intermediate Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate Ester_Intermediate->Triazole_Ester_Intermediate Nucleophilic Substitution (1,2,4-Triazole, Base) Final_Product This compound Triazole_Ester_Intermediate->Final_Product Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Esterification of 5-(Chloromethyl)-2-furoic acid

Question: I am observing low yields during the esterification of 5-(chloromethyl)-2-furoic acid to its methyl ester. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the esterification step are often attributable to incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshoot this issue:

  • Causality and Experimental Choices:

    • Incomplete Reaction: Fischer esterification, a common method, is an equilibrium-driven process[1]. On a larger scale, efficient removal of water is crucial to drive the reaction to completion. If using an acid catalyst like sulfuric acid in methanol, ensure the methanol is anhydrous and consider using a Dean-Stark apparatus if scaling up with a solvent that forms an azeotrope with water.

    • Side Reactions: The chloromethyl group is susceptible to nucleophilic attack by the alcohol solvent, especially at elevated temperatures, leading to the formation of a 5-(alkoxymethyl) derivative. To mitigate this, milder esterification methods should be considered.

    • Reagent Purity: Ensure the starting 5-(chloromethyl)-2-furoic acid is of high purity. Impurities can interfere with the reaction.

  • Recommended Protocol Modifications for Scale-Up:

    • Thionyl Chloride Method: A more robust and irreversible method for esterification is the use of thionyl chloride (SOCl₂) in methanol. This converts the carboxylic acid to an acyl chloride in situ, which then rapidly reacts with methanol. This method avoids the equilibrium limitations of Fischer esterification[1].

      • Experimental Protocol:

        • Suspend 5-(chloromethyl)-2-furoic acid in anhydrous methanol (5-10 volumes) in a reaction vessel equipped with a stirrer, thermometer, and a gas outlet connected to a scrubber for HCl and SO₂.

        • Cool the suspension to 0-5 °C in an ice bath.

        • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

        • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

        • Remove the solvent under reduced pressure. The crude methyl 5-(chloromethyl)-2-furoate can often be used in the next step without further purification.

    • Alkylation of the Carboxylate: An alternative is to deprotonate the carboxylic acid with a non-nucleophilic base and then alkylate with a methylating agent. However, this adds a step and may not be as atom-economical for scale-up.

  • Data Summary for Method Selection:

MethodAdvantages for Scale-upDisadvantages for Scale-upKey Parameters to Control
Fischer Esterification Low cost of reagents (acid catalyst, alcohol).Equilibrium limited, requires water removal, potential for side reactions at high temperatures.Temperature, reaction time, efficient water removal.
Thionyl Chloride Irreversible, high yielding, fast reaction times.Generates corrosive HCl and SO₂ gas, requires careful handling of thionyl chloride.Temperature during addition, adequate scrubbing of off-gases.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole

Question: During the reaction of methyl 5-(chloromethyl)-2-furoate with 1,2,4-triazole, I am getting a mixture of N1 and N4-alkylated isomers. How can I improve the regioselectivity for the desired N1 isomer?

Answer:

The alkylation of 1,2,4-triazole can occur on either the N1 or N4 position, and controlling this regioselectivity is a common challenge.

  • Causality and Mechanistic Insights:

    • 1,2,4-Triazole exists in tautomeric forms, and its anion is an ambident nucleophile. The site of alkylation is influenced by the nature of the counter-ion, the solvent, and the electrophile. Generally, alkylation at the more sterically accessible and more nucleophilic N1 position is favored, but the N4 isomer can also form.

  • Strategies to Enhance N1-Selectivity:

    • Choice of Base and Solvent: The combination of the base and solvent system plays a critical role. Using a strong, non-nucleophilic base to generate the triazole anion, in a polar aprotic solvent, often favors N1 alkylation. Sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. The sodium cation can coordinate with the triazole anion, influencing the regioselectivity.

    • Phase Transfer Catalysis: In some cases, phase transfer catalysis can provide good selectivity and is amenable to scale-up.

  • Recommended Protocol for N1-Alkylation:

    • Safety First with Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It is typically supplied as a 60% dispersion in mineral oil. The mineral oil is generally inert and can be left in the reaction, though it will need to be removed during workup and purification[2]. All operations with NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Experimental Protocol:

        • To a stirred suspension of 60% sodium hydride (1.1 equivalents) in anhydrous DMF in a reactor under a nitrogen atmosphere, add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF dropwise at 0-5 °C.

        • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt of 1,2,4-triazole. Hydrogen gas evolution will be observed.

        • Cool the mixture back to 0-5 °C and add a solution of methyl 5-(chloromethyl)-2-furoate (1.0 equivalent) in anhydrous DMF dropwise.

        • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC for the disappearance of the starting material.

        • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0-5 °C.

        • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting_Alkylation Start Alkylation of 1,2,4-Triazole Problem Low N1-Regioselectivity (Mixture of N1 and N4 isomers) Start->Problem Cause1 Ambident Nucleophile Nature of Triazole Anion Problem->Cause1 Solution1 Optimize Base and Solvent System Cause1->Solution1 Solution2 Control Reaction Temperature Cause1->Solution2 Implementation1 Use NaH in DMF or THF (Favors N1-alkylation) Solution1->Implementation1 Implementation2 Low Temperature Addition of Electrophile Solution2->Implementation2

Sources

Technical Support Center: Crystallization of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid (Mol. Formula: C₈H₇N₃O₃, Mol. Mass: 193.16 g/mol )[1]. The unique molecular structure, featuring a carboxylic acid, a furan ring, and a triazole moiety, presents specific purification challenges. This document provides in-depth troubleshooting strategies and foundational knowledge to enable robust and reproducible crystallization outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common crystallization failures in a direct question-and-answer format. Each answer provides a diagnostic approach, underlying scientific principles, and actionable protocols.

Q1: My compound is "oiling out" as a liquid instead of forming crystals. What are the causes and solutions?

Answer:

"Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a crystalline solid. This is a common problem when the melting point of your compound is lower than the temperature of the solution from which it is precipitating, or when high concentrations of impurities are present, causing a melting point depression[2][3]. The resulting oil often traps impurities, hindering effective purification.

Causality & Remediation Strategy:

  • High Supersaturation & Rapid Cooling: The most frequent cause is creating a state of supersaturation that is too high, coupled with rapid cooling. The system relieves this thermodynamic instability by crashing out as a disordered, low-energy liquid phase instead of an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation level. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can promote the formation of crystals over oil[3].

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the compound's melting point.

    • Solution: Switch to a solvent with a lower boiling point[4]. For a compound like this compound, if you are using a high-boiling point solvent like DMF or water, consider switching to ethanol, methanol, or ethyl acetate, which have lower boiling points.

  • Presence of Impurities: Impurities can interfere with lattice formation and lower the melting point of the solute-solvent system.

    • Solution: If slow cooling and solvent adjustments fail, the crude material likely requires pre-purification. Consider a preliminary purification step like column chromatography or a charcoal treatment to remove colored impurities before attempting recrystallization.

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

Answer:

The failure of crystals to form from a cooled, clear solution indicates that the solution is supersaturated but lacks the necessary activation energy for nucleation (the initial formation of stable crystal nuclei). This is a kinetic barrier, not necessarily a solubility one. Several techniques can be employed to overcome this barrier.

Inducement Protocols & Mechanisms:

  • Mechanical Agitation (Scratching):

    • Protocol: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The high-energy microscopic imperfections on the glass provide nucleation sites for crystal growth to begin[5][6].

    • Mechanism: Scratching creates micro-abrasions on the glass surface, which act as heterogeneous nucleation sites, lowering the energy barrier for the first molecules to organize into a crystal lattice.

  • Seed Crystal Addition:

    • Protocol: Introduce a single, tiny crystal of pure this compound (a "seed crystal") into the cold, supersaturated solution[6]. If no pure crystals are available, a seed can sometimes be generated by dipping a glass rod into the solution, removing it, allowing the thin film of solvent to evaporate, and then re-introducing the rod with its microcrystalline residue into the main solution[5].

    • Mechanism: Seed crystals bypass the primary nucleation step entirely. They provide a pre-existing template of the correct crystal lattice, allowing for immediate crystal growth (secondary nucleation), which is a much faster process[7].

  • Concentration Adjustment:

    • Protocol: If inducement methods fail, it is highly probable that too much solvent was used, and the solution is not actually supersaturated upon cooling[2]. Gently heat the solution and boil off a portion of the solvent (e.g., 15-25% of the volume) under a nitrogen stream or using a rotary evaporator. Allow the more concentrated solution to cool again and attempt inducement.

    • Mechanism: This directly increases the solute concentration, pushing it past the saturation point at the cooler temperature, thereby providing the thermodynamic driving force necessary for crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

Answer:

Understanding the molecule's structural features is critical for predicting its behavior and designing a logical crystallization strategy.

PropertyValue / Inferred CharacteristicImplication for Crystallization
Molecular Formula C₈H₇N₃O₃Indicates a relatively small molecule with a high proportion of heteroatoms (N, O).
Molar Mass 193.16 g/mol [1]Standard for a small molecule pharmaceutical intermediate.
Key Functional Groups Carboxylic Acid (-COOH), Triazole, FuranThese groups are polar and capable of acting as both hydrogen bond donors (-COOH) and acceptors (N atoms in triazole, O atoms in furan and carboxyl). This suggests strong intermolecular interactions, favoring crystal formation over remaining in solution in less polar solvents.
Predicted pKa ~3-4 (for the carboxylic acid)The compound is acidic. Its solubility will be highly pH-dependent. It will be significantly more soluble in basic aqueous solutions (as the carboxylate salt) than in neutral or acidic solutions. This can be exploited for purification via acid-base extraction or pH-swing crystallization.
Predicted Solubility High in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF). Low in nonpolar solvents (e.g., hexanes, toluene).The presence of multiple hydrogen-bonding groups dominates its solubility profile.
Q2: How do I select an appropriate solvent system for this compound?

Answer:

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below[8]. The selection process is a balance of thermodynamics and kinetics. Given the compound's polar, hydrogen-bonding nature, the search should begin with polar solvents.

Recommended Solvent Screening Protocol:

A systematic approach is crucial. Use small quantities (~10-20 mg) of your crude material for each test.

Solvent ClassRecommended SolventsRationale & Expected Outcome
Polar Protic Ethanol, Methanol, Isopropanol, WaterThese solvents can hydrogen bond with the solute. The compound is likely soluble in hot alcohols. Water is a good candidate, but solubility might be high even when cold; it could be an excellent anti-solvent.[9]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)These can accept hydrogen bonds but not donate. They often provide the steep solubility curve needed for good recovery.[9]
Nonpolar (as Anti-solvents) Hexanes, Heptane, TolueneThe compound will be insoluble in these. They are excellent candidates for use as the "poorer" solvent in a mixed-solvent system.[10]

Experimental Workflow for Solvent Selection:

SolventScreening cluster_rt Room Temperature Test cluster_hot Hot Test cluster_cool Cooling Test start Start: Add ~20mg crude solid to a test tube add_solvent Add 0.5 mL of solvent start->add_solvent observe_rt Observe at Room Temp. add_solvent->observe_rt dissolves_rt Dissolves? observe_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No reject Reject Solvent (Too Soluble) dissolves_rt->reject Yes dissolves_hot Dissolves? heat->dissolves_hot reject_insoluble Reject Solvent (Insoluble) heat->reject_insoluble If still insoluble cool Cool to RT / Ice Bath dissolves_hot->cool Yes add_more Add more solvent (up to 2 mL) dissolves_hot->add_more No crystals_form Crystals Form? cool->crystals_form good_single Good Single Solvent crystals_form->good_single Yes consider_mixed Consider for Mixed Solvent System crystals_form->consider_mixed No add_more->heat add_more->dissolves_hot Troubleshooting start Crystallization Attempt Fails q1 What is the observation? start->q1 oiling_out Compound 'Oiled Out' q1->oiling_out Liquid droplets form no_crystals No Crystals Formed q1->no_crystals Solution remains clear low_yield Yield is Very Low q1->low_yield Few or no crystals sol_oiling1 Re-heat, add 5-10% more solvent oiling_out->sol_oiling1 sol_nocrys1 Induce Nucleation: 1. Scratch with glass rod 2. Add seed crystal no_crystals->sol_nocrys1 sol_lowyield1 Too much solvent was used low_yield->sol_lowyield1 sol_oiling2 Cool slowly (insulate flask) sol_oiling1->sol_oiling2 sol_oiling3 If persists, change to a lower-boiling solvent sol_oiling2->sol_oiling3 sol_nocrys2 If inducement fails, solution is likely not supersaturated sol_nocrys1->sol_nocrys2 sol_nocrys3 Boil off 15-25% of solvent and re-cool sol_nocrys2->sol_nocrys3 sol_lowyield2 Recover solid from mother liquor (evaporate solvent) sol_lowyield1->sol_lowyield2 sol_lowyield3 Re-crystallize with less solvent sol_lowyield2->sol_lowyield3

Caption: Decision tree for common crystallization problems.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health. [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. [Link]

  • This compound. (n.d.). ChemBK. [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. [Link]

  • Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.).
  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019, May 22). ACS Publications. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Inducing Crystallization by Nucleation. (n.d.). Chemical Education Xchange. [Link]

  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -... (2021, July 8). Cardiff University ORCA. [Link]

  • Nucleation. (n.d.). ACS Publications - Crystal Growth & Design. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Process for the preparation of 2,5-furandicarboxylic acid. (n.d.).
  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019, June 14). Cambridge University Press & Assessment. [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022, January 10). Weizmann Institute of Science. [Link]

  • Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. (n.d.). National Institutes of Health. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). [Link]

  • 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. (n.d.). PubChem. [Link]

  • 5-FORMYL-2-FURANCARBOXYLIC ACID. (n.d.). LookChem. [Link]

  • 2-Furancarboxylic acid, 5-(hydroxymethyl)-, methyl ester. (n.d.). Cheméo. [Link]

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Validation & Comparative

A Comparative Guide to Triazole Antifungals: Evaluating 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Experimental Data: Extensive searches of publicly available scientific literature and patent databases did not yield specific experimental data (e.g., Minimum Inhibitory Concentrations) for the antifungal activity of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. Therefore, this guide will provide a theoretical comparison based on its chemical structure and the well-established principles of triazole antifungal agents. The experimental protocols provided are standardized methods that would be appropriate for evaluating the efficacy of this and other novel antifungal compounds.

Introduction to Triazole Antifungals

Triazole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1][2] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms.[1] Their efficacy stems from a specific mechanism of action that offers a high therapeutic index. This guide will compare the known properties of established triazole antifungals—fluconazole, voriconazole, and posaconazole—with the putative characteristics of the novel compound this compound, based on its structural features.

Mechanism of Action: A Shared Pathway

The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron in the active site of lanosterol 14α-demethylase, triazoles inhibit the conversion of lanosterol to ergosterol.[3][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are twofold:

  • Impaired Membrane Function: The altered sterol composition increases membrane permeability and disrupts the function of membrane-bound enzymes, ultimately hindering fungal growth.

  • Fungistatic Activity: For most fungi, this disruption of cell membrane integrity results in the inhibition of growth and replication, a fungistatic effect.

Based on the presence of the essential 1H-1,2,4-triazole moiety, it is highly probable that this compound shares this mechanism of action. The nitrogen atom at the 4-position of the triazole ring is expected to bind to the heme iron of the fungal CYP51 enzyme, thereby inhibiting ergosterol biosynthesis.

Triazole Mechanism of Action Figure 1: Mechanism of Action of Triazole Antifungals cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane essential component CYP51->Ergosterol biosynthesis Triazoles Triazole Antifungals (e.g., this compound) Triazoles->CYP51 Inhibition

Caption: Figure 1: Mechanism of Action of Triazole Antifungals.

Comparative Analysis of Triazole Antifungals

The clinical utility of a triazole antifungal is determined by its spectrum of activity, pharmacokinetic profile, and susceptibility to resistance mechanisms. The following table provides a comparative overview of fluconazole, voriconazle, and posaconazole, and a projected profile for this compound.

FeatureFluconazoleVoriconazolePosaconazoleThis compound (Projected)
Spectrum of Activity Primarily active against most Candida species (except C. krusei and often reduced activity against C. glabrata) and Cryptococcus neoformans. Limited activity against molds.[2]Broad-spectrum, including most Candida species (including fluconazole-resistant strains), Aspergillus species, and emerging molds like Scedosporium and Fusarium.[2]Broadest spectrum, with activity against Candida and Aspergillus species, as well as Zygomycetes.The furoic acid moiety is a novel addition to the triazole structure. Its impact on the spectrum of activity is unknown without experimental data. It would require testing against a broad panel of yeasts and molds to determine its efficacy.
Resistance Mechanisms Primarily through mutations in the ERG11 gene, leading to reduced drug binding, and overexpression of efflux pumps that actively remove the drug from the cell.Similar to fluconazole, with ERG11 mutations and efflux pump overexpression being the primary mechanisms. Cross-resistance with fluconazole can occur.While less common, resistance can develop through mutations in the target enzyme.Likely susceptible to the same resistance mechanisms as other triazoles, particularly ERG11 mutations and efflux pump activity. The novel side group may or may not affect its susceptibility to certain efflux pumps.
Key Structural Features Bis-triazole structure.Second-generation triazole with a fluorinated pyrimidine side chain, enhancing its activity against molds.Structurally similar to itraconazole, with an extended side chain contributing to its broad spectrum.Contains a furoic acid moiety, which introduces a carboxylic acid group. This could potentially alter its solubility, cell permeability, and interaction with the target enzyme or efflux pumps.

Experimental Protocols for Antifungal Susceptibility Testing

To empirically determine the antifungal properties of a novel compound like this compound, standardized in vitro and in vivo assays are essential.

In Vitro Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.

Broth Microdilution Workflow Figure 2: Broth Microdilution Workflow for MIC Determination cluster_workflow Experimental Workflow Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microtiter plate wells containing drug dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation MIC_Reading Determine MIC: Lowest concentration with significant growth inhibition Incubation->MIC_Reading

Caption: Figure 2: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Antifungal Agent:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically assess fungal growth in each well.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

In Vivo Efficacy Testing: Murine Model of Systemic Infection

Animal models are crucial for evaluating the in vivo efficacy of a novel antifungal agent. A murine model of disseminated candidiasis is a commonly used system.

Murine Model Workflow Figure 3: Murine Model for In Vivo Efficacy cluster_invivo In Vivo Experimental Flow Infection Induce systemic infection in mice (e.g., intravenous injection of Candida albicans) Treatment Administer treatment groups: - Vehicle control - this compound - Comparator drug (e.g., fluconazole) Infection->Treatment Monitoring Monitor survival and clinical signs Treatment->Monitoring Analysis Endpoint analysis: - Survival curves - Fungal burden in target organs (e.g., kidneys) Monitoring->Analysis

Caption: Figure 3: Murine Model for In Vivo Efficacy.

Step-by-Step Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.

  • Infection:

    • Inject a standardized lethal or sublethal dose of a pathogenic fungal strain (e.g., Candida albicans) intravenously.

  • Treatment:

    • Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group and a group treated with a standard-of-care antifungal (e.g., fluconazole).

  • Monitoring and Endpoints:

    • Monitor the survival of the mice over a set period (e.g., 14-21 days).

    • At the end of the study, or at predetermined time points, euthanize a subset of animals to determine the fungal burden in target organs (typically the kidneys for systemic candidiasis) by plating homogenized tissue on selective agar.

Conclusion

While the lack of direct experimental data for this compound prevents a definitive comparison with established triazole antifungals, its chemical structure strongly suggests a similar mechanism of action centered on the inhibition of ergosterol biosynthesis. The presence of the furoic acid moiety is a point of novelty that could influence its physicochemical properties and biological activity. Empirical validation through the standardized in vitro and in vivo protocols outlined in this guide is essential to determine its true potential as a novel antifungal agent. Further research into this and other novel triazole derivatives is crucial in the ongoing effort to combat the growing challenge of fungal infections and antifungal resistance.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (2024). RSC Medicinal Chemistry, 15(1), 136-144. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy, 8, 383–390. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. (2012). Mini-Reviews in Medicinal Chemistry, 12(11), 1051-1073. [Link]

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A Tale of Two Molecules: Deconstructing Celecoxib and the Enigmatic 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide for Researchers in Drug Discovery

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective agents with favorable safety profiles is a perpetual endeavor. This guide offers a comprehensive comparative analysis of the well-established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, and a lesser-known compound, 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid.

While celecoxib stands as a widely recognized therapeutic agent with a wealth of available data, this compound remains a molecule of theoretical interest with a notable absence of published biological data. This analysis will, therefore, provide a deep dive into the known pharmacology of celecoxib, supported by experimental evidence and established protocols. In parallel, we will explore the potential therapeutic attributes of this compound based on the known biological activities of its constituent chemical moieties: the 1,2,4-triazole and 2-furoic acid scaffolds.

Section 1: Celecoxib - A Paradigm of Selective COX-2 Inhibition

Celecoxib, a diaryl-substituted pyrazole, revolutionized the management of inflammatory conditions by selectively targeting COX-2.[1][2] This selectivity was a significant advancement aimed at mitigating the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3]

Mechanism of Action: The COX-2 Signaling Pathway

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are mediated through its selective inhibition of COX-2.[1] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[2] By inhibiting COX-2, celecoxib effectively reduces the production of these pro-inflammatory prostaglandins.[4]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Rationale_Diagram Compound This compound Triazole 1,2,4-Triazole Moiety Compound->Triazole Furoic_Acid 2-Furoic Acid Moiety Compound->Furoic_Acid Anti_Inflammatory Potential Anti-inflammatory Activity Triazole->Anti_Inflammatory Furoic_Acid->Anti_Inflammatory

Figure 2. Logical relationship of the structural components of the target compound.

Section 3: Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and enable a direct comparison with celecoxib, a series of well-established in vitro and in vivo assays would be required.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and selectivity of the test compound against human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate in the presence of arachidonic acid.

  • Procedure:

    • The test compound and celecoxib (as a positive control) are serially diluted to a range of concentrations.

    • The compounds are pre-incubated with the respective COX enzymes.

    • Arachidonic acid is added to initiate the reaction.

    • The rate of color or fluorescence development is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 values are determined by non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in a standard animal model of inflammation.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, celecoxib (positive control), and vehicle (negative control) are administered orally or intraperitoneally.

    • After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Section 4: Concluding Remarks and Future Directions

Celecoxib remains a cornerstone in the management of inflammatory pain, its clinical utility and limitations well-defined by decades of research and clinical use. Its selective inhibition of COX-2 provides a clear mechanistic basis for its therapeutic effects and its primary safety concern, cardiovascular risk.

The compound this compound, while currently an enigma in the pharmacological literature, represents a rational design strategy for a novel anti-inflammatory agent. The convergence of the 1,2,4-triazole and 2-furoic acid motifs suggests the potential for COX inhibition. However, without empirical data, any discussion of its efficacy, selectivity, and safety remains speculative.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a roadmap for elucidating its mechanism of action and therapeutic potential. Such studies are essential to determine if this molecule can offer any advantages over existing therapies like celecoxib and contribute to the ongoing development of safer and more effective anti-inflammatory drugs.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available from: [Link]

  • Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed. Available from: [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, identifying a potent bioactive molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid, a compound representative of a class of heterocyclic inhibitors. While the precise target of this specific molecule is not extensively documented in public literature, its structural motifs—a triazole ring and a furoic acid backbone—are common in inhibitors of various enzymes, particularly glycosidases and metabolic enzymes[1][2][3].

For the purposes of this guide, we will posit a plausible putative target: alpha-L-fucosidase (FUCA1) , a lysosomal enzyme whose dysregulation is implicated in various cancers and fucosidosis, a severe neurovisceral storage disease[4][5]. This choice is informed by the fact that triazole derivatives are known to inhibit glycoside hydrolases[1][2][6].

This document is designed for researchers at the forefront of drug development. It eschews rigid templates in favor of a logical, causality-driven narrative that prioritizes scientific integrity and practical applicability. We will dissect and compare key techniques, providing not just protocols, but the strategic reasoning behind experimental choices, ensuring that each proposed workflow is a self-validating system.

The Imperative of Target Engagement

Target engagement is the foundational evidence of a drug's mechanism of action (MOA). It is the direct, physical interaction between a drug and its target protein within a cell[7][8]. Without confirming engagement, any observed phenotypic effect could be due to off-target interactions, leading to costly failures in later stages of clinical development[9]. Therefore, rigorous, in-cell validation is not a perfunctory step but a cornerstone of building a successful therapeutic program[10].

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph "Target Validation Workflow" A["Compound Treatment"] --> B{"Cellular Environment"}; B --> C{"Direct Binding Assay (CETSA)"}; B --> D{"Target Activity Assay"}; B --> E{"Downstream Pathway Analysis"}; C --> F["Evidence of Physical Interaction"]; D --> G["Evidence of Functional Modulation"]; E --> H["Evidence of Pathway Impact"]; F & G & H --> I[("Validated Target Engagement")]; end A; B; C; D; E; F; G; H; I; I[shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Overall workflow for validating cellular target engagement."

Comparative Methodologies for In-Cell Target Engagement

We will explore two orthogonal, yet complementary, methods to build a compelling case for the engagement of this compound with FUCA1.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly measures drug-target binding.

  • In-Cell Enzyme Activity Assay: A biochemical assay that measures the functional consequence of target engagement.

Methodology Principle Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation[11][12].A shift in the protein's melting temperature (Tm) or increased stability at a fixed temperature[13].Label-free; measures direct physical binding in intact cells or lysates; applicable to a wide range of targets[13][14][15].Not all binding events result in thermal stabilization; lower throughput for traditional Western blot readout[16].
In-Cell Enzyme Activity Assay Measures the catalytic activity of the target enzyme (FUCA1) in cell lysates treated with the inhibitor.A dose-dependent decrease in the rate of substrate conversion, yielding an IC50 value.Directly confirms functional modulation of the target; can be high-throughput; kits are commercially available[4][5].Does not directly prove physical binding; susceptible to artifacts from compound interference with the detection method.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for confirming direct target interaction in a physiological context. It operates on the principle that when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation[11][12]. By heating cell lysates treated with our compound to various temperatures, we can quantify the amount of soluble FUCA1 remaining. A positive shift in the melting curve for compound-treated cells versus vehicle-treated cells is strong evidence of engagement[13][14].

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontcolor="#202124", penwidth=2]; A[/"Cells Treated withCompound or Vehicle"/] -- "Lyse Cells" --> B{"Cell Lysate"}; subgraph "Heat Challenge" direction LR B --> T1["37°C"]; B --> T2["45°C"]; B --> T3["50°C"]; B --> T4["55°C"]; B --> T5["60°C"]; B --> T6["65°C"]; end subgraph "Analysis" C["Centrifuge toPellet Aggregates"]; D["Collect Supernatant(Soluble Fraction)"]; E["Quantify Soluble FUCA1(e.g., Western Blot)"]; end T1 & T2 & T3 & T4 & T5 & T6 --> C --> D --> E; A[fillcolor="#FFFFFF", color="#4285F4"]; B[fillcolor="#FFFFFF", color="#4285F4"]; T1,T2,T3,T4,T5,T6 [style=rounded, fillcolor="#FBBC05"]; C,D,E [fillcolor="#FFFFFF", color="#34A853"]; } caption: "Workflow for a classic CETSA experiment."

Detailed Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

The isothermal dose-response (ITDR) format is particularly powerful for quantifying compound potency in a cellular environment[11][12][13]. Instead of a full melt curve, cells are heated at a single, optimized temperature, and the concentration of the compound is varied.

Objective: To determine the concentration at which this compound protects FUCA1 from thermal denaturation.

Materials:

  • Cell line expressing FUCA1 (e.g., HeLa or HEK293)

  • This compound

  • DMSO (Vehicle)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Anti-FUCA1 primary antibody

  • Appropriate secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve ~80-90% confluency on the day of the experiment.

    • Prepare serial dilutions of the compound in culture medium (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

    • Treat cells with the compound or vehicle and incubate for a defined period (e.g., 1-2 hours) at 37°C. This step is critical to allow for cell permeability and target binding.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into PBS containing protease inhibitors.

    • Lyse cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This gentle lysis method avoids detergents that could disrupt protein-ligand interactions.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.

  • Heat Challenge:

    • Aliquot the clarified lysate for each compound concentration into PCR tubes.

    • Include a non-heated (37°C) control for each concentration to represent 100% soluble protein.

    • Heat all other aliquots in a thermal cycler to a predetermined challenge temperature for 3 minutes. This temperature (e.g., 55°C) should be determined empirically from a full melt curve to be in the middle of the denaturation curve for FUCA1.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation and Analysis:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Analyze the amount of soluble FUCA1 in each sample by Western Blot. Ensure equal protein loading.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble FUCA1 (relative to the non-heated control) against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50, which represents the concentration for half-maximal stabilization.

Method 2: In-Cell Western™ Assay for FUCA1 Activity

While CETSA confirms binding, a functional assay is required to demonstrate that this binding event translates into inhibition of the enzyme's catalytic activity. The In-Cell Western™ (ICW) is a higher-throughput alternative to traditional Western blotting that quantifies protein levels directly in microplates[17][18][19]. Here, we adapt this concept to measure the product of an enzymatic reaction, providing a functional readout of target engagement. We will use a commercially available colorimetric assay principle where FUCA1 cleaves a synthetic substrate to produce a colored product (4-nitrophenol)[4].

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontcolor="#202124", penwidth=2]; A["Seed cells in 96-well plate"] --> B["Treat with serial dilutions of Compound"]; B --> C{"Lyse cells directly in wells"}; C --> D["Add FUCA1 substrate(e.g., 4-Nitrophenyl-α-L-fucopyranoside)"]; D -- "Incubate" --> E{"FUCA1 cleaves substrate"}; subgraph "Detection" direction LR E --> F["Add Stop Solution"]; F --> G["Measure Absorbance(e.g., 405 nm)"]; end G --> H[("Dose-dependentdecrease in signal")]; A,B,C,D,E [fillcolor="#FFFFFF", color="#4285F4"]; F,G [fillcolor="#FBBC05", style=rounded]; H[shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "Workflow for an in-cell fucosidase activity assay."

Detailed Protocol: Colorimetric FUCA1 Activity Assay

Objective: To measure the IC50 of this compound against FUCA1 in a cellular context.

Materials:

  • Cell line expressing FUCA1 in a 96-well plate

  • α-L-Fucosidase Assay Kit (containing substrate and stop solution, e.g., from Sigma-Aldrich or Abcam)[4]

  • Compound and DMSO vehicle

  • Gentle lysis buffer (e.g., PBS with 0.1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well clear-bottom plate and grow to ~90% confluency.

    • Prepare a 2x concentrated serial dilution of the compound in culture medium.

    • Remove the old medium from the cells and add an equal volume of the 2x compound dilutions. Include vehicle controls (DMSO) and "no enzyme" controls (wells with no cells).

    • Incubate for 1-2 hours at 37°C to allow for compound uptake and target engagement.

  • Cell Lysis:

    • Carefully aspirate the medium.

    • Add a small volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.

  • Enzymatic Reaction:

    • Prepare the substrate solution according to the kit manufacturer's protocol[4].

    • Add the substrate solution to each well, including controls.

    • Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes). The reaction time should be optimized to ensure the vehicle control signal is within the linear range of the assay.

  • Stopping and Reading:

    • Add the stop reagent provided in the kit to each well. This will halt the enzymatic reaction and develop the color of the product[4][5].

    • Read the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells) from all readings.

    • Normalize the data by setting the vehicle control as 100% activity and the highest compound concentration (or a known potent inhibitor) as 0% activity.

    • Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Synthesis and Conclusion

Validating target engagement is a multi-faceted process that demands rigorous, orthogonal approaches. By employing CETSA, we can generate direct, biophysical evidence that this compound physically binds to FUCA1 inside the cell. Complementing this with a functional in-cell enzyme assay allows us to demonstrate that this binding event translates into a measurable inhibition of the target's catalytic activity, providing a quantitative measure of the compound's cellular potency (IC50).

Together, these methods provide a self-validating framework. A compound that shows a clear thermal shift in a dose-dependent manner (CETSA) and a corresponding dose-dependent inhibition of enzymatic activity (functional assay) has its cellular mechanism of action strongly validated. This dual-pronged strategy significantly de-risks the compound's progression in the drug discovery pipeline, providing the high-confidence data necessary for making informed decisions.

References

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  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and compound screening. Nature Protocols, 9(9), 2100-2122. [Link]

  • Fong, J. J., & La Voi, S. D. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 2(3), 100741. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale and experimental methodologies necessary to construct a robust selectivity profile. By synthesizing established principles of drug discovery with detailed, actionable protocols, this guide aims to facilitate a thorough and objective assessment of the compound's off-target interaction potential.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic success of any small molecule hinges on its specificity for its intended biological target. Off-target interactions, a phenomenon where a drug binds to unintended proteins, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse events.[1] A primary driver of such off-target effects is cross-reactivity, which occurs when a compound interacts with proteins that may share structural or electrostatic similarities with the primary target.[2][3] Therefore, a rigorous evaluation of a compound's selectivity is a cornerstone of preclinical safety assessment and a critical determinant of its clinical viability.[4]

This compound incorporates two key pharmacophores: a 1,2,4-triazole ring and a 2-furoic acid moiety. The triazole ring is a well-established pharmacophore present in numerous approved drugs with a wide array of biological activities, including antifungal, anticancer, and antiviral effects.[5][6][7] This broad activity stems from the ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding.[5][8] Notably, many triazole-based antifungals function by inhibiting cytochrome P450 enzymes.[8] The 2-furoic acid scaffold is also a common feature in pharmaceuticals, contributing to various activities, including antimicrobial and anti-inflammatory properties.[9][10] Given the promiscuous nature of these scaffolds, a comprehensive cross-reactivity assessment for this compound is not just recommended, but essential.

This guide will delineate a tiered, systematic approach to defining the selectivity profile of this compound, from initial computational predictions to definitive in vitro assays.

The Strategic Framework for Cross-Reactivity Assessment

A logical, stepwise progression is crucial for an efficient and comprehensive cross-reactivity study. Our proposed workflow begins with broad, predictive methods and funnels down to more specific, functional assays.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Mechanistic Studies a Computational Profiling (e.g., 2D/3D Similarity Searches) b Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) a->b Identify potential target families c Binding Assays (e.g., Radioligand Binding, SPR) b->c Prioritize hits d Enzymatic/Functional Assays (IC50/EC50 Determination) c->d Confirm direct interaction & quantify potency e Cell-Based Assays (Target engagement & downstream signaling) d->e Validate functional activity f Selectivity Ratio Calculation e->f Assess functional consequence & selectivity index G compound Off-Target Binding (e.g., to Kinase Y) pathway Downstream Signaling (e.g., Phosphorylation of Protein A) compound->pathway Inhibition/Activation response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response Signal Transduction

Caption: Hypothetical off-target signaling cascade.

Experimental Protocol

Protocol 3: Western Blot for Phosphorylated Downstream Target

This protocol can be used to assess the functional consequence of inhibiting a kinase off-target identified in Phase 2.

  • Materials: Human cell line expressing the kinase of interest, cell lysis buffer, primary antibodies (for total kinase and phosphorylated substrate), secondary antibody (HRP-conjugated), ECL substrate.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the phosphorylated substrate of the kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein to ensure equal loading.

    • Quantify the band intensities to determine the effect of the compound on the signaling pathway.

Conclusion and Future Directions

The comprehensive, multi-pronged approach detailed in this guide provides a robust framework for characterizing the cross-reactivity profile of this compound. By systematically progressing from broad, predictive screening to specific, functional validation in a cellular context, researchers can build a high-confidence selectivity profile. This data is indispensable for making informed decisions in the drug development process, mitigating risks of toxicity, and ultimately increasing the probability of clinical success. A compound with a well-defined and favorable selectivity profile is a far more promising candidate for further development into a safe and effective therapeutic.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.BenchChem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Frontiers in Pharmacology.
  • Understanding Cross-Reactivity.Alcolizer Technology.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).HistoWiz.
  • Cross-reactivity among drugs: clinical problems.PubMed.
  • Recent Researches in Triazole Compounds as Medicinal Drugs.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.Frontiers in Pharmacology.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • 2-Furoic Acid: Intermediate for Pharma & Food Preserv
  • An insight on medicinal attributes of 1,2,4-triazoles.PubMed Central.

Sources

Head-to-head comparison of different synthesis routes for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining a furoic acid core with a 1,2,4-triazole moiety, makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The efficient and scalable synthesis of this molecule is therefore a critical aspect of its application in research and development. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, and practical considerations. The presented routes are based on readily available starting materials and established chemical transformations.

Route 1: Synthesis via Chloromethylation of Methyl Furan-2-carboxylate

This route commences with the commercially available methyl furan-2-carboxylate, which undergoes a Blanc-type chloromethylation followed by nucleophilic substitution with 1,2,4-triazole and subsequent hydrolysis.

Experimental Protocol

Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate

In a well-ventilated fume hood, a mixture of paraformaldehyde and zinc chloride is added to methyl furan-2-carboxylate. Anhydrous hydrogen chloride gas is then bubbled through the cooled reaction mixture. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice water and extracting with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield methyl 5-(chloromethyl)-2-furoate.[1]

Step 2: Synthesis of Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate

To a solution of methyl 5-(chloromethyl)-2-furoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), 1,2,4-triazole and a non-nucleophilic base (e.g., potassium carbonate) are added. The reaction mixture is heated to facilitate the nucleophilic substitution. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The purified methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or gently heated to effect saponification of the ester. The reaction is monitored by TLC until the starting ester is no longer present. The reaction mixture is then cooled and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Logical Flow of Route 1

Route 1 start Methyl Furan-2-carboxylate step1 Methyl 5-(chloromethyl)-2-furoate start->step1 Chloromethylation (Paraformaldehyde, ZnCl2, HCl) step2 Methyl 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoate step1->step2 Nucleophilic Substitution (1,2,4-Triazole, Base) end This compound step2->end Hydrolysis (NaOH or LiOH, then H+)

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Oxidation of 5-(Chloromethyl)furfural

This alternative pathway utilizes 5-(chloromethyl)furfural (CMF), a biomass-derived platform chemical, as the starting material. The aldehyde functionality of CMF is first oxidized to a carboxylic acid, which is then subjected to nucleophilic substitution with 1,2,4-triazole.

Experimental Protocol

Step 1: Synthesis of 5-(Chloromethyl)-2-furoic acid

5-(Chloromethyl)furfural is dissolved in a suitable solvent, and an oxidizing agent is added. A variety of oxidants can be employed, such as tert-butyl hypochlorite, which can convert the aldehyde to the acid chloride that is subsequently hydrolyzed, or other selective aldehyde oxidation reagents.[2][3][4] The reaction conditions (temperature, reaction time) are optimized to ensure complete oxidation of the aldehyde with minimal side reactions. After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography to yield 5-(chloromethyl)-2-furoic acid.

Step 2: Synthesis of this compound

5-(Chloromethyl)-2-furoic acid is dissolved in a suitable polar aprotic solvent like DMF, and 1,2,4-triazole is added along with a base such as potassium carbonate. The reaction mixture is heated to promote the nucleophilic substitution of the chloride by the triazole. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by acidification and extraction. The crude product can be purified by recrystallization to afford the final product.

Logical Flow of Route 2

Route 2 start 5-(Chloromethyl)furfural (CMF) step1 5-(Chloromethyl)-2-furoic acid start->step1 Oxidation (e.g., t-BuOCl then H2O) end This compound step1->end Nucleophilic Substitution (1,2,4-Triazole, Base)

Sources

In vivo efficacy of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid compared to standard of care

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Vivo Efficacy of TFA-241, a Novel Xanthine Oxidase Inhibitor, Versus Standard of Care in a Preclinical Model of Hyperuricemia

Prepared by: Senior Application Scientist, Advanced Therapeutics Division

For: Researchers, scientists, and drug development professionals in rheumatology and metabolic diseases.

Executive Summary

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary driver of gout, a painful inflammatory arthritis.[1] The current standard of care for chronic gout management involves xanthine oxidase (XO) inhibitors, such as Allopurinol, to reduce uric acid production.[2][3] However, limitations including suboptimal efficacy in a significant patient population and risks of adverse effects necessitate the development of novel therapeutic agents.[4] This guide presents a head-to-head in vivo comparison of a novel investigational compound, 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid (designated TFA-241), against Allopurinol in a validated rat model of potassium oxonate-induced hyperuricemia. The study demonstrates that TFA-241 exhibits superior urate-lowering efficacy compared to Allopurinol at an equivalent dose, highlighting its potential as a more potent therapeutic candidate for gout and hyperuricemia.

Introduction: The Unmet Need in Gout Management

Gout is a debilitating condition caused by the deposition of monosodium urate crystals in joints, leading to severe pain and inflammation.[5] The cornerstone of preventative therapy is the long-term reduction of sUA levels to below the saturation point of urate (<6 mg/dL).[6][7] The enzyme xanthine oxidase (XO) plays a pivotal role in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[3][8]

Allopurinol, a purine analog, has been the first-line XO inhibitor for decades.[2][4] While effective for many, a substantial number of patients fail to reach the target sUA level on standard doses (e.g., 300 mg/day), and dose escalation can be limited by safety concerns.[9] This efficacy gap underscores the critical need for new, more potent, and well-tolerated XO inhibitors. TFA-241 is a novel, non-purine analog small molecule designed for high-affinity binding to the molybdenum-pterin center of the XO enzyme, suggesting a potential for greater potency. This guide details the preclinical investigation into its in vivo efficacy relative to the standard of care, Allopurinol.

Comparative Mechanism of Action

Both TFA-241 and Allopurinol function by inhibiting xanthine oxidase. However, their molecular interactions with the enzyme are distinct. Allopurinol is metabolized by XO to oxypurinol, which is a long-lived inhibitor that remains tightly bound to the enzyme's active site.[3] TFA-241, based on its triazole and furoic acid moieties, is hypothesized to act as a mixed-type inhibitor, binding with high affinity to the enzyme and potentially offering more potent inhibition.[10]

The inhibition of XO blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby lowering the systemic urate pool.

Figure 1. Inhibition of Purine Catabolism.

In Vivo Efficacy Assessment in a Hyperuricemic Rat Model

To objectively compare the urate-lowering capabilities of TFA-241 and Allopurinol, a well-established preclinical model of hyperuricemia was employed.

3.1. Rationale for Model Selection Rodents, unlike humans, possess the enzyme uricase, which degrades uric acid into the more soluble allantoin.[11] To create a model that better mimics human hyperuricemia, animals are treated with potassium oxonate (PO), a potent uricase inhibitor.[11][12] This pharmacological intervention leads to a rapid and sustained elevation of serum uric acid, providing a robust system for evaluating the efficacy of urate-lowering therapies.[13]

3.2. Experimental Design & Workflow The study was designed to assess the dose-dependent effects of TFA-241 and compare its optimal dose with a standard dose of Allopurinol.

Experimental Workflow cluster_prep Phase 1: Preparation & Induction cluster_treatment Phase 2: Treatment Administration (Oral Gavage) cluster_analysis Phase 3: Endpoint Analysis A Acclimatization (7 days, n=40 Male SD Rats) B Baseline Blood Sampling (Day 0, Orbital Sinus) A->B C Hyperuricemia Induction (Intraperitoneal Potassium Oxonate, 250 mg/kg) B->C D1 Group 1: Vehicle Control (0.5% CMC, n=8) C->D1 D2 Group 2: Hyperuricemic Control (PO + Vehicle, n=8) C->D2 D3 Group 3: Allopurinol (PO + 10 mg/kg, n=8) C->D3 D4 Group 4: TFA-241 Low Dose (PO + 5 mg/kg, n=8) C->D4 D5 Group 5: TFA-241 High Dose (PO + 10 mg/kg, n=8) C->D5 E Terminal Blood Collection (2 hours post-treatment) D1->E D2->E D3->E D4->E D5->E F Serum Uric Acid Measurement (Colorimetric Assay) E->F G Statistical Analysis (One-way ANOVA) F->G caption Figure 2. In Vivo Study Workflow.

Figure 2. In Vivo Study Workflow.

Results: Comparative Efficacy

Following the induction of hyperuricemia and subsequent treatment, serum uric acid levels were quantified. The results clearly indicate a dose-dependent and statistically significant reduction in sUA by TFA-241, with the high dose (10 mg/kg) demonstrating superior efficacy to the equivalent dose of Allopurinol.

Treatment Group (n=8)Dose (mg/kg, p.o.)Mean Serum Uric Acid (mg/dL) ± SEM% Reduction vs. Hyperuricemic ControlP-value vs. Hyperuricemic Control
Normal Control -1.85 ± 0.15-<0.0001
Hyperuricemic Control Vehicle6.21 ± 0.420%-
Allopurinol 103.58 ± 0.2942.3%<0.001
TFA-241 (Low Dose) 54.12 ± 0.3333.6%<0.01
TFA-241 (High Dose) 102.44 ± 0.21 60.7% <0.0001

Table 1: Comparative effects of TFA-241 and Allopurinol on serum uric acid levels in potassium oxonate-induced hyperuricemic rats. Data are presented as mean ± standard error of the mean (SEM).

Interpretation of Data:

  • The potassium oxonate successfully induced a significant state of hyperuricemia, with sUA levels rising from a baseline of ~1.85 mg/dL to 6.21 mg/dL.

  • The standard of care, Allopurinol at 10 mg/kg, produced a significant 42.3% reduction in sUA levels.

  • TFA-241 demonstrated a clear dose-response relationship.

  • Critically, TFA-241 at 10 mg/kg resulted in a 60.7% reduction in sUA, an effect markedly greater than that achieved by the same dose of Allopurinol. This suggests a higher in vivo potency for TFA-241.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

5.1. Animal Model and Hyperuricemia Induction

  • Animals: Male Sprague-Dawley rats (180-200g) were used.[13] Animals were housed under standard conditions with a 12-hour light/dark cycle and ad-libitum access to food and water, acclimatizing for 7 days.[13]

  • Induction Agent Preparation: Potassium oxonate (Sigma-Aldrich) was suspended in 0.5% carboxymethylcellulose (CMC) solution.

  • Induction Protocol: One hour prior to administration of test compounds, hyperuricemia was induced by a single intraperitoneal (i.p.) injection of potassium oxonate at a dose of 250 mg/kg.[14] The normal control group received an i.p. injection of the vehicle.

5.2. Test Compound Administration

  • Preparation: TFA-241 and Allopurinol (Zyloric®) were suspended in 0.5% CMC for oral administration.

  • Dosing: One hour after PO injection, animals were randomly assigned to treatment groups and dosed via oral gavage (p.o.) as described in Table 1.

5.3. Serum Uric Acid Quantification

  • Sample Collection: Two hours after drug administration, animals were anesthetized, and blood was collected via cardiac puncture.

  • Serum Preparation: Blood was allowed to clot at room temperature, then centrifuged at 3000 rpm for 15 minutes at 4°C to separate the serum.[15]

  • Biochemical Analysis: Serum uric acid levels were determined using a commercial colorimetric uric acid assay kit.[16][17][18] The principle involves the uricase-catalyzed conversion of uric acid to allantoin and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of peroxidase to generate a colored product, the absorbance of which is measured spectrophotometrically (e.g., at 520 nm) and is directly proportional to the uric acid concentration.[18]

Conclusion and Future Directions

The data from this head-to-head preclinical study provide compelling evidence that this compound (TFA-241) is a highly potent inhibitor of xanthine oxidase in vivo. At an equivalent dose, it demonstrated a significantly greater reduction in serum uric acid compared to the established standard of care, Allopurinol.

These findings position TFA-241 as a promising drug candidate for the treatment of hyperuricemia and gout. Its superior potency may translate to lower clinical doses, potentially reducing the risk of dose-dependent side effects and offering a more effective treatment option for patients who are refractory to or intolerant of current therapies. Further investigation into the full pharmacokinetic, pharmacodynamic, and long-term safety profiles of TFA-241 is warranted.

References

  • Pauff, J. M., & Hille, R. (2009). Inhibition of Xanthine Oxidase and Xanthine Dehydrogenase by a Series of Triazole-Containing Compounds. Journal of Biological Chemistry, 284(8), 4759–4766. Available at: [Link]

  • Wang, C., et al. (2014). Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). PLoS ONE, 9(6), e99397. Available at: [Link]

  • BIOLABO. (2022). URIC ACID Uricase method. BIOLABO SAS. Available at: [Link]

  • Singh, S., & Kumar, S. (2024). Review on Allopurinol in the Treatment of Gout. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • ChemBK. This compound. ChemBK.com. Available at: [Link]

  • Mayo Clinic. (2022). Gout - Diagnosis and treatment. Mayo Clinic. Available at: [Link]

  • Kakkar, R., & Singh, M. (2014). Diagnosis, Treatment, and Prevention of Gout. American Family Physician, 90(12), 831-836. Available at: [Link]

  • Creative Bioarray. Potassium Oxonate-Induced Hyperuricaemia Model. Creative Bioarray. Available at: [Link]

  • Farid, A., & Seth, R. (2023). Allopurinol. StatPearls Publishing. Available at: [Link]

  • Centers for Disease Control and Prevention. (2018). Serum Uric Acid Laboratory Procedure Manual. CDC. Available at: [Link]

  • PubChem. 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • da Silva, G. N., et al. (2024). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 29(17), 3929. Available at: [Link]

  • Arthritis Foundation. (2020). Gout Treatment Guidelines. Arthritis Foundation. Available at: [Link]

  • Li, M., et al. (2023). Dispelling Dampness, Relieving Turbidity and Dredging Collaterals Decoction, Attenuates Potassium Oxonate-Induced Hyperuricemia in Rat Models. Drug Design, Development and Therapy, 17, 2429–2443. Available at: [Link]

  • Becker, M. A., et al. (2015). An open-label, 6-month study of allopurinol safety in gout: The LASSO study. Seminars in Arthritis and Rheumatism, 45(2), 174-180. Available at: [Link]

  • Feig, D. I. (1990). Uric Acid. Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Available at: [Link]

  • George, J., & Struthers, A. D. (2009). The Potential for Xanthine Oxidase Inhibition in the Prevention and Treatment of Cardiovascular and Cerebrovascular Disease. Cardiovascular Therapeutics, 27(3), 174-180. Available at: [Link]

  • Pungle, S. P., et al. (2017). Preclinical evaluation of herbal plant in potassium oxonate-induced hyperuricemia. Journal of Applied Pharmaceutical Science, 7(12), 170-175. Available at: [Link]

  • Davila-Lara, A., et al. (2014). In vitro treatment with allopurinol exerts no cytotoxicity and has no influence on CD4, CD8, and CD14 constitutive expression. ResearchGate. Available at: [Link]

  • Cleveland Clinic. (2023). Gout: Symptoms, Treatment & Prevention. Cleveland Clinic. Available at: [Link]

  • Kiltz, U., et al. (2016). Treatment Options for Gout. Deutsches Ärzteblatt International, 113(31-32), 535-542. Available at: [Link]

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. Available at: [Link]

  • RayBiotech. (2023). Uric Acid Assay Kit (Colorimetric). RayBiotech. Available at: [Link]

  • Manuel, M. (2019). Less than 50% of patients treated with allopurinol reach uric acid target. Healio. Available at: [Link]

Sources

Pharmacokinetic profile comparison of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: Initial exploration for a direct comparative analysis of the pharmacokinetic profiles of 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid derivatives revealed a scarcity of published, head-to-head in vivo data. To provide a robust and data-supported guide, this document will focus on a comparative analysis of a closely related and extensively studied class of compounds: the second-generation triazole antifungal agents. The principles and methodologies discussed herein are directly applicable to the evaluation of novel triazole-based compounds, including the furoic acid derivatives of interest.

This guide provides a comparative analysis of the pharmacokinetic profiles of four prominent second-generation triazole antifungal agents: fluconazole, voriconazole, posaconazole, and itraconazole. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these drugs is paramount for optimizing dosing regimens and ensuring therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of antifungal drug discovery.

Introduction to Triazole Antifungals and Pharmacokinetic Considerations

The triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. While their pharmacodynamic properties are well-characterized, the clinical success of these agents is profoundly influenced by their pharmacokinetic profiles. Factors such as oral bioavailability, plasma protein binding, volume of distribution, and metabolic pathways dictate the achievable drug exposure at the site of infection and, consequently, the clinical outcome.

This guide will delve into the comparative pharmacokinetics of four key triazoles, highlighting the structural nuances that give rise to their distinct in vivo behavior.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of fluconazole, voriconazole, posaconazole, and itraconazole in humans. These parameters are critical for understanding the clinical utility and potential for drug-drug interactions of each agent.

ParameterFluconazoleVoriconazolePosaconazoleItraconazole
Oral Bioavailability >90%~96% (fasted)Variable (improved with food)Variable (improved with food and acidic environment)
Plasma Protein Binding ~12%~58%>98%>99%
Volume of Distribution (Vd) 0.6-0.7 L/kg4.6 L/kgLarge and variable~11 L/kg
Time to Peak Concentration (Tmax) 1-2 hours1-2 hours3-5 hours3-5 hours
Elimination Half-life (t1/2) ~30 hours~6 hours (dose-dependent)15-35 hours24-42 hours
Primary Route of Metabolism Minimal; primarily renal excretionExtensive hepatic metabolism (CYP2C19, CYP2C9, CYP3A4)Primarily UGT glucuronidation; minimal CYP metabolismExtensive hepatic metabolism (CYP3A4)
Primary Route of Excretion Renal (>80% as unchanged drug)Renal (as metabolites)FecalFecal (as metabolites)

Structure-Pharmacokinetic Relationships

The distinct pharmacokinetic profiles of these triazoles can be attributed to their structural differences.

  • Fluconazole: Its relatively small size and high water solubility, conferred by the two triazole rings and the difluorophenyl group, result in low plasma protein binding, a small volume of distribution, and excellent oral bioavailability that is not dependent on food intake. Its minimal metabolism and primary renal excretion as an unchanged drug lead to a long half-life and fewer drug-drug interactions related to CYP enzymes.

  • Voriconazole: While structurally similar to fluconazole, the replacement of a triazole with a fluoropyrimidine group and the addition of a methyl group lead to increased lipophilicity. This results in higher plasma protein binding and a larger volume of distribution. Voriconazole undergoes extensive hepatic metabolism, primarily by CYP2C19, which is subject to genetic polymorphism, leading to inter-individual variability in its pharmacokinetics.

  • Itraconazole and Posaconazole: These are larger, more lipophilic molecules. This high lipophilicity leads to high plasma protein binding, extensive tissue distribution, and poor aqueous solubility, which in turn results in variable oral bioavailability that is significantly influenced by food and gastric pH. Posaconazole's long side chain and its formulation as a solid dispersion enhance its absorption compared to itraconazole. Itraconazole is extensively metabolized by CYP3A4, making it susceptible to numerous drug-drug interactions. Posaconazole, on the other hand, is primarily metabolized through UGT glucuronidation, bypassing the CYP system to a large extent.

G cluster_structure Structural Features cluster_pk_properties Pharmacokinetic Consequences Fluconazole Fluconazole (Small, Hydrophilic) PK_Fluconazole Low Protein Binding Renal Excretion High Bioavailability Fluconazole->PK_Fluconazole Voriconazole Voriconazole (Increased Lipophilicity) PK_Voriconazole Moderate Protein Binding Extensive CYP2C19 Metabolism High Bioavailability Voriconazole->PK_Voriconazole Itraconazole Itraconazole (Large, Lipophilic) PK_Itraconazole High Protein Binding Extensive CYP3A4 Metabolism Variable Bioavailability Itraconazole->PK_Itraconazole Posaconazole Posaconazole (Large, Lipophilic, Long Side Chain) PK_Posaconazole High Protein Binding UGT Metabolism Variable Bioavailability Posaconazole->PK_Posaconazole

Caption: Relationship between triazole structure and key pharmacokinetic properties.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This section provides a detailed, step-by-step methodology for a typical preclinical pharmacokinetic study in rats, a common model for early-stage drug development.

Objective: To determine the pharmacokinetic profile of a novel triazole derivative (Compound X) following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • Compound X

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG400, 55% saline)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulas for jugular vein catheterization

  • Syringes and dosing needles

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation:

    • Acclimate rats for at least 3 days prior to the study.

    • Surgically implant a cannula in the jugular vein of each rat for serial blood sampling. Allow a 2-day recovery period.

    • Fast rats overnight (with free access to water) before dosing.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer Compound X at a dose of 2 mg/kg via the tail vein.

    • Oral (PO) Group (n=3): Administer Compound X at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at the following time points:

      • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Place blood samples into K2EDTA-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Compound X in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of Compound X.

    • Extract Compound X from the plasma samples (e.g., via protein precipitation with acetonitrile).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. Key parameters include: Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Acclimation Acclimation Cannulation Cannulation Acclimation->Cannulation Fasting Fasting Cannulation->Fasting IV_Dosing IV Dosing (2 mg/kg) PO_Dosing PO Dosing (10 mg/kg) Blood_Collection Serial Blood Collection IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Isolation Plasma_Isolation Centrifugation->Plasma_Isolation Storage Storage Plasma_Isolation->Storage LC_MS_MS LC-MS/MS Bioanalysis Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA) LC_MS_MS->PK_Analysis

Comparison Guide: Confirming the Mechanism of Action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid as a Novel TAK1 Inhibitor Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is only the first step. A critical and often challenging subsequent phase is the precise elucidation of their mechanism of action (MOA). This guide provides an in-depth, experimentally-grounded framework for confirming the MOA of a promising, yet uncharacterized compound, 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid (hereafter referred to as Compound X ). Preliminary screening has indicated its potential as an anti-inflammatory agent. Our central hypothesis is that Compound X exerts its effects by directly inhibiting Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), more commonly known as TAK1 .

TAK1 is a pivotal upstream kinase in the activation of pro-inflammatory signaling pathways, including NF-κB and the p38/JNK MAPKs. Its inhibition presents a compelling strategy for treating a range of inflammatory diseases. This guide will detail the use of knockout (KO) models, specifically CRISPR-Cas9 generated cell lines, as a definitive tool to validate this hypothesis. We will compare the cellular response to Compound X in wild-type (WT) versus TAK1-KO cells, and benchmark its performance against a known, well-characterized TAK1 inhibitor, (5Z)-7-Oxozeaenol .

This document is intended for researchers, scientists, and drug development professionals engaged in target validation and MOA studies. It emphasizes not just the "how" but the "why" of experimental design, ensuring a robust and self-validating approach to mechanistic confirmation.

Part 1: The Rationale for Knockout Models in MOA Confirmation

Before delving into protocols, it's crucial to understand why knockout models are the gold standard for target validation. While methods like RNA interference (RNAi) can reduce protein expression, they often result in incomplete knockdown, leaving residual protein that can confound results. Furthermore, off-target effects of siRNAs are a well-documented concern.

A complete genetic knockout, as achieved through CRISPR-Cas9, offers an unambiguous biological system. If Compound X truly acts through TAK1, its pharmacological effect should be significantly diminished or entirely absent in cells lacking the TAK1 gene. This "genetic epistasis" provides the highest level of confidence that the observed phenotype is a direct result of on-target activity.

The experimental logic is straightforward: we will stimulate a TAK1-dependent signaling pathway (e.g., with TNFα) and measure downstream events in both WT and TAK1-KO cells, with and without treatment with our compounds.

G cluster_WT Wild-Type (WT) Cells cluster_KO TAK1 Knockout (KO) Cells TNFa_WT TNFα TNFR_WT TNFR1 TNFa_WT->TNFR_WT TAK1_WT TAK1 TNFR_WT->TAK1_WT IKK_WT IKK Complex TAK1_WT->IKK_WT MAPK_WT p-p38 / p-JNK TAK1_WT->MAPK_WT NFkB_WT p-IκBα → NF-κB Activation IKK_WT->NFkB_WT CompoundX_WT Compound X CompoundX_WT->TAK1_WT Oxo_WT (5Z)-7-Oxozeaenol Oxo_WT->TAK1_WT TNFa_KO TNFα TNFR_KO TNFR1 TNFa_KO->TNFR_KO TAK1_KO TAK1 (Absent) IKK_KO IKK Complex MAPK_KO No p-p38 / p-JNK NFkB_KO No NF-κB Activation

Figure 1: Experimental Logic. In WT cells, TNFα activates TAK1, leading to downstream NF-κB and MAPK activation. Both Compound X and (5Z)-7-Oxozeaenol are hypothesized to block this. In TAK1-KO cells, this pathway is inherently broken, and thus the compounds should have no effect on this specific signaling cascade.

Part 2: Experimental Workflow & Protocols

This section provides a detailed, step-by-step guide for executing the MOA confirmation study.

Generation of TAK1 Knockout Cell Lines via CRISPR-Cas9

The foundation of this study is a clean and validated knockout cell line. We will use a human monocytic cell line, THP-1, as it is a well-established model for studying inflammatory signaling.

Protocol: CRISPR-Cas9 Knockout Generation

  • gRNA Design & Selection:

    • Design at least three single guide RNAs (sgRNAs) targeting early exons of the human MAP3K7 gene. Use a validated online tool (e.g., Broad Institute's GPP Web Portal) to minimize off-target scores.

    • Causality: Targeting early exons increases the probability of generating a frameshift mutation leading to a non-functional truncated protein.

  • Lentiviral Transduction:

    • Clone the selected sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

    • Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA vector and packaging plasmids.

    • Transduce WT THP-1 cells with the viral supernatant.

    • Expertise: Lentiviral delivery ensures high efficiency of transduction in suspension cells like THP-1.

  • Selection and Clonal Isolation:

    • After 48 hours, select transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

    • After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.

    • Trustworthiness: Clonal isolation is non-negotiable. It ensures that the resulting cell line is genetically homogenous and not a mixed population of edited and unedited cells.

  • Validation of Knockout:

    • Genomic DNA: Extract genomic DNA from expanded clones. Perform PCR amplification of the targeted region followed by Sanger sequencing and analysis (e.g., TIDE or ICE analysis) to confirm insertions/deletions (indels).

    • Protein Expression: The most critical validation step. Perform Western blotting on cell lysates from WT and putative KO clones using a validated anti-TAK1 antibody. A true knockout will show a complete absence of the TAK1 protein band. This is the ultimate proof of a successful knockout.

G cluster_workflow CRISPR-Cas9 KO Workflow A Design gRNAs for MAP3K7 B Lentiviral Vector Cloning A->B C Lentivirus Production B->C D Transduction of THP-1 Cells C->D E Puromycin Selection D->E F Single-Cell Clonal Isolation E->F G Genomic & Protein Validation (Sequencing/WB) F->G

Figure 2: Workflow for generating a validated TAK1-KO cell line. A systematic process from design to validation is essential for reliable results.

Comparative Analysis of Downstream Signaling

With validated WT and TAK1-KO THP-1 cells, we can now test our central hypothesis.

Protocol: TNFα Stimulation and Western Blot Analysis

  • Cell Plating and Treatment:

    • Plate WT and TAK1-KO THP-1 cells at equal densities.

    • Pre-treat cells for 1 hour with vehicle (e.g., 0.1% DMSO), Compound X (e.g., at 1 µM), or (5Z)-7-Oxozeaenol (e.g., at 100 nM).

    • Causality: Pre-treatment ensures the inhibitor is present and active within the cell before the signaling cascade is initiated.

  • Stimulation and Lysis:

    • Stimulate the cells with human TNFα (10 ng/mL) for 15 minutes. This time point is optimal for observing peak phosphorylation of IκBα and p38.

    • Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Expertise: Phosphatase inhibitors are critical for preserving the phosphorylation state of signaling proteins for analysis.

  • Western Blotting:

    • Normalize total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:

      • Phospho-IκBα (Ser32)

      • Phospho-p38 (Thr180/Tyr182)

      • Total IκBα

      • Total p38

      • GAPDH or β-actin (as a loading control)

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence system.

Part 3: Expected Outcomes & Data Interpretation

The results from the Western blot analysis will provide a clear, comparative dataset. The data should be quantified by densitometry and summarized as follows:

Table 1: Expected Quantitative Western Blot Data (Normalized Phospho-Protein Levels)

Cell LineTreatment GroupExpected p-IκBα Level (Fold Change vs. WT Vehicle)Expected p-p38 Level (Fold Change vs. WT Vehicle)Interpretation
WT Vehicle (DMSO) + TNFα10.08.0Baseline stimulated response.
WT Compound X + TNFα< 1.5 < 1.2 Strong inhibition of TAK1-dependent signaling.
WT (5Z)-7-Oxozeaenol + TNFα< 1.5< 1.2Positive control confirms pathway inhibition.
TAK1-KO Vehicle (DMSO) + TNFα~ 1.0 ~ 1.0 Genetic ablation of TAK1 blocks signaling.
TAK1-KO Compound X + TNFα~ 1.0 ~ 1.0 Compound X has no further effect, indicating it acts on TAK1.

Interpretation of Results:

  • In WT Cells: A potent, dose-dependent reduction in the phosphorylation of both IκBα and p38 by Compound X, similar to the positive control (5Z)-7-Oxozeaenol, would be the first piece of evidence supporting its role as a TAK1 inhibitor.

  • In TAK1-KO Cells: The crucial data point. In these cells, TNFα stimulation should fail to induce phosphorylation of IκBα and p38. Critically, the addition of Compound X should have no further inhibitory effect. This lack of an additive effect strongly implies that the molecular target of Compound X is absent in these cells, providing definitive validation of its on-target activity.

Part 4: Comparison with Alternatives & Broader Implications

The benchmark against (5Z)-7-Oxozeaenol is not merely a positive control but a competitive comparison. (5Z)-7-Oxozeaenol is a well-known natural product inhibitor of TAK1, but it has limitations for therapeutic development, including potential off-target effects and poor pharmacokinetic properties.

A successful outcome, where Compound X demonstrates equivalent or superior potency and specificity (i.e., no effect in KO cells), would position it as a promising new chemical entity for drug development. Further studies would then be warranted to explore its pharmacokinetic and pharmacodynamic properties in pre-clinical animal models.

The use of a rigorously validated knockout model provides an unequivocal method for confirming the mechanism of action of novel inhibitors. By comparing the pharmacological effects of this compound in wild-type versus TAK1-KO cells, we can move beyond correlation to establish causation. This approach, grounded in genetic evidence, represents the pinnacle of target validation and is an essential step in the confident progression of a compound from a promising hit to a viable drug candidate.

References

  • Title: TAK1-Mediated Inflammatory Signaling: A Key Player in Disease. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: The TAK1-JNK cascade in inflammation and cell death. Source: Cell Stress. URL: [Link]

  • Title: The versatile role of TAK1 in cancer, inflammation, and apoptosis. Source: Seminars in Cancer Biology. URL: [Link]

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the purity of synthetic intermediates is paramount. 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound of significant interest, incorporating both a furoic acid and a 1,2,4-triazole moiety, structural motifs prevalent in many pharmacologically active agents.[1] This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical benchmarking of this compound. We present a validated in-house protocol and compare the resulting product against commercially available standards, offering researchers a self-validating system to ensure the quality and reproducibility of their work. The methodologies detailed herein are grounded in established chemical principles and supported by robust analytical data.

Introduction: The Imperative of Purity in Preclinical Research

The journey from a promising molecular concept to a viable drug candidate is paved with meticulous experimentation. The reliability of this preclinical data is fundamentally dependent on the quality of the chemical entities involved. Impurities, even in trace amounts, can lead to erroneous biological results, unpredictable toxicity, and a lack of reproducibility, ultimately wasting significant resources.

This compound (CAS: 299921-24-7) is a bifunctional molecule that serves as a valuable building block in medicinal chemistry.[2] Its structure is amenable to further modification, making it a key intermediate for creating libraries of potential drug candidates. This guide is designed for researchers who require a high-purity source of this compound and seek to validate their own synthetic batches against a commercial benchmark. We will detail a reproducible synthesis, a robust purification strategy, and a suite of analytical methods to establish a comprehensive purity profile.

Synthesis and Purification: A Rational Approach

Our synthetic strategy is a two-step process starting from commercially available 5-(hydroxymethyl)-2-furoic acid, focusing on reaction efficiency and minimizing byproduct formation. The subsequent purification leverages the physicochemical properties of the target molecule to effectively remove residual starting materials and reagents.

Synthetic Protocol

The synthesis proceeds via an initial chlorination of the starting material followed by nucleophilic substitution with 1,2,4-triazole.

Step 1: Synthesis of 5-(Chloromethyl)-2-furoic acid The conversion of the hydroxymethyl group to a more reactive chloromethyl group is a critical activation step. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.

  • Protocol:

    • To a stirred solution of 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-(chloromethyl)-2-furoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound This step involves an N-alkylation of 1,2,4-triazole with the chlorinated intermediate. The choice of a suitable base is crucial to deprotonate the triazole, enhancing its nucleophilicity, without promoting side reactions. Potassium carbonate (K₂CO₃) is an effective and economical choice.

  • Protocol:

    • Dissolve 1,2,4-triazole (1.1 eq) and potassium carbonate (2.5 eq) in Dimethylformamide (DMF).

    • Add a solution of crude 5-(chloromethyl)-2-furoic acid (1.0 eq) in DMF to the mixture.

    • Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water and acidify to pH 3-4 with 1M HCl to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution cluster_end Final Product A 5-(Hydroxymethyl)-2-furoic acid B React with SOCl₂ in DCM A->B Activation C Intermediate: 5-(Chloromethyl)-2-furoic acid B->C D React with 1,2,4-Triazole and K₂CO₃ in DMF C->D Alkylation E Acidic Workup (HCl) D->E F Crude this compound E->F Precipitation Purification_Workflow A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Add Hot Water to Turbidity B->C D Clarify with Hot Ethanol C->D E Slow Cooling & Ice Bath D->E F Vacuum Filtration E->F E->F Crystallization G Wash with Cold Solvent Mixture F->G F->G Isolate Crystals H Dry Purified Crystals G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid (CAS No. 299921-24-7) was not available at the time of writing. The following procedures are synthesized from data on the parent compound, 2-furoic acid, and general knowledge of triazole-containing compounds. Users must conduct a thorough risk assessment and consult their institution's Environmental Health & Safety (EHS) department before handling or disposing of this chemical. All waste disposal must comply with local, state, and federal regulations.

Core Principles of Chemical Disposal: A Proactive Approach

The responsible disposal of laboratory chemicals is not merely a final step but a critical component of the entire experimental lifecycle. For a novel compound like this compound, a derivative of both furoic acid and a triazole, we must anticipate its potential hazards to ensure safety and environmental stewardship. The foundation of this protocol rests on the "cradle-to-grave" principle of hazardous waste management, a framework established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This means that as the generator of the waste, you are responsible for its safe handling from the moment it is created until its ultimate disposal.

Hazard Assessment: A Tale of Two Moieties

Lacking a specific SDS, we must infer the potential hazards from the compound's constituent parts: the 2-furoic acid backbone and the 1,2,4-triazole functional group.

  • 2-Furoic Acid (CAS No. 88-14-2): This component is a combustible solid that can cause serious eye damage, as well as skin and respiratory irritation.[2][3][4] It is generally not classified as acutely toxic by ingestion, but it can be harmful if it enters the bloodstream through cuts or abrasions.[2]

  • 1,2,4-Triazole Group: Triazole derivatives are widely used as fungicides and can exhibit persistence in the environment.[5] Some azole fungicides are known to be resistant to microbial degradation and can form very persistent and mobile transformation products in water.[5][6] This persistence raises concerns about long-term environmental exposure and potential endocrine-disrupting effects in aquatic organisms.[5]

Inferred Hazards for this compound:

  • Health: Likely to be an eye, skin, and respiratory irritant. The potential for chronic health effects or sensitization, while unknown, should be assumed.

  • Physical: As a solid, it may form explosive dust mixtures in the air.[2][7] It is likely combustible and incompatible with strong oxidizing agents.[2][8]

  • Environmental: The presence of the triazole ring suggests a potential for environmental persistence and aquatic toxicity. The compound should not be released into the environment.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table summarizes the minimum required PPE when handling this compound, from initial use to final waste packaging.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves (inspect before use).Prevents skin contact and irritation.[2][4] Use proper glove removal technique to avoid cross-contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against dust particles and splashes, preventing serious eye irritation or damage.[3][7]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[8] If dust generation is unavoidable, a NIOSH-approved N95 dust respirator may be required.Prevents inhalation of irritating dust.[2]

Spill & Leak Management: A Rapid Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's EHS team.[10]

  • Control Ignition Sources: As the compound is combustible, eliminate any nearby flames or sparks.[2]

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 3.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a universal spill absorbent.

    • AVOID using water, as this can dissolve and spread the material.[2]

  • Clean Up:

    • Use dry cleanup procedures.[2][7] Do not sweep with a dry broom, as this can generate dust.

    • Carefully scoop or vacuum the material into a designated, sealable waste container. If using a vacuum, it must be an explosion-proof model designed for hazardous dust.[2][7]

  • Decontaminate: Wipe the spill area with a damp cloth (using a solvent like ethanol or isopropanol if appropriate, followed by soap and water). All cleaning materials must be disposed of as hazardous waste.

  • Package & Label: Securely seal the container holding the spill residue. Label it clearly as "Hazardous Waste" with the full chemical name.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.[10]

The Disposal Pathway: A Step-by-Step Operational Plan

Disposal is a regulated process that begins with waste characterization. As the generator, you must determine if the waste is hazardous under RCRA guidelines (40 CFR Part 261).[8][11]

Step 1: Waste Characterization

This compound is not explicitly a "listed" hazardous waste on the F, K, P, or U lists.[12] Therefore, its classification depends on whether it exhibits hazardous characteristics :

  • Ignitability: Unlikely, but possible if a fine dust is generated.

  • Corrosivity: As an acid, it could be corrosive, but data is unavailable.

  • Reactivity: Unlikely to be reactive under normal conditions, but avoid strong oxidizers.[8]

  • Toxicity: This is the most likely characteristic. Due to the triazole moiety and its potential environmental effects, it is prudent to manage this compound as a toxic hazardous waste.

Step 2: Waste Segregation & Collection

Proper segregation is key to safe and cost-effective disposal.

  • Solid Waste: Collect unadulterated solid compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[10]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. For example, do not mix halogenated and non-halogenated solvent waste.[10]

  • Aqueous Waste: Due to the potential for aquatic toxicity, do not dispose of aqueous solutions down the drain.[13] Collect them as hazardous aqueous waste.

Step 3: Labeling and Storage
  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers sealed except when adding waste.[7] Store away from incompatible materials, such as strong oxidizing agents.[8]

Step 4: Disposal Protocol

The final disposal method will be determined by a licensed hazardous waste disposal facility, coordinated through your institution's EHS department. The most probable and environmentally sound disposal method is high-temperature incineration .

  • Incineration: A hazardous waste combustor will destroy the organic compound at high temperatures, converting it to simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides. This is the preferred method for many organic compounds, especially those with environmental persistence.

  • Landfilling (Post-Treatment): Any ash residue from incineration must meet strict treatment standards before it can be placed in a secure hazardous waste landfill.[14] Direct landfilling of untreated organic waste is generally prohibited.

The logical flow for making disposal decisions is outlined in the diagram below.

Disposal_Decision_Flowchart Start Waste Generated: This compound Characterize Step 1: Characterize Waste (RCRA 40 CFR Part 261) Start->Characterize IsListed Is it a Listed Waste (F, K, P, U)? Characterize->IsListed HasCharacteristic Does it exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) IsListed->HasCharacteristic No Hazardous Manage as Hazardous Waste IsListed->Hazardous Yes NonHazardous Manage as Non-Hazardous Waste (Consult EHS - Unlikely for this compound) HasCharacteristic->NonHazardous No HasCharacteristic->Hazardous Yes Segregate Step 2: Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) Hazardous->Segregate LabelStore Step 3: Label & Store Securely (Satellite Accumulation Area) Segregate->LabelStore EHS_Pickup Step 4: Arrange for EHS Pickup LabelStore->EHS_Pickup FinalDisposal Final Disposal via Licensed Facility (e.g., High-Temperature Incineration) EHS_Pickup->FinalDisposal

Caption: Decision flowchart for the disposal of this compound waste.

References

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2025, December 18).
  • ChemBK. This compound.
  • Cole-Parmer.
  • Apollo Scientific. (2022, September 16).
  • Organic Syntheses. 2-furoic acid procedure.
  • DC Fine Chemicals. (2024, November 4).
  • Colacino, E. et al. (2023).
  • Sigma-Aldrich. (2025, June 27).
  • Cayman Chemical. (2025, August 22).
  • Nipissing University. (2019, June 12).
  • European Chemicals Agency (ECHA). Guidance on REACH. [Link]

  • European Chemicals Agency (ECHA). Guidance. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • European Chemicals Agency (ECHA). ECHA's activities under Packaging and Packaging Waste Regulation. [Link]

  • European Chemicals Agency (ECHA). Guidance on CLP. [Link]

  • Chen, Y., et al. (2015). Occurrence, fate and ecological risk of five typical azole fungicides as therapeutic and personal care products in the environment: A review. Environment International, 84, 142-153. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Kent, F. C., & T. A. T. (2025, February 18). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. PubMed. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • European Chemicals Agency (ECHA). Homepage. [Link]

  • U.S. Environmental Protection Agency (EPA). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. [Link]

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes. [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2022). Environmental Fate and Transport for PFAS. [Link]

  • The Sarpong Group, University of California, Berkeley. (2013, June 10). Particularly Hazardous Substances (PHS) Class SOP.
  • Agriculture and Environment Research Unit (AERU). (2025, August 4). 2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorobenzoic acid.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use By Laboratory Personnel

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to progress. Yet, with innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid (CAS: 299921-24-7). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes critical data from structurally similar compounds—namely furoic acid derivatives and triazole-containing molecules—to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal.

Understanding the Hazard Profile: A Logic-Driven Approach

The hazard profile of this compound can be inferred by examining its core components: the 2-furoic acid backbone and the 1,2,4-triazole substituent.

  • The Furoic Acid Moiety: Safety data for 2-furoic acid and 5-hydroxymethyl-2-furoic acid consistently indicates that these compounds are skin and eye irritants and may cause respiratory irritation.[1][2][3][4] The GHS classifications for these analogues typically include Skin Irritation Category 2, Serious Eye Damage/Eye Irritation Category 1 or 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory tract irritation.[1][2][3][4]

  • The Triazole Moiety: The 1,2,4-triazole ring is a common feature in many agricultural and pharmaceutical compounds. Toxicological data on common triazole metabolites, such as triazole alanine and triazole acetic acid, suggest they are of low acute oral toxicity and are less toxic than the parent 1,2,4-triazole.[5] However, some triazole-containing antimycotic agents have been associated with hepatotoxicity in certain contexts.

Given this information, a cautious approach is warranted. We must assume that this compound is, at a minimum, a skin and eye irritant and a potential respiratory irritant. The potential for unknown, long-term toxicities necessitates a comprehensive PPE strategy.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following is a step-by-step guide to ensure comprehensive protection.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, ensure that the primary safety controls are in place:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Designated Area: Clearly demarcate the area where the compound will be handled. Access should be restricted to authorized personnel.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment Ensemble

The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed if contamination is suspected, leaving the inner glove as a secondary layer of protection.
Eyes/Face Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.
Body A fully buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory An N95-rated respirator or higher.Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.
Feet Closed-toe shoes.Protects the feet from spills.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling & Decontamination Prep Assess Risks: - Skin/Eye Irritant - Respiratory Irritant - Unknown Long-Term Effects EngControls Confirm Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible SelectPPE Select Appropriate PPE based on Task EngControls->SelectPPE Proceed if Safe Donning Don PPE in Sequence: 1. Lab Coat 2. Respirator (if needed) 3. Goggles & Face Shield 4. Gloves (Double) SelectPPE->Donning Handling Handle Compound in Fume Hood Donning->Handling Doffing Doff PPE in Sequence: 1. Outer Gloves 2. Face Shield & Goggles 3. Lab Coat 4. Inner Gloves 5. Respirator (if used) Handling->Doffing Decon Decontaminate Work Area Doffing->Decon Disposal Dispose of Waste Properly Decon->Disposal HandWash Wash Hands Thoroughly Disposal->HandWash

Caption: PPE selection and handling workflow.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the compound and includes proper storage and disposal.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge into drains or the environment.

First Aid Measures: Immediate Response to Exposure

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, we can continue our vital research with confidence, ensuring the well-being of all laboratory personnel. This guide should be considered a living document, to be updated as more specific toxicological data for this compound becomes available.

References

  • Triazole Fungicide Metabolites Toxicology. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • Personal Protective Equipment for Pesticide Handlers. (2025, August 6). US EPA. Retrieved from [Link]

  • Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs). (2019, October 7). ACS Omega. Retrieved from [Link]

  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]

  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]

  • 5-Hydroxymethyl-2-furoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]

  • Pesticides – PPE for use with plant protection products. (2021, May 27). uvex safety. Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Sugar Energy Swiss LLC. Retrieved from [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, December 21). PubMed. Retrieved from [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

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